Z-LEHD-fmk
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)/t22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRKBEPGVHOXSV-QORCZRPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43FN6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-LEHD-fmk mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Z-LEHD-fmk
Introduction
This compound is a potent and widely utilized research tool in the study of apoptosis. It functions as a selective, cell-permeable, and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of programmed cell death.[1][2][3] Structurally, this compound is a tetrapeptide (Leu-Glu-His-Asp) linked to a fluoromethyl ketone (fmk) moiety, with an N-terminal benzyloxycarbonyl (Z) group that enhances its ability to cross cell membranes.[4] The "LEHD" sequence mimics the cleavage site recognized by caspase-9, allowing the inhibitor to specifically target the enzyme's active site.[5] The fmk group forms a covalent bond with the catalytic cysteine residue in the active site, leading to irreversible inhibition.[4] This high specificity and irreversible nature make this compound an invaluable agent for elucidating the roles of caspase-9 in various cellular processes.
Core Mechanism of Action: Inhibition of the Intrinsic Apoptotic Pathway
Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis.[4] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[6] Caspase-9 is classified as an initiator caspase, responsible for activating the downstream executioner caspases (-3, -6, and -7) in the intrinsic, or mitochondrial, pathway of apoptosis.[4][7]
The activation of the intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal.[8] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[7][8] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of ATP, induces a conformational change in Apaf-1, allowing it to oligomerize into a heptameric wheel-shaped complex known as the apoptosome.[6][8]
The apoptosome then recruits pro-caspase-9 molecules, facilitating their dimerization and auto-activation through proximity-induced conformational changes.[7][9] Active caspase-9 subsequently cleaves and activates the executioner pro-caspases, primarily pro-caspase-3 and pro-caspase-7, initiating a cascade that dismantles the cell by cleaving numerous cellular substrates.[1][6]
This compound exerts its inhibitory effect by directly targeting active caspase-9 within this pathway. The LEHD peptide sequence directs the molecule to the substrate-binding pocket of caspase-9.[5] The fluoromethyl ketone group then forms a stable, irreversible thioether linkage with the cysteine residue in the enzyme's catalytic site, effectively blocking its proteolytic activity. By inhibiting caspase-9, this compound prevents the activation of downstream executioner caspases, thereby halting the apoptotic cascade and promoting cell survival.[2][10]
Quantitative Data: Inhibitor Specificity
While this compound is a potent inhibitor of caspase-9, it can exhibit some cross-reactivity with other caspases, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency and selectivity.
| Inhibitor | Target Caspase | IC50 Value (nM) |
| This compound | Caspase-8 | 700 |
| This compound | Caspase-9 | 1500 |
| This compound | Caspase-10 | 3590 |
| z-IETD-fmk | Caspase-8 | 350 |
| z-IETD-fmk | Caspase-9 | 3700 |
| Ac-LESD-CMK | Caspase-8 | 50 |
| Ac-LESD-CMK | Caspase-9 | 12000 |
| Note: Data compiled from various experimental systems.[11] IC50 values can vary depending on the assay conditions and substrate used. |
Experimental Protocols
The following is a representative protocol for assessing the efficacy of this compound in preventing apoptosis induced by a chemical agent (e.g., camptothecin or TRAIL) in a cell culture model.
Materials
-
Cell Line: Jurkat (human T-cell leukemia) or other apoptosis-sensitive cell line.[12]
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Apoptosis Inducer: Camptothecin or TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[2][12]
-
Inhibitors:
-
Solvent: Dimethyl sulfoxide (DMSO).[5]
-
Apoptosis Detection Kit: Annexin V-PE Apoptosis Detection Kit or antibodies for Western blotting (e.g., anti-cleaved caspase-3, anti-PARP).[12]
-
Instrumentation: Flow cytometer or Western blot imaging system.
Reagent Preparation
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving 1.0 mg in 124 µL of DMSO.[12] Prepare the negative control inhibitor similarly. Aliquot and store at -20°C.
-
Apoptosis Inducer Stock Solution: Prepare a stock solution of the inducer at a concentration 1000x the desired final concentration in DMSO or an appropriate solvent.
Experimental Procedure
-
Cell Culture: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For Jurkat cells, a density of 2 x 10^5 cells/mL is appropriate.
-
Inhibitor Pre-treatment:
-
Thaw the inhibitor stock solutions immediately before use.
-
Pre-treat the cells by adding this compound to the culture medium at a final concentration typically ranging from 10 µM to 100 µM.[2] A common working concentration is 20 µM.[2][10]
-
Include a "no inhibitor" control, a "vehicle control" (DMSO only), and a "negative control inhibitor" (e.g., 20 µM Z-FA-fmk) group.
-
Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO2 incubator to allow for inhibitor uptake.[2][12]
-
-
Induction of Apoptosis:
-
Following the pre-incubation period, add the apoptosis-inducing agent (e.g., 4 µM camptothecin or 50 ng/mL TRAIL) to the appropriate wells.[2][12]
-
Include an "untreated" control group that receives neither inhibitor nor inducer.
-
Incubate for the required time to induce apoptosis (e.g., 3-16 hours), depending on the cell line and inducer.[2][12]
-
-
Apoptosis Assessment:
-
Flow Cytometry (Annexin V Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-PE and 7-AAD or another viability dye.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Apoptotic cells will be Annexin V positive.
-
-
Western Blotting:
-
Harvest cells and prepare cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3 or cleaved PARP to detect downstream apoptotic events.
-
Use an appropriate secondary antibody and visualize the bands. A reduction in the cleaved protein bands in the this compound treated group indicates inhibition of apoptosis.
-
-
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Caspase-9 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 8. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 9. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
Core Function: A Selective Initiator Caspase Inhibitor
An In-depth Technical Guide to the Function and Application of Z-LEHD-fmk
This compound is a potent, cell-permeable, and irreversible inhibitor of caspase-9.[1][2] It belongs to a class of peptide-based inhibitors where the peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the preferred recognition site of caspase-9. Caspases are a family of cysteine-aspartic proteases crucial for the regulation of apoptosis (programmed cell death) and inflammation. They are categorized as initiator caspases (e.g., caspase-8, caspase-9), which activate downstream signals, and executioner or effector caspases (e.g., caspase-3, caspase-7), which dismantle the cell.[3]
This compound's primary function is to selectively target and inactivate caspase-9, a key initiator caspase in the intrinsic or mitochondrial pathway of apoptosis.[3][4] This specificity makes it an invaluable tool for researchers studying the mechanisms of apoptosis, particularly for delineating the roles of the intrinsic pathway versus the extrinsic (death receptor-mediated) pathway. Its application extends to neuroprotective studies and cancer research, where it can be used to prevent cell death or to understand how cancer cells evade apoptosis.[2][4]
Mechanism of Action
The inhibitory activity of this compound is conferred by its specific chemical structure, which comprises three key components:
-
N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the molecule's lipophilicity, which significantly improves its ability to permeate cell membranes and act on intracellular targets.[5]
-
Tetrapeptide Sequence (LEHD): This sequence is recognized by the substrate-binding pocket of caspase-9. Caspases achieve substrate specificity by recognizing distinct four-amino-acid sequences. The LEHD sequence is preferentially cleaved by caspase-9.[6]
-
C-terminal Fluoromethyl Ketone (FMK) group: This reactive group is the key to the inhibitor's irreversible action. After the peptide sequence guides the inhibitor to the enzyme's active site, the FMK group forms a stable, covalent thioether bond with the cysteine residue in the catalytic site of caspase-9. This covalent modification permanently inactivates the enzyme.[5]
This mechanism makes this compound a competitive and irreversible inhibitor.[1]
Signaling Pathway: Inhibition of the Intrinsic Apoptotic Cascade
Caspase-9 is the apical protease in the intrinsic apoptosis pathway, which is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These stressors lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[5][7]
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1).[8] This binding event triggers the oligomerization of Apaf-1 into a large, heptameric protein complex known as the apoptosome.[7] The apoptosome then recruits pro-caspase-9 molecules, the inactive zymogen form of the enzyme.[3] Proximity-induced dimerization within the apoptosome complex leads to the activation of caspase-9 through autocatalytic cleavage.[8]
Active caspase-9 then proceeds to activate the downstream executioner caspases, primarily caspase-3 and caspase-7, by cleaving their inactive pro-forms.[9] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
This compound intervenes at a critical juncture in this cascade by directly binding to and inactivating caspase-9, thereby preventing the activation of downstream executioner caspases and halting the apoptotic process.[2]
Quantitative Data: Inhibitor Specificity
While this compound is primarily known as a caspase-9 inhibitor, it is crucial for researchers to understand its specificity profile, as cross-reactivity with other caspases can occur. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Caspase Target | Reported IC50 Value | Reference Compound |
| Caspase-9 | 1.5 µM | This compound |
| Caspase-8 | 1.0 µM | This compound |
| Caspase-10 | 3.59 µM | This compound |
| Caspase-9 | 49.2 nM | Ac-LEHD-CHO |
Table compiled from data in multiple sources.[10][11] Note: The reported IC50 values can vary between studies depending on the assay conditions, enzyme and substrate concentrations, and purity of the reagents. Ac-LEHD-CHO is a related aldehyde inhibitor shown for comparison of potency.
Experimental Protocols and Workflow
This compound is widely used in cell-based assays to determine if an apoptotic stimulus acts through the caspase-9-dependent intrinsic pathway.
General Protocol: In Vitro Inhibition of Apoptosis
This protocol provides a general framework for using this compound to inhibit apoptosis induced by a substance (e.g., TRAIL, etoposide) in a cultured cell line.
-
Cell Culture: Plate cells (e.g., HCT116, Jurkat) at an appropriate density in a multi-well plate and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Inhibitor Preparation: Reconstitute lyophilized this compound in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[12] Store aliquots at -20°C.[12] Immediately before use, dilute the stock solution in fresh culture medium to the desired working concentration. Note: The final DMSO concentration should not exceed 0.2% to avoid solvent-induced cytotoxicity.[12]
-
Inhibitor Pre-treatment: Remove the culture medium from the cells and replace it with medium containing this compound at the desired final concentration (a typical starting concentration is 20 µM).[1][2] Include a vehicle control (medium with the same final concentration of DMSO but no inhibitor). Incubate the cells for a pre-treatment period, typically 30 minutes to 2 hours, to allow for cell penetration.[1][2]
-
Apoptosis Induction: Add the apoptotic stimulus (e.g., TRAIL at 50 ng/ml) directly to the wells containing the inhibitor or vehicle control.[1] Also include a positive control (stimulus only) and a negative control (cells with no treatment).
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis, which can range from 4 to 24 hours depending on the cell type and stimulus.
-
Apoptosis Measurement: Harvest the cells and assess apoptosis using a suitable method:
-
Western Blotting: Analyze cell lysates for the cleavage of caspase-9, caspase-3, and PARP. Inhibition by this compound should reduce or eliminate the appearance of the cleaved forms of these proteins.
-
Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
-
Caspase Activity Assay: Measure the enzymatic activity of caspase-3/7 or caspase-9 in cell lysates using a fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical apoptosis inhibition experiment using this compound.
Conclusion
This compound is a specific, irreversible inhibitor of caspase-9, the initiator caspase of the intrinsic apoptosis pathway. Its ability to permeate cells and selectively block this critical node in the cell death machinery has established it as an essential pharmacological tool. For researchers in apoptosis, neuroscience, and oncology, this compound provides a reliable method for investigating the functional role of the mitochondrial pathway in various physiological and pathological contexts. Proper experimental design, including appropriate controls and concentration titration, is critical for obtaining clear and interpretable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Caspase-9 Inhibitor this compound (FMK008) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 8. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
Z-LEHD-fmk: A Technical Guide to its Application in Intrinsic Apoptosis Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Z-LEHD-fmk, a selective and irreversible inhibitor of caspase-9, and its critical role in the elucidation of the intrinsic apoptosis pathway. This document details the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in apoptosis research.
Introduction: The Role of this compound in Apoptosis
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The apoptotic cascade is executed by a family of cysteine proteases known as caspases. The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is initiated by cellular stress signals leading to the activation of initiator caspases, most notably caspase-9.
This compound is a cell-permeable and irreversible peptide inhibitor that specifically targets caspase-9.[1] Its tetrapeptide sequence (Leu-Glu-His-Asp) mimics the cleavage site of pro-caspase-3 by caspase-9, allowing it to bind to the active site of caspase-9 and covalently modify the catalytic cysteine residue. This irreversible binding effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby inhibiting the progression of apoptosis. The fluoromethylketone (fmk) group is crucial for its irreversible inhibitory activity. Due to its high selectivity, this compound has become an invaluable tool for studying the specific role of caspase-9 in the intrinsic apoptotic signaling cascade.
Mechanism of Action and Signaling Pathway
The intrinsic apoptosis pathway is triggered by various intracellular stimuli, including DNA damage, growth factor withdrawal, and oxidative stress. These stimuli lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP/ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, primarily pro-caspase-3, initiating a cascade of proteolytic events that culminate in cell death. This compound specifically inhibits the proteolytic activity of activated caspase-9, thereby halting the apoptotic signaling cascade at a critical juncture.
Figure 1: Intrinsic Apoptosis Pathway and this compound Inhibition.
Quantitative Data
The potency of this compound as a caspase-9 inhibitor is a critical parameter for designing and interpreting experiments. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 for Caspase-9 | 1.5 µM | Not Specified | in vitro enzymatic assay | [2] |
| Commonly Used in vitro Concentration | 20 µM | Human, Murine | Cell-based assays | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study the intrinsic apoptosis pathway.
Caspase-9 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-9 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (and a negative control peptide, e.g., Z-FA-fmk)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-incubate one set of cells with this compound (e.g., 20 µM) and another with a negative control peptide for 1-2 hours.
-
Induce apoptosis in treated and untreated cells with the chosen agent for the desired time. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-old lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Caspase-9 Assay:
-
Dilute the cell lysates to a final concentration of 1-2 mg/mL in assay buffer.
-
Add 50 µL of each cell lysate to a well of the 96-well black microplate.
-
Add 50 µL of the caspase-9 substrate solution (e.g., 50 µM Ac-LEHD-AFC in assay buffer) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
Figure 2: Workflow for a Caspase-9 Activity Assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol outlines the detection of DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with this compound.
Materials:
-
Cells cultured on coverslips or slides
-
Apoptosis-inducing agent
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)
-
Antibody against the label (if using an indirect method, e.g., anti-BrdU-FITC)
-
Nuclear counterstain (e.g., DAPI or Propidium Iodide)
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Culture and treat cells with an apoptosis inducer in the presence or absence of this compound as described in 4.1.1.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the fixed cells twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
If using an indirect method, wash the cells and incubate with the fluorescently labeled antibody for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Microscopy:
-
Counterstain the nuclei with DAPI or PI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Western Blotting for Caspase-9 Cleavage
This protocol details the detection of pro-caspase-9 and its cleaved (active) fragments by Western blotting.
Materials:
-
Cell lysates prepared as in 4.1.2.
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against caspase-9 (that recognizes both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system. Pro-caspase-9 will appear as a higher molecular weight band, while the cleaved, active form will be a smaller fragment.
-
Conclusion
This compound is a potent and specific tool for the investigation of the intrinsic apoptosis pathway. Its ability to irreversibly inhibit caspase-9 allows researchers to dissect the molecular events upstream and downstream of this critical initiator caspase. The experimental protocols provided in this guide offer a framework for utilizing this compound to elucidate the mechanisms of apoptosis in various experimental systems. A thorough understanding of its mechanism of action and appropriate experimental design are crucial for obtaining reliable and insightful data in the fields of cell biology, oncology, and drug development.
References
- 1. mblbio.com [mblbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to Caspase-9 Activation and its Inhibition by Z-LEHD-fmk
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the activation of caspase-9, a critical initiator of the intrinsic apoptotic pathway, and its selective inhibition by the irreversible inhibitor, Z-LEHD-fmk. This document details the underlying molecular mechanisms, presents quantitative data on inhibitor efficacy, and provides detailed experimental protocols for studying these processes in a research setting.
The Intrinsic Pathway of Apoptosis and the Role of Caspase-9
Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis and development. The intrinsic pathway of apoptosis is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, leading to mitochondrial outer membrane permeabilization (MOMP). This event releases pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[1]
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[2] This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a heptameric, wheel-shaped protein complex known as the apoptosome.[2][3] The apoptosome serves as the activation platform for the initiator caspase, pro-caspase-9.[4][5]
Pro-caspase-9, an inactive zymogen, is recruited to the apoptosome via interactions between its caspase activation and recruitment domain (CARD) and the corresponding CARD domain on Apaf-1.[4] This recruitment and induced proximity on the apoptosome platform facilitates the dimerization and subsequent auto-proteolytic cleavage of pro-caspase-9 into its active form, caspase-9.[4][5] Active caspase-9 then initiates a downstream signaling cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, which in turn cleave a plethora of cellular substrates, culminating in the dismantling of the cell.[1][2]
This compound: A Selective and Irreversible Caspase-9 Inhibitor
This compound (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone) is a synthetic tetrapeptide that acts as a potent, cell-permeable, and irreversible inhibitor of caspase-9.[6][7][8] Its specificity is derived from the "LEHD" amino acid sequence, which mimics the preferred cleavage site of caspase-9.
The inhibitory mechanism of this compound is attributed to its fluoromethyl ketone (fmk) moiety. This electrophilic group forms a covalent thioether bond with the cysteine residue in the active site of caspase-9, leading to its irreversible inactivation.[9] This targeted inhibition allows for the specific investigation of caspase-9's role in the apoptotic cascade.
Quantitative Analysis of this compound Specificity
The efficacy and specificity of a chemical inhibitor are paramount for its utility in research. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the IC50 values of this compound against a panel of human caspases, demonstrating its high selectivity for caspase-9.
| Caspase Target | This compound IC50 (µM) | Reference |
| Caspase-1 | >10 | [4] |
| Caspase-2 | No Inhibition | [4] |
| Caspase-3 | >10 | [4] |
| Caspase-4 | >10 | [4] |
| Caspase-5 | >10 | [4] |
| Caspase-6 | >10 | [4] |
| Caspase-7 | >10 | [4] |
| Caspase-8 | 0.0007 | [4] |
| Caspase-9 | 1.5 | [4] |
| Caspase-10 | 3.59 | [4] |
Note: While some studies show high potency against Caspase-8, this compound is widely recognized and utilized as a potent Caspase-9 inhibitor in functional cellular assays.
Experimental Protocols
This section provides detailed methodologies for key experiments to study caspase-9 activation and its inhibition by this compound.
Fluorometric Caspase-9 Activity Assay
This assay quantifies the enzymatic activity of caspase-9 in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (and a negative control inhibitor, e.g., Z-FA-fmk)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, 10 mM DTT)
-
Caspase-9 substrate (e.g., Ac-LEHD-AFC, 1 mM stock in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometer with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Cell Treatment:
-
Plate cells at the desired density.
-
Pre-incubate one set of cells with this compound (typically 10-50 µM) for 1-2 hours.
-
Induce apoptosis in treated and untreated cells. Include a vehicle-treated, non-induced control group.
-
-
Cell Lysis:
-
Harvest cells and pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the Ac-LEHD-AFC substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a fluorometer.
-
The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the induced sample to the non-induced control.
-
Western Blot Analysis of Caspase-9 Cleavage
This method visualizes the activation of caspase-9 by detecting the cleavage of the pro-caspase-9 zymogen into its smaller, active fragments.[2][4][10]
Materials:
-
Treated cell lysates (prepared as in 4.1, but in a lysis buffer suitable for SDS-PAGE, e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against caspase-9 (that detects both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Quantify the protein concentration of the cell lysates.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Pro-caspase-9 will appear as a higher molecular weight band, while the cleaved, active form will be a lower molecular weight band.
-
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[9]
Materials:
-
Treated cells (adherent or suspension)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (for adherent cells, use a gentle dissociation method like trypsinization).
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI or 7-AAD.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive, PI/7-AAD-negative cells are in early apoptosis.
-
Annexin V-positive, PI/7-AAD-positive cells are in late apoptosis or necrosis.
-
Conclusion
Caspase-9 is a pivotal initiator caspase in the intrinsic apoptotic pathway, making it a key target for both basic research and therapeutic development. The selective and irreversible inhibitor this compound provides a powerful tool for elucidating the specific roles of caspase-9 in apoptosis and other cellular processes. The data and protocols presented in this guide offer a robust framework for researchers to investigate caspase-9 activation and its modulation, ultimately contributing to a deeper understanding of programmed cell death and the development of novel therapeutic strategies.
References
- 1. Regulation of caspase-9 activity by differential binding to the apoptosome complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. protocols.io [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 9. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
Z-LEHD-fmk Target Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LEHD-fmk (Benzyloxycarbonyl-Leu-Glu(OMe)-His-Asp(OMe)-fluoromethylketone) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-9. As a key initiator caspase in the intrinsic pathway of apoptosis, caspase-9 plays a critical role in programmed cell death triggered by intracellular stress signals. The specificity of this compound for caspase-9 makes it an invaluable tool for researchers studying apoptosis, allowing for the precise dissection of the mitochondrial-mediated death cascade. This technical guide provides a comprehensive overview of the target specificity of this compound, including its inhibitory profile against various caspases, detailed experimental protocols for its characterization, and a discussion of potential off-target effects.
Core Principles of this compound Inhibition
This compound is a cell-permeable inhibitor that covalently modifies the catalytic cysteine residue within the active site of caspase-9, thereby irreversibly inactivating the enzyme. The tetrapeptide sequence (LEHD) mimics the natural cleavage site of procaspase-3 by caspase-9, conferring a high degree of selectivity for its target. The fluoromethylketone (fmk) moiety is responsible for the irreversible binding to the caspase's active site.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various human caspases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Enzyme | IC50 (µM) | Reference |
| Caspase-8 | 0.70 | [1] |
| Caspase-9 | 1.5 | [1] |
| Caspase-10 | 3.59 | [1] |
Mandatory Visualization
Signaling Pathway of Intrinsic Apoptosis and this compound Inhibition
Caption: Intrinsic apoptosis pathway showing this compound's inhibition of caspase-9.
Experimental Workflow for Determining this compound Specificity
Caption: Workflow for assessing this compound's caspase inhibition profile.
Experimental Protocols
In Vitro Caspase Activity Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of this compound against a panel of purified recombinant caspases.
Materials:
-
Purified, active recombinant human caspases (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)
-
This compound
-
DMSO (anhydrous)
-
Caspase-specific fluorogenic substrates (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3, Ac-LEHD-AFC for Caspase-9)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader with excitation/emission filters appropriate for the chosen fluorophore (e.g., AFC: Ex/Em = ~400/505 nm)
Procedure:
-
Preparation of Reagents:
-
Reconstitute this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Reconstitute the fluorogenic caspase substrates in DMSO and then dilute to a working concentration in assay buffer.
-
Dilute the active caspase enzymes to a working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the appropriate wells.
-
Add the diluted active caspase enzyme to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the caspase-specific fluorogenic substrate to each well.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Off-Target Specificity
While this compound is designed to be a selective caspase-9 inhibitor, the potential for off-target effects should be considered, particularly at higher concentrations. Peptide-based inhibitors can sometimes exhibit cross-reactivity with other proteases that have similar substrate specificities.
For instance, the related pan-caspase inhibitor, Z-VAD-fmk, has been shown to inhibit other cysteine proteases such as cathepsins. While specific studies on the non-caspase targets of this compound are limited, it is advisable to include appropriate controls in experiments to rule out potential off-target effects. The use of a structurally related but inactive control peptide is recommended. For example, Z-FA-fmk is often used as a negative control as it is known to inhibit cathepsins B and L but not caspases.
Conclusion
This compound is a powerful and selective tool for the investigation of caspase-9-mediated apoptosis. Its irreversible mode of action and cell permeability make it suitable for a wide range of in vitro and in cellulo studies. However, researchers should be mindful of the limited publicly available data on its complete selectivity profile and the theoretical potential for off-target effects at high concentrations. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective use and characterization of this compound in apoptosis research and drug development.
References
Z-LEHD-fmk: A Technical Guide for Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Z-LEHD-fmk, a potent and selective inhibitor of caspase-9, for researchers venturing into the field of apoptosis. This document details the inhibitor's mechanism of action, presents key quantitative data, and offers detailed protocols for its application in fundamental apoptosis research.
Core Concepts: Understanding this compound and its Role in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. The caspase family of proteases plays a central role in executing the apoptotic program. Caspases are broadly categorized as initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7).
This compound (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-9.[1][2] Caspase-9 is a critical initiator caspase in the intrinsic (or mitochondrial) pathway of apoptosis.[3] This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex known as the apoptosome, which facilitates the activation of caspase-9. Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, ultimately leading to the dismantling of the cell.
The tetrapeptide sequence LEHD is preferentially recognized by caspase-9, making this compound a highly selective inhibitor.[2] The fluoromethylketone (fmk) moiety forms a covalent bond with the active site of caspase-9, leading to irreversible inhibition.[4] This specificity allows researchers to dissect the role of the intrinsic apoptotic pathway and to distinguish caspase-9-dependent events from those mediated by other cell death pathways.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the use and efficacy of this compound in various experimental settings.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Apoptotic Inducer | This compound Concentration | Observed Effect | Reference |
| Jurkat (Human T-cell leukemia) | Camptothecin (4 µM) | 20 µM | Reduced apoptosis by approximately 50% | [5] |
| HCT116 (Human colon cancer) | TRAIL | 20 µM | Complete protection from TRAIL-induced toxicity | [1][3] |
| 293 (Human embryonic kidney) | TRAIL | 20 µM | Complete protection from TRAIL-induced toxicity | [1][3] |
| Normal Human Hepatocytes | TRAIL | 20 µM | Protection from TRAIL-induced apoptosis | [1][3] |
| KYSE30 (Esophageal squamous cell carcinoma) | Rabd-B (10 µM) | 20 µM | Significant inhibition of Rabd-B-induced apoptosis | |
| KYSE450 (Esophageal squamous cell carcinoma) | Rabd-B (10 µM) | 20 µM | Significant inhibition of Rabd-B-induced apoptosis |
Table 2: Effects of this compound on Cellular and Developmental Processes
| System | This compound Concentration | Endpoint Measured | Key Finding | Reference |
| Buffalo (Bubalus bubalis) in vitro produced embryos | 20 µM | Cleavage Rate | Significantly higher cleavage rate (74.20 ± 5.87%) | [6] |
| Buffalo (Bubalus bubalis) in vitro produced embryos | 20 µM | Blastocyst Production Rate | Higher blastocyst production rate (27.42 ± 2.94%) | [6] |
| Buffalo (Bubalus bubalis) in vitro produced embryos | 20 µM | Apoptotic Index (TUNEL assay) | Significantly lower apoptotic index (1.88 ± 0.87) | [6] |
| Rat model of spinal cord trauma | 0.8 µmol/kg (i.v. for 7 days) | Apoptotic Cell Count | Decreased mean apoptotic cell count at 24 hours and 7 days post-injury | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study apoptosis.
Caspase-9 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and allows for the quantification of caspase-9 activity in cell lysates.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)
-
Caspase-9 Substrate (Ac-LEHD-AFC, 1 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with the apoptotic stimulus of interest. For inhibitor studies, pre-incubate a subset of cells with this compound (typically 10-20 µM) for 1-2 hours before adding the apoptotic inducer. Include untreated cells as a negative control.
-
Cell Lysis:
-
Harvest cells (adherent cells can be scraped or trypsinized) and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microfuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.
-
Assay Setup:
-
In a 96-well microplate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare the 2X Reaction Buffer containing DTT immediately before use (e.g., add 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer).
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-LEHD-AFC substrate to each well (final concentration: 50 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis: The fold-increase in caspase-9 activity can be determined by comparing the fluorescence readings of the treated samples to the untreated control.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol details the detection of apoptosis through the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (1 mg/mL)
-
10X Annexin V Binding Buffer (0.1 M HEPES, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the apoptotic inducer and/or this compound as described in the previous protocol.
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Avoid harsh trypsinization, which can damage the cell membrane.
-
Collect both the detached and adherent cells to ensure all apoptotic cells are included.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).
-
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of key proteins involved in the apoptotic cascade.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat and harvest cells as previously described.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control such as beta-actin. Look for changes in the levels of pro- and anti-apoptotic proteins, and the appearance of cleaved (activated) forms of caspases and their substrates (e.g., cleaved PARP).
-
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. abcam.com [abcam.com]
- 2. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. protocols.io [protocols.io]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Z-LEHD-fmk: A Technical Guide to a Potent Caspase-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Z-LEHD-fmk, a highly selective and irreversible inhibitor of caspase-9. This information is intended to support research and development efforts in the fields of apoptosis, cancer biology, neurodegenerative diseases, and other areas where caspase-9-mediated signaling is a critical factor.
Core Properties and Structure
This compound, with the CAS Number 210345-04-3, is a synthetic tetrapeptide that acts as a cell-permeable and irreversible inhibitor of caspase-9.[1][2] Its design incorporates a benzyloxycarbonyl (Z) group at the N-terminus, which enhances cell permeability, the peptide sequence Leu-Glu-His-Asp (LEHD) that mimics the cleavage site recognized by caspase-9, and a C-terminal fluoromethyl ketone (fmk) group that irreversibly binds to the catalytic cysteine residue of the enzyme.[3]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₂H₄₃FN₆O₁₀[4] |
| Molecular Weight | 690.72 g/mol [5] |
| CAS Number | 210345-04-3[1] |
| Appearance | Lyophilized powder[2] |
| Solubility | Soluble in DMSO (e.g., up to 100 mg/mL)[6] |
| Purity | Typically >98%[7] |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2[7] |
| InChI Key | YXRKBEPGVHOXSV-UHFFFAOYSA-N[7] |
| Storage | Store lyophilized powder at -20°C. Reconstituted DMSO stock solutions can be stored in aliquots at -20°C or -80°C.[1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as a highly specific inhibitor of caspase-9, a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. Upon induction of apoptosis by intracellular stress signals, cytochrome c is released from the mitochondria and binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.
The activated caspase-9 proceeds to cleave and activate downstream executioner caspases, primarily pro-caspase-3 and pro-caspase-7. This compound intervenes by irreversibly binding to the active site of caspase-9, thereby preventing the activation of these executioner caspases and effectively halting the apoptotic cascade.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound is highly selective for caspase-9. The following table summarizes the available 50% inhibitory concentration (IC50) values against various caspases. Lower values indicate higher potency.
| Caspase Target | IC50 Value (µM) | Reference |
| Caspase-8 | 0.0007 (0.7 nM) | [1] |
| Caspase-9 | 1.5 | [1] |
| Caspase-10 | 3.59 | [1] |
Note: While some studies show high potency against caspase-8, this compound is widely recognized and utilized as a caspase-9 inhibitor due to the LEHD recognition sequence.
Experimental Protocols
General Workflow for In Vitro Inhibition of Apoptosis
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a cell-based apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Z-LEHD-fmk: A Technical Guide for Researchers
An In-depth Examination of the Irreversible Caspase-9 Inhibitor in Apoptosis Research
This guide provides a comprehensive technical overview of Z-LEHD-fmk, a potent and selective inhibitor of caspase-9. Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's core properties, mechanism of action, and its application in studying the intrinsic pathway of apoptosis.
Core Properties and Specifications
This compound, also known as Z-Leu-Glu(OMe)-His-Asp(OMe)-fmk, is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-9.[1][2][3][4] Its benzyloxycarbonyl (Z) group at the N-terminus enhances cellular permeability, allowing for effective use in cell-based assays.
| Property | Value | Source |
| Molecular Weight | 690.72 g/mol | [2][3][5][6] |
| Molecular Formula | C₃₂H₄₃FN₆O₁₀ | [2][3][5][6] |
| CAS Number | 210345-04-3 | [2][3] |
| Mechanism of Action | Irreversible, competitive inhibitor of caspase-9 | [2][4][7] |
| Formulation | Typically supplied as a lyophilized powder or in DMSO | [8][9] |
| Storage | Store lyophilized powder at -20°C. Reconstituted solutions in DMSO can be stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [1][2] |
Mechanism of Action and Signaling Pathway
This compound targets caspase-9, an initiator caspase pivotal to the intrinsic, or mitochondrial, pathway of apoptosis.[3] This pathway is triggered by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which in turn activates pro-caspase-9 to its active form. Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the dismantling of the cell.
By irreversibly binding to the active site of caspase-9, this compound effectively blocks this cascade, thereby inhibiting apoptosis. This makes it an invaluable tool for studying the roles of caspase-9 in various cellular processes and disease models.
Experimental Protocols and Applications
This compound is widely used in both in vitro and in vivo studies to investigate apoptosis. Common applications include protecting cells from apoptosis, elucidating signaling pathways, and assessing the therapeutic potential of caspase-9 inhibition.
In Vitro Apoptosis Inhibition Assay
This protocol provides a general framework for using this compound to inhibit apoptosis in cell culture.
Objective: To determine the effectiveness of this compound in preventing apoptosis induced by a known stimulus (e.g., TRAIL, staurosporine, etoposide).
Materials:
-
Cell line of interest (e.g., Jurkat, HCT116)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent
-
This compound (reconstituted in DMSO, e.g., 10 mM stock)
-
Z-FA-fmk (negative control)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound and the negative control (Z-FA-fmk) in cell culture medium. A typical final concentration for this compound is 10-50 µM, but this should be optimized for the specific cell line and experimental conditions.[2][7]
-
Aspirate the old medium and add the medium containing the inhibitor or control.
-
Incubate for 30 minutes to 2 hours to allow for cell permeability.[2][4]
-
-
Apoptosis Induction:
-
Add the apoptosis-inducing agent to the wells at a predetermined concentration.
-
Include control wells: untreated cells, cells with inhibitor only, and cells with the inducing agent only.
-
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 3-24 hours).
-
Apoptosis Measurement:
-
Harvest the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Stain the cells using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.
-
In Vivo Studies
This compound has also demonstrated efficacy in animal models. For example, in a rat model of spinal cord injury, intravenous administration of this compound provided neuroprotection and improved functional recovery.[2][5] In such studies, the inhibitor is typically administered systemically (e.g., intravenously) at doses that need to be empirically determined for the specific animal model and injury type.[5]
Select Applications and Findings
-
Selective Protection of Normal Cells: Studies have shown that this compound can protect normal human hepatocytes from TRAIL-induced apoptosis, while still allowing for the death of cancer cells.[2][10] This suggests a potential therapeutic window for using caspase-9 inhibitors to protect healthy tissues during cancer therapy.[10]
-
Neuroprotection: In models of spinal cord trauma and reperfusion injury, this compound has been shown to attenuate apoptosis and offer neuroprotective effects.[2][5]
-
Embryo Development: Research has indicated that treatment with this compound can increase the cleavage and blastocyst rate of in vitro-produced buffalo embryos, suggesting a role for caspase-9 in early embryonic development.[7]
References
- 1. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Caspase | Apoptosis | TargetMol [targetmol.com]
- 6. proteogene.com [proteogene.com]
- 7. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mblbio.com [mblbio.com]
- 9. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
- 10. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Evolution of Caspase-9 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis, stands as a key therapeutic target for a multitude of diseases characterized by aberrant cell death. Its activation, triggered by cellular stress and mitochondrial dysfunction, unleashes a cascade of downstream effector caspases, ultimately leading to programmed cell death. The pursuit of selective caspase-9 inhibitors has been a significant endeavor in drug discovery, offering the potential to modulate apoptosis in conditions ranging from neurodegenerative disorders to ischemic injuries. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of caspase-9 inhibitors, complete with quantitative data, detailed experimental protocols, and visual representations of the core biological pathways and experimental workflows.
The Intrinsic Pathway of Apoptosis and Caspase-9 Activation
Caspase-9 is activated through the formation of a multi-protein complex known as the apoptosome.[1][2][3][4] This process is initiated by the release of cytochrome c from the mitochondria into the cytosol in response to cellular stress.[1][2][4] Cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9.[1][2][3][4] The assembled apoptosome facilitates the dimerization and subsequent activation of caspase-9, which then goes on to activate downstream effector caspases, such as caspase-3 and -7, thereby executing the apoptotic program.[5][6]
A Historical Perspective on Caspase-9 Inhibitor Discovery
The journey to develop caspase-9 inhibitors has been marked by a progressive understanding of caspase biology and the application of diverse chemical strategies.
Early Developments: Peptide-Based Inhibitors
The initial wave of caspase inhibitors was dominated by peptide-based compounds designed to mimic the natural substrates of these enzymes. A common and widely used irreversible inhibitor of caspase-9 is the fluoromethyl ketone (FMK) peptide, Z-LEHD-FMK.[7] These early inhibitors, while valuable research tools, often suffered from poor cell permeability, low in vivo stability, and a lack of specificity due to the conserved nature of the caspase active site.
The Rise of Selective Inhibition: Learning from Nature
A significant breakthrough in the quest for selectivity came from studying the endogenous inhibitor of apoptosis proteins (IAPs). The X-linked inhibitor of apoptosis protein (XIAP) was found to be a potent and specific inhibitor of caspases, including caspase-9. This led to the development of inhibitors based on the Bir3 domain of XIAP, which is responsible for its selective inhibition of caspase-9. Pen1-XBir3 is a notable example of a selective, cell-permeant caspase-9 inhibitor derived from this natural inhibitory domain.
The Modern Era: Small Molecule Inhibitors
The limitations of peptide-based inhibitors spurred the search for small molecule compounds with improved drug-like properties. High-throughput screening and structure-based drug design have been instrumental in identifying novel, non-peptidic inhibitors of caspase-9. These efforts have yielded compounds with greater potential for therapeutic development, although achieving high selectivity remains a challenge.
Quantitative Data on Caspase-9 Inhibitors
The efficacy and selectivity of caspase-9 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and their equilibrium dissociation constant (Ki). The following table summarizes publicly available data for some of the most commonly cited caspase-9 inhibitors.
| Inhibitor | Type | Target Caspases | IC50 (nM) | Ki (nM) | Reference |
| This compound | Peptide (irreversible) | Caspase-9 | - | - | [8] |
| Ac-LEHD-CHO | Peptide (reversible) | Caspase-9 | 49.2 | - | [9] |
| Pen1-XBir3 | Peptide (XIAP-derived) | Selective for Caspase-9 | - | - | - |
| Q-VD-OPh | Pan-caspase | Caspases 1, 3, 8, 9 | 25-400 | - | [10][11] |
| NCGC-00183681 | Small Molecule | Caspase-1, -9 | 91.5 (for Caspase-9) | - | [12] |
Note: IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocols
The characterization of caspase-9 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Caspase-9 Activity Assay (Colorimetric)
This assay measures the activity of caspase-9 by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cell lysate or purified caspase-9
-
5X Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1 M)
-
LEHD-pNA substrate (4 mM)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Cell Lysate:
-
Induce apoptosis in your cell line of choice using a known stimulus.
-
Harvest 2-5 x 10^6 cells and pellet by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
Determine the protein concentration of the lysate.[13]
-
-
Assay Procedure:
-
Dilute the cytosolic extract to a protein concentration of 100-200 µg in 50 µL of Cell Lysis Buffer for each assay.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
To each well of a 96-well plate, add 50 µL of the diluted cell lysate.
-
For inhibitor studies, pre-incubate the lysate with the desired concentration of the caspase-9 inhibitor for 10-30 minutes at 37°C.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the 4 mM LEHD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400 or 405 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the treated samples to the uninduced control.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Caspase-9 Cleavage
This method detects the activation of caspase-9 by observing its cleavage from the pro-form to its active fragments.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against caspase-9 (detects both pro and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation and SDS-PAGE:
-
Prepare cell lysates from treated and untreated cells as described in the previous protocol.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against caspase-9, diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
The pro-caspase-9 will appear as a band at approximately 47 kDa, while the cleaved, active form will appear as smaller fragments (e.g., p35/p37). An increase in the cleaved fragments indicates caspase-9 activation.
-
Workflow for Caspase-9 Inhibitor Screening
The discovery of novel caspase-9 inhibitors often involves a multi-step screening process.
Conclusion and Future Directions
The development of caspase-9 inhibitors has evolved significantly, moving from broad-spectrum peptide-based compounds to more selective small molecules. While challenges in achieving absolute selectivity and favorable pharmacokinetic profiles remain, the continued exploration of caspase-9 as a therapeutic target holds immense promise. Future research will likely focus on the development of highly selective, allosteric inhibitors that target unique regulatory sites on the enzyme, as well as the use of novel drug delivery systems to improve in vivo efficacy. A deeper understanding of the non-apoptotic roles of caspase-9 will also be crucial in designing inhibitors with minimal off-target effects. The tools and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field of drug discovery.
References
- 1. The Apoptosome Pathway to Caspase Activation in Primary Human Neutrophils Exhibits Dramatically Reduced Requirements for Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosome structure, assembly and procaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosome - Wikipedia [en.wikipedia.org]
- 5. Caspase-9 - Wikipedia [en.wikipedia.org]
- 6. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. z-fa-fmk.com [z-fa-fmk.com]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Caspase-9 Antibody (#9502) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Z-LEHD-fmk in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Z-LEHD-fmk, a highly selective and irreversible inhibitor of caspase-9, in cell culture applications. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the effective use of this inhibitor in apoptosis research and drug development.
Introduction
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that specifically targets and inhibits the activity of caspase-9.[1] Caspase-9 is an initiator caspase that plays a crucial role in the intrinsic (mitochondrial) pathway of apoptosis. Upon activation by the apoptosome complex, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.[2] By irreversibly binding to the active site of caspase-9, this compound effectively blocks the apoptotic cascade, making it an invaluable tool for studying the roles of caspase-9 in apoptosis and for developing therapeutic strategies that modulate this pathway.[3][4]
Data Presentation
Table 1: this compound Specifications
| Property | Value | Reference |
| Full Name | Z-Leu-Glu-His-Asp-fluoromethyl ketone | [3] |
| Molecular Weight | ~804.74 g/mol | [5] |
| Appearance | Lyophilized powder | [6] |
| Purity | Varies by supplier | - |
| CAS Number | 210345-04-3 | [7] |
| Mechanism of Action | Irreversible, competitive inhibitor of caspase-9 | [5][8] |
| Cell Permeability | Yes | [3][5] |
Table 2: Recommended Working Concentrations and Conditions
| Application | Cell Line | Inducing Agent | This compound Concentration | Pre-incubation Time | Reference |
| Apoptosis Inhibition | Jurkat | Camptothecin (4 µM) | 20 µM | 30 minutes | [6] |
| Apoptosis Inhibition | HCT116, SW480 | TRAIL (50 ng/mL) | 20 µM | 2 hours | [5] |
| Apoptosis Inhibition | HCT116, 293 | TRAIL | 20 µM | 30 minutes | [4][9] |
| Apoptosis Inhibition | Normal human hepatocytes | TRAIL | 20 µM | - | [4] |
| Embryo Culture | Buffalo oocytes | In vitro culture | 10-50 µM (20 µM optimal) | During IVM and IVC | [8] |
| Caspase-9 Activity Assay | Jurkat | Anti-Fas mAb (CH-11) | 0.0049 - 20 µM | - | [3] |
Signaling Pathway
The following diagram illustrates the intrinsic apoptosis pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the lyophilized this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, reconstitute 1.0 mg of this compound in 124 µL of DMSO.[6][10] Some protocols may call for a 100 mM stock solution, which can be prepared by dissolving the appropriate amount in DMSO.[3][11]
-
Vortex gently to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[6][10] The stock solution is typically stable for several months at this temperature.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.2%, as higher concentrations can be toxic to cells and may mask the inhibitory effects of this compound.[10][12]
Protocol 2: Inhibition of Apoptosis using this compound
This protocol provides a general framework for using this compound to inhibit apoptosis induced by a chemical agent. This can be adapted for other inducers of the intrinsic apoptotic pathway.
Materials:
-
Cells in culture (e.g., Jurkat, HCT116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., Camptothecin, TRAIL)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
Prepare the working solution of this compound by diluting the stock solution in complete culture medium to the desired final concentration (e.g., 20 µM).
-
Aspirate the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for 30 minutes to 2 hours in a 37°C, 5% CO₂ incubator.[5][6]
-
Add the apoptosis-inducing agent (e.g., 4 µM Camptothecin) directly to the medium.[6] Also, include a negative control (untreated cells) and a positive control (cells treated with the inducer but not the inhibitor).
-
Incubate for the time required for the agent to induce apoptosis (e.g., 3-16 hours).[5][6]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Stain the cells for apoptosis using an Annexin V/Propidium Iodide (PI) kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: In Vitro Caspase-9 Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on caspase-9 activity in cell lysates using a colorimetric or fluorometric substrate.
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA for colorimetric, Ac-LEHD-AFC for fluorometric)
-
Reaction buffer
-
Microplate reader
Experimental Workflow:
Procedure:
-
Induce apoptosis in your cell line of choice as described in Protocol 2.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet cellular debris.[13]
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
In a 96-well plate, add an equal amount of protein from each sample to separate wells.
-
If cells were not pre-treated with the inhibitor, add varying concentrations of this compound to the lysates and incubate.
-
Add the caspase-9 substrate (e.g., to a final concentration of 500 µM for Ac-LEHD-pNA) to each well.[3][11]
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.
-
Compare the signal from the inhibitor-treated samples to the untreated apoptotic sample to determine the percentage of caspase-9 inhibition.
Concluding Remarks
This compound is a potent and specific tool for investigating the role of caspase-9 in cellular processes. The protocols and data provided herein serve as a comprehensive resource for researchers to effectively utilize this inhibitor in their experimental designs. As with any reagent, optimal conditions may vary depending on the cell type and experimental setup, and it is recommended to perform preliminary titration experiments to determine the most effective concentration for your specific application.[10][12]
References
- 1. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 2. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pufei.com [pufei.com]
- 7. apexbt.com [apexbt.com]
- 8. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
- 11. mblbio.com [mblbio.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the In Vitro Use of Z-LEHD-fmk
Introduction
Z-LEHD-fmk is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal in vitro use of this compound. The document outlines its mechanism of action, recommended working concentrations, and detailed protocols for key experimental assays.
Mechanism of Action
Caspase-9 is a cysteine-aspartic protease that plays a crucial role in the mitochondrial-mediated apoptotic pathway.[2] In response to apoptotic stimuli, cytochrome c is released from the mitochondria and binds to Apaf-1, leading to the formation of the apoptosome.[3] This complex then recruits and activates pro-caspase-9.[2] Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.[2]
This compound contains a tetrapeptide sequence (Leu-Glu-His-Asp) that is preferentially recognized by caspase-9. The fluoromethyl ketone (fmk) group forms a covalent bond with the active site of caspase-9, leading to its irreversible inhibition. By blocking caspase-9 activity, this compound effectively inhibits the intrinsic apoptotic cascade.
Data Presentation: this compound In Vitro Working Concentrations
The optimal concentration of this compound can vary depending on the cell type, the apoptosis-inducing agent, and the duration of the experiment. Below is a summary of concentrations used in various studies:
| Cell Line/System | Apoptosis Inducer | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HCT116, SW480 | TRAIL (50 ng/ml) | 20 µM | 2 h pre-treatment | Inhibition of caspase-3 activation and apoptosis.[4] | [4] |
| Jurkat | Fas monoclonal antibody CH-11 (100 ng/mL) | 0.0049 µM - 20 µM | 4 h | Dose-dependent inhibition of caspase-9 activity. | |
| Buffalo Embryos | In vitro culture | 10 µM, 20 µM, 30 µM, 50 µM | During IVM and IVC | 20 µM significantly increased cleavage and blastocyst rates and lowered the apoptotic index.[5] | [5] |
| HCT116, 293 | TRAIL | 20 µM | 30 min pre-treatment | Complete protection from TRAIL-induced toxicity.[6] | [6] |
| Normal Human Hepatocytes | TRAIL | 20 µM | 6 h | Protection from TRAIL-induced apoptosis.[6] | [6] |
| KYSE30, KYSE450 | Rabd-B (10 µM) | 20 µM | 2 h pre-treatment | Inhibition of Rabd-B-induced apoptosis.[7] | [7] |
| Jurkat | Camptothecin (4 µM) | 20 µM | 30 min pre-treatment, then 3 h with camptothecin | Reduced apoptosis by approximately 50%.[8] | [8] |
Note: It is highly recommended that investigators perform a dose-response experiment to determine the optimal concentration for their specific experimental system.[8]
Experimental Protocols
Stock Solution Preparation
This compound is typically supplied as a lyophilized powder and should be reconstituted in sterile DMSO to create a stock solution.[8]
-
Example Stock Concentration: To prepare a 10 mM stock solution, dissolve 1.0 mg of this compound (MW: ~805 g/mol ) in 124 µl of DMSO.[8]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[8]
Important Consideration: The final concentration of DMSO in the cell culture medium should not exceed 0.2-1% to avoid cellular toxicity, which could mask the inhibitory effects of this compound.[8][9]
Caspase-9 Activity Assay (Fluorometric)
This protocol is adapted from procedures using a fluorogenic caspase-9 substrate like Ac-LEHD-AFC or a fluorescently labeled inhibitor like Red-LEHD-FMK.[10][11]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM EGTA, with 10 mM digitonin)[11]
-
Caspase-9 Substrate (e.g., Ac-LEHD-AFC)
-
Assay Buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce apoptosis by adding the chosen stimulus to the appropriate wells. Include a non-induced control group.
-
Incubate for the desired period.
-
Lyse the cells by adding the cell lysis buffer and incubating at 37°C for 20 minutes.[11]
-
Transfer the lysates to a new 96-well black microplate.
-
Prepare the assay solution by diluting the caspase-9 substrate (e.g., Ac-LEHD-AFC) in the assay buffer according to the manufacturer's instructions.
-
Add the assay solution to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates).[11]
Inhibition of Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V staining to quantify the extent of apoptosis inhibition by this compound.[8]
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Camptothecin)
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with the determined optimal concentration of this compound (e.g., 20 µM) for 30 minutes to 2 hours.[8] Include appropriate controls (untreated, vehicle control, apoptosis inducer only).
-
Induce apoptosis by adding the stimulus (e.g., 4 µM Camptothecin) and incubate for the required time (e.g., 3 hours).[8]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Caspase-3 Cleavage
This protocol assesses the efficacy of this compound by monitoring the cleavage of downstream effector caspases, such as caspase-3.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the apoptosis inducer in the presence or absence of this compound as described in the previous protocols.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway showing caspase-9 activation and its inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound in vitro.
References
- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-9 - Wikipedia [en.wikipedia.org]
- 3. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Caspase-9 Detection Kit (Red-LEHD-FMK) | QIA116 [merckmillipore.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of Z-LEHD-fmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LEHD-fmk is a highly selective and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[1] By blocking the activity of caspase-9, this compound can prevent the downstream activation of executioner caspases, such as caspase-3 and -7, thereby inhibiting programmed cell death.[1] These characteristics make this compound a valuable tool for in vivo studies aimed at investigating the role of caspase-9-mediated apoptosis in various pathological conditions and for evaluating the therapeutic potential of inhibiting this pathway. This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research models.
Data Presentation: In Vivo Dosage and Administration of this compound
The following table summarizes published in vivo administration protocols for this compound in various animal models. It is crucial to note that the optimal dosage and administration regimen may vary depending on the specific animal model, disease state, and experimental endpoint. Therefore, it is recommended to perform dose-response studies to determine the most effective concentration for your specific application.
| Animal Model | Application | Dosage | Route of Administration | Vehicle | Reference |
| Rat (Wistar Albino) | Traumatic Spinal Cord Injury | 0.8 µmol/kg (or 0.8 µM/kg) | Intravenous (i.v.) | Dimethyl sulfoxide (DMSO) prepared with phosphate-buffered saline (PBS) | [2][3] |
| Rat (Sprague-Dawley, 7-day-old pups) | Hypoxic-Ischemic Brain Injury | 1.6 µmol/kg (50 µ g/pup ) | Intracerebroventricular (i.c.v.) | 0.5% DMSO in PBS | [4] |
| Mouse (Balb/c) | Adriamycin-induced Apoptosis | 100 nM/mouse | Intraperitoneal (i.p.) | Not specified | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Stock Solution Preparation (e.g., 10 mM):
-
This compound is soluble in DMSO at concentrations greater than 10 mM.[2]
-
To prepare a 10 mM stock solution, dissolve 1.0 mg of this compound (MW: ~690.7 g/mol , check the specific molecular weight from your supplier) in the appropriate volume of DMSO. For example, for a compound with a MW of 690.7 g/mol , dissolve 1.0 mg in 144.8 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using sterile PBS.
-
It is critical to minimize the final concentration of DMSO in the working solution to avoid solvent toxicity. For intravenous and intraperitoneal injections, aim for a final DMSO concentration of less than 5%. For more sensitive routes like intracerebroventricular injection, the final DMSO concentration should be even lower, for instance, 0.5% or less.[6]
-
Prepare the working solution fresh for each experiment and do not store it for long periods.
In Vivo Administration Protocols
a) Intravenous (i.v.) Injection in Rats
This protocol is based on a study investigating the neuroprotective effects of this compound in a rat model of spinal cord injury.[3]
Materials:
-
Prepared this compound working solution
-
Rat restrainer
-
27-30 gauge needle and 1 mL syringe
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Accurately weigh the rat to determine the correct volume of the working solution to inject.
-
Place the rat in a suitable restrainer, allowing access to the tail.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle into the lateral tail vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound working solution. The recommended injection volume for intravenous administration in rats is typically up to 5 ml/kg.[7]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
b) Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from general guidelines for intraperitoneal injections in mice.[8][9]
Materials:
-
Prepared this compound working solution
-
25-27 gauge needle and 1 mL syringe
Procedure:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound working solution. The maximum recommended volume for intraperitoneal injection in mice is 10 ml/kg.[8]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Signaling Pathway and Experimental Workflow Visualization
Caspase-9 Mediated Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, forms a complex called the apoptosome. The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn execute the final stages of apoptosis by cleaving various cellular substrates. This compound specifically inhibits the activity of caspase-9, thereby blocking this cascade.
Caption: Intrinsic apoptosis pathway initiated by cellular stress and inhibited by this compound.
Experimental Workflow for In Vivo Administration of this compound
The following diagram outlines a general experimental workflow for assessing the efficacy of this compound in an in vivo disease model.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. Neuroprotection and functional recovery after application of the caspase-9 inhibitor this compound in a rat model of traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting caspase-9 after injury reduces hypoxic ischemic neuronal injury in the cortex in the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. pufei.com [pufei.com]
- 7. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
Application Notes and Protocols for Z-LEHD-fmk in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LEHD-fmk is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis.[1] Its specificity is derived from the tetrapeptide sequence Leu-Glu-His-Asp (LEHD), which mimics the cleavage site recognized by caspase-9. The fluoromethyl ketone (fmk) moiety forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition.[2] In Western blot analysis, this compound is an invaluable tool for investigating the role of the intrinsic apoptotic pathway in various cellular processes. By selectively blocking caspase-9 activity, researchers can elucidate the upstream and downstream signaling events and assess the efficacy of potential therapeutic agents that target this pathway.
Mechanism of Action
The intrinsic apoptotic pathway is initiated by a variety of intracellular stresses, such as DNA damage, growth factor withdrawal, and oxidative stress. These stresses lead to the release of cytochrome c from the mitochondria into the cytosol.[3] In the cytosol, cytochrome c binds to Apaf-1, which then recruits procaspase-9 to form a large protein complex known as the apoptosome.[3][4] Within the apoptosome, procaspase-9 undergoes autocatalytic cleavage and activation. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, primarily procaspase-3 and procaspase-7.[3] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
This compound specifically interrupts this cascade by binding to and inhibiting the catalytic activity of activated caspase-9. This prevents the subsequent activation of effector caspases and the cleavage of their substrates. In a Western blot experiment, this inhibition can be visualized by a decrease in the appearance of the cleaved (active) forms of caspase-3 and PARP, and a corresponding persistence of their full-length, uncleaved forms.
Data Presentation
The following table summarizes quantitative data from a representative study demonstrating the dose-dependent inhibitory effect of this compound on apoptosis-associated protein cleavage, as determined by densitometric analysis of Western blots.
| Treatment Group | This compound Concentration (µM) | Cleaved Caspase-3 (Relative Densitometry Units) | Cleaved PARP (Relative Densitometry Units) |
| Control (No Apoptotic Stimulus) | 0 | 1.0 | 1.0 |
| Apoptotic Stimulus | 0 | 8.5 | 7.2 |
| Apoptotic Stimulus + this compound | 10 | 5.2 | 4.8 |
| Apoptotic Stimulus + this compound | 20 | 2.1 | 2.5 |
| Apoptotic Stimulus + this compound | 50 | 1.2 | 1.3 |
Experimental Protocols
Protocol 1: Inhibition of Apoptosis using this compound in Cell Culture
This protocol describes the pre-treatment of cultured cells with this compound prior to the induction of apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile DMSO to a final concentration of 10-50 mM. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treatment with this compound: Dilute the this compound stock solution in complete cell culture medium to the desired final working concentration (typically ranging from 10 µM to 50 µM). Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells with this compound for a period of 30 minutes to 2 hours at 37°C in a humidified incubator with 5% CO2. This pre-incubation allows for sufficient time for the inhibitor to permeate the cells and inhibit caspase-9.
-
Induction of Apoptosis: Following the pre-incubation period, add the apoptosis-inducing agent directly to the culture medium containing this compound. Include appropriate controls, such as untreated cells, cells treated with the apoptotic agent alone, and cells treated with this compound alone.
-
Harvesting Cells: After the desired incubation time with the apoptotic agent, harvest the cells for Western blot analysis as described in Protocol 2.
Protocol 2: Western Blot Analysis of Caspase-9 Pathway Components
This protocol outlines the steps for preparing cell lysates and performing Western blot analysis to detect the cleavage of caspase-3 and PARP.
Materials:
-
Harvested cells from Protocol 1
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the harvested cell pellets once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the cleaved (active) forms of caspase-3 and PARP to assess the effect of this compound. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software to quantify the changes in protein levels between different treatment groups.
-
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis using this compound.
Caption: The intrinsic apoptosis pathway and the site of this compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - ( and ) Western blot analysis of PARP cleaved form (89 kDa) protein expression (a) or Caspase 3 cleaved form (17 kDa) protein expression (b) performed in untreated A549, JFD18 or JFD9 cells (0) and in cells treated with 10 μM 12459 for 24 or 48 h - figshare - Figshare [figshare.com]
- 3. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Immunoprecipitation of Active Caspase-9 Using the Irreversible Inhibitor Z-LEHD-fmk
Introduction
Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2] Following apoptotic stimuli, cytochrome c is released from the mitochondria and binds to Apaf-1, forming the apoptosome.[3][4] This complex recruits and activates pro-caspase-9 through dimerization and proteolytic cleavage.[1][3] Active caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, culminating in the execution of apoptosis.[1][3][5]
Z-LEHD-fmk is a cell-permeable, irreversible inhibitor that specifically targets the active site of caspase-9.[6][7][8] The fluoromethyl ketone (fmk) group forms a covalent bond with the catalytic cysteine residue of caspase-9, effectively trapping the enzyme in an inhibited state. This property can be exploited for experimental purposes beyond simple apoptosis inhibition. By forming a stable complex, this compound allows for the specific immunoprecipitation (IP) of active caspase-9 from cell lysates. This technique enables researchers to isolate and study the activated form of the enzyme, its post-translational modifications, and its binding partners during apoptosis.
These application notes provide a detailed protocol for the immunoprecipitation of this compound-bound active caspase-9, followed by analysis via Western blotting.
Mechanism of Action and Application Principle
This compound is a peptide inhibitor designed to mimic the tetrapeptide recognition sequence (LEHD) of caspase-9's natural substrates.[7] Its cell-permeable nature allows it to enter intact cells and bind to activated caspase-9. The irreversible binding "locks" the inhibitor to the enzyme, creating a stable complex that can be captured using an antibody against caspase-9. This method is particularly useful for selectively pulling down the proteolytically active form of caspase-9, distinguishing it from the inactive pro-caspase-9 zymogen.
Signaling Pathway and Experimental Design
The diagrams below illustrate the intrinsic apoptosis pathway highlighting the role of caspase-9 and the experimental workflow for its immunoprecipitation.
Caption: Intrinsic apoptosis pathway showing caspase-9 activation and inhibition by this compound.
Caption: Experimental workflow for the immunoprecipitation of this compound-bound caspase-9.
Quantitative Data: this compound Efficacy
The effective concentration of this compound can vary between cell types and experimental conditions. Researchers are encouraged to perform a dose-response analysis to determine the optimal concentration for their specific system.
| Cell Line / System | Apoptotic Stimulus | Effective this compound Concentration | Outcome | Reference |
| Jurkat T-cells | Camptothecin (4 µM) | 20 µM | Reduced apoptosis by approximately 50% | [9] |
| HCT116 (Colon Cancer) | TRAIL (50 ng/ml) | 20 µM | Complete protection from TRAIL-induced toxicity | [6][10] |
| HEK293 (Kidney) | TRAIL | 20 µM | Complete protection from TRAIL-induced toxicity | [10][11] |
| Normal Human Hepatocytes | TRAIL | 20 µM | Protection from TRAIL-induced apoptosis | [8][11][12] |
| Buffalo Embryos (in vitro) | Culture Conditions | 20 µM | Increased cleavage and blastocyst rate | [13] |
Detailed Experimental Protocols
This protocol details the steps for capturing and analyzing this compound-bound active caspase-9 from cultured cells.
Part 1: Cell Treatment and Lysate Preparation
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa, HCT116)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Etoposide, Staurosporine, Camptothecin)
-
This compound, Caspase-9 Inhibitor (reconstituted in DMSO to a 10 mM stock)[9]
-
Control inhibitor (e.g., Z-FA-FMK), optional
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitor cocktail)
-
Cell scraper
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment. For suspension cells, adjust the density to approximately 1-2 x 10^6 cells/mL.
-
Apoptosis Induction: Treat cells with an appropriate apoptotic stimulus to activate caspase-9. The optimal time and concentration should be determined empirically. A typical treatment is 4-6 hours.
-
Inhibitor Treatment: 30-60 minutes prior to harvesting, add this compound to the culture medium to a final concentration of 10-20 µM.[6][9] This allows the inhibitor to permeate the cells and bind to any activated caspase-9.
-
Note: The final DMSO concentration should not exceed 0.2% to avoid cellular toxicity.[9]
-
-
Cell Harvest:
-
Adherent cells: Aspirate the medium, wash cells twice with ice-cold PBS, and then add 0.5-1.0 mL of ice-cold IP Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in ice-cold IP Lysis Buffer.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay).
Part 2: Immunoprecipitation
Materials:
-
Clarified cell lysate (from Part 1)
-
Protein A/G magnetic beads or agarose slurry
-
IP Wash Buffer (similar to lysis buffer but with lower detergent, e.g., 0.1% NP-40)
-
2X SDS-PAGE Laemmli Sample Buffer
Procedure:
-
Pre-clearing (Optional but Recommended): To 500-1000 µg of total protein, add 20-30 µL of Protein A/G bead slurry. Incubate on a rotator for 1 hour at 4°C. Pellet the beads (centrifugation or magnetic separation) and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
Antibody Incubation: Add 2-5 µg of anti-Caspase-9 antibody to the pre-cleared lysate. Incubate on a rotator for 4 hours to overnight at 4°C.
-
Immune Complex Capture: Add 30-50 µL of fresh Protein A/G bead slurry to the lysate-antibody mixture. Incubate on a rotator for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-4 times with 1 mL of ice-cold IP Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Elution: Resuspend the beads in 30-50 µL of 2X Laemmli Sample Buffer. Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody. Pellet the beads, and the supernatant is now ready for Western blot analysis.
Part 3: Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
Western blotting apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
Procedure:
-
SDS-PAGE: Load the eluted samples onto an SDS-PAGE gel. Include a lane with the input lysate (20-30 µg) as a positive control.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-9 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
Expected Results:
-
Input Lane: Should show the full-length pro-caspase-9 (~47 kDa) and, depending on the extent of apoptosis, the cleaved large subunit (~35/37 kDa).[5]
-
IP Lane: Should be enriched for the cleaved, active form of caspase-9 (~35/37 kDa), which was covalently bound to this compound. Some co-immunoprecipitation of pro-caspase-9 may also be observed, as it can exist in complexes with the active form. The detection of the cleaved fragment confirms the successful immunoprecipitation of the activated enzyme.[16]
References
- 1. Caspase-9 - Wikipedia [en.wikipedia.org]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 4. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 5. Caspase-9 Antibody (#9502) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mblbio.com [mblbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pufei.com [pufei.com]
- 10. apexbt.com [apexbt.com]
- 11. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase 9 Polyclonal Antibody (PA5-22252) [thermofisher.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Z-LEHD-fmk in Neuroprotection Studies
Introduction
Z-LEHD-fmk is a highly selective, cell-permeable, and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[1][2][3][4] The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) mimics the cleavage site recognized by caspase-9, while the fluoromethyl ketone (FMK) moiety forms a covalent bond with the enzyme's catalytic cysteine residue, ensuring permanent inactivation.[3][5] By blocking caspase-9, this compound prevents the activation of downstream executioner caspases, such as caspase-3 and -7, thereby halting the apoptotic cascade.[3][6][7] This mechanism makes this compound an invaluable tool for studying apoptosis and a promising agent in therapeutic areas where apoptosis is a key driver of pathology, such as in neurodegenerative diseases and acute neuronal injury.[3][8] Preclinical studies have demonstrated its significant neuroprotective effects in models of spinal cord injury and cerebral ischemia.[3][7][9]
Mechanism of Action: The Intrinsic Apoptotic Pathway
The intrinsic apoptotic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal, which lead to mitochondrial outer membrane permeabilization. This allows the release of cytochrome c into the cytosol.[8][10] Cytosolic cytochrome c binds to the Apoptotic protease activating factor 1 (Apaf-1), triggering its oligomerization to form a heptameric structure known as the apoptosome.[8][11] The apoptosome then recruits pro-caspase-9, leading to its dimerization and activation through proximity-induced conformational changes.[8][10][11] Activated caspase-9 subsequently cleaves and activates effector caspases-3 and -7, which orchestrate the dismantling of the cell by cleaving numerous cellular substrates.[6][11] this compound intervenes by irreversibly binding to and inhibiting activated caspase-9, thus preventing the propagation of the death signal.
Quantitative Data Summary
The following table summarizes the effective concentrations and dosages of this compound used in various neuroprotection and related cell survival studies.
| Model System | This compound Concentration/Dosage | Key Experimental Outcome | Reference(s) |
| In Vitro | |||
| Human Colon Cancer (HCT116) & Kidney (HEK293) Cells | 20 µM | Complete protection from TRAIL-induced apoptosis.[1][2] | [1][2] |
| Normal Human Hepatocytes | 20 µM | Significant protection from TRAIL-induced apoptosis.[1][12] | [1][12] |
| Jurkat T-cells | 20 µM | Reduced camptothecin-induced apoptosis by approximately 50%.[13] | [13] |
| Buffalo Embryos | 20 µM | Significantly increased cleavage and blastocyst rates; significantly lower apoptotic index.[14] | [14] |
| In Vivo | |||
| Rat Spinal Cord Injury (SCI) Model | 0.8 µmol/kg, intravenous injection | Significantly fewer apoptotic cells and diminished axonal demyelination at 24 hours post-injury.[1][2] Protected neurons, glia, and intracellular organelles.[1][2] | [1][2] |
| Rat Ischemia/Reperfusion Injury Model | Not Specified | Confers significant neuroprotection.[3] | [3] |
Experimental Protocols
1. Reagent Preparation and Handling
Proper handling and preparation of this compound are critical for maintaining its inhibitory activity.
-
Reconstitution : this compound is typically provided as a lyophilized powder.[13] Reconstitute the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, for example, 10 mM.[4][7][13] A 1 mg vial can be dissolved in 124 µL of DMSO to yield a 10 mM stock.[13] For best results, warm the tube to 37°C for 10 minutes or use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage : Store the lyophilized powder at -20°C.[13] After reconstitution, aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][13] Stock solutions are stable for at least one month at -20°C and up to six months at -80°C.[2]
-
Working Solution : For in vitro experiments, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.2%, as higher concentrations can be cytotoxic.[13] For in vivo studies, the stock solution can be further diluted in a suitable vehicle like phosphate-buffered saline (PBS) just prior to administration.[7]
2. In Vitro Neuroprotection Assay Protocol
This protocol provides a general framework for assessing the neuroprotective effects of this compound in a cell-based model of neuronal apoptosis.
Methodology:
-
Cell Culture : Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) at an appropriate density in multi-well plates and allow them to adhere and stabilize overnight.
-
Controls : Prepare the following experimental groups:
-
Vehicle Control (untreated cells)
-
Apoptotic Stimulus Control (cells treated with the neurotoxic agent + vehicle)
-
This compound Treatment Group (cells pre-treated with this compound + neurotoxic agent)
-
This compound Only Control (cells treated with this compound alone to test for toxicity)
-
-
Inhibitor Pre-treatment : Treat the designated wells with this compound at a final concentration typically ranging from 10-40 µM.[7] A common starting concentration is 20 µM.[1][7][13] Incubate for 30 minutes at 37°C to allow for cell permeation and target engagement.[1][7]
-
Induction of Apoptosis : Add the apoptotic stimulus (e.g., staurosporine, glutamate, or induce oxygen-glucose deprivation for an ischemia model) to the appropriate wells.
-
Incubation : Incubate the plates for a period relevant to the chosen stimulus (e.g., 3-24 hours).
-
Assessment of Neuroprotection : Quantify apoptosis and cell viability using established methods:
-
Annexin V/Propidium Iodide (PI) Staining : Use flow cytometry or fluorescence microscopy to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[13] This is a sensitive method for detecting early apoptotic events.[7]
-
TUNEL Assay : Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays : Measure the activity of downstream executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate to confirm the blockade of the apoptotic cascade.
-
3. In Vivo Neuroprotection Protocol (Rodent Model)
This protocol outlines the use of this compound in a rat model of traumatic spinal cord injury (SCI), based on published studies.[1][2]
Methodology:
-
Animal Model : Adult male Wistar rats (250-350 g) are subjected to a controlled traumatic SCI, often using a weight-drop technique at the thoracic level.[1][15] A sham-operated group should be included as a control.
-
Inhibitor Preparation and Administration :
-
Experimental Groups :
-
Sham Control
-
Trauma-Only Control (vehicle injection)
-
Trauma + this compound Treatment
-
-
Post-Injury Monitoring and Assessment :
-
Histological Analysis : At specific time points (e.g., 24 hours, 7 days), euthanize animals and perfuse the spinal cord tissue.[2] Process the tissue for histological staining (e.g., H&E) and electron microscopy to assess tissue damage, inflammation, and cellular integrity.[1]
-
Apoptosis Quantification : Perform TUNEL staining on spinal cord sections to quantify the number of apoptotic cells in the lesion and penumbra regions. Compare the mean apoptotic cell count between treated and untreated groups.[1]
-
Functional Recovery : Evaluate neurological outcomes over a period of days or weeks using standardized motor function tests, such as the inclined-plane test or a modified Tarlov motor grading scale.[15]
-
-
Data Analysis : Statistically compare the histological damage, apoptotic cell counts, and functional recovery scores between the this compound treated group and the trauma-only control group to determine the neuroprotective efficacy.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. deae-dextran.com [deae-dextran.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. z-fa-fmk.com [z-fa-fmk.com]
- 8. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 9. 5-formyl-utp.com [5-formyl-utp.com]
- 10. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-9 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
- 14. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neuroprotective effects of z-DEVD.fmk, a caspase-3 inhibitor, on traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-LEHD-fmk in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-LEHD-fmk, a selective and irreversible inhibitor of caspase-9, in cancer cell line research. This document details its mechanism of action, protocols for its application in key experimental assays, and a summary of its effects in various cancer cell lines.
Introduction
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as a potent and irreversible inhibitor of caspase-9.[1][2] Caspase-9 is an initiator caspase that plays a critical role in the intrinsic (mitochondrial) pathway of apoptosis.[3] Upon activation, caspase-9 cleaves and activates downstream effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis. By specifically targeting caspase-9, this compound serves as an invaluable tool for elucidating the involvement of the intrinsic apoptotic pathway in cancer cells in response to various stimuli.[3]
Mechanism of Action
This compound's tetrapeptide sequence (Leu-Glu-His-Asp) is preferentially recognized by caspase-9.[2] The fluoromethyl ketone group forms a covalent bond with the active site of caspase-9, leading to its irreversible inhibition.[1] This blockade prevents the proteolytic cascade that culminates in apoptotic cell death, making it a crucial reagent for distinguishing between caspase-9-dependent and alternative cell death pathways.
Data Summary
The efficacy of this compound in preventing apoptosis is cell-line dependent, highlighting differences in the reliance on the caspase-9-mediated pathway for apoptosis induction.
Qualitative Effects of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Inducing Agent | Effect of this compound | Reference |
| HCT116 | Colon Carcinoma | TRAIL | Protection from apoptosis | [4][5] |
| SW480 | Colon Adenocarcinoma | TRAIL | No protection from apoptosis | [4] |
| H460 | Non-small Cell Lung Cancer | TRAIL | No protection from apoptosis | [4] |
| Jurkat | T-cell Leukemia | Camptothecin | Inhibition of apoptosis | [6] |
| 293 | Embryonic Kidney | TRAIL | Protection from apoptosis | [7] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | Rabd-B | Inhibition of apoptosis | [1] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | Rabd-B | Inhibition of apoptosis | [1] |
Quantitative Effects of this compound on Apoptosis
| Cell Line | Inducing Agent | This compound Concentration | Effect on Apoptosis | Reference |
| Jurkat | 4 µM Camptothecin | 20 µM | Reduced apoptosis from ~42% to ~21% | [6] |
Signaling Pathway and Experimental Workflow
Intrinsic Apoptotic Pathway and this compound Inhibition
Caption: Intrinsic apoptosis pathway highlighting the role of this compound.
General Experimental Workflow for Studying Apoptosis Inhibition
Caption: A general workflow for investigating the inhibitory effects of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
To prepare a 10 mM stock solution, reconstitute 1.0 mg of this compound in 124 µL of DMSO.[6]
-
Gently vortex to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.2% to avoid cellular toxicity.[6]
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol is designed to quantify the percentage of apoptotic cells following treatment with an inducing agent in the presence or absence of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Apoptosis-inducing agent (e.g., TRAIL, Camptothecin)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorescent conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Pre-treat the cells by adding this compound to the culture medium at a final concentration of 10-20 µM. Incubate for 30 minutes to 2 hours at 37°C in a CO2 incubator.[1][6][8]
-
Add the apoptosis-inducing agent at its predetermined effective concentration to the wells. Include appropriate controls: untreated cells, cells treated with the inducing agent alone, and cells treated with this compound alone.
-
Incubate for the desired period (e.g., 3-24 hours) to induce apoptosis.[1][6]
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization followed by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V Apoptosis Detection Kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Caspase Cleavage
This protocol is used to qualitatively assess the activation of caspases by detecting their cleavage products.
Materials:
-
Treated cell pellets (from a parallel experiment to the apoptosis assay)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-9, anti-cleaved Caspase-9, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system. Look for a decrease in the pro-caspase band and an increase in the cleaved caspase band in apoptotic samples, and the inhibition of this cleavage by this compound.
Caspase-9 Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of caspase-9 in cell lysates.
Materials:
-
Treated cell pellets
-
Caspase-9 assay lysis buffer
-
Caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
Caspase-9 inhibitor (this compound for control)
-
Fluorometer and 96-well black plates
Protocol:
-
Lyse the cells in the provided chilled lysis buffer. Incubate on ice for 10 minutes.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume with lysis buffer.
-
Add the 2X Reaction Buffer containing DTT to each well.
-
For a negative control, add this compound to a duplicate well of the apoptotic sample.
-
Add the Ac-LEHD-AFC substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. The activity of caspase-9 is proportional to the fluorescence signal.
Conclusion
This compound is an essential tool for investigating the role of the intrinsic apoptotic pathway in cancer cells. The protocols provided herein offer a framework for its application in various assays. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions. The differential sensitivity of cancer cell lines to apoptosis inhibition by this compound underscores the complexity of cell death pathways and presents opportunities for targeted therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mblbio.com [mblbio.com]
- 3. 5-formyl-utp.com [5-formyl-utp.com]
- 4. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. pufei.com [pufei.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying TRAIL-Induced Apoptosis with Z-LEHD-fmk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells while sparing most normal cells.[1] TRAIL initiates apoptosis through its interaction with death receptors DR4 and DR5, leading to the activation of a caspase cascade. This signaling can proceed through two distinct pathways: the extrinsic (Type I) and the intrinsic, mitochondria-dependent (Type II) pathways. The selective caspase-9 inhibitor, Z-LEHD-fmk, serves as a critical tool to dissect these pathways and to investigate the therapeutic potential of targeting specific apoptotic routes. This compound is a cell-permeable, irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[2][3]
These application notes provide detailed protocols for utilizing this compound to study TRAIL-induced apoptosis, summarize key quantitative data, and present visual diagrams of the involved signaling pathways and experimental workflows.
Mechanism of Action and Differential Effects
TRAIL-induced apoptosis is initiated by the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of caspase-8. In Type I cells , activated caspase-8 is sufficient to directly activate downstream effector caspases, such as caspase-3, leading to apoptosis. In contrast, Type II cells require the amplification of the apoptotic signal through the mitochondrial pathway.[4][5] In these cells, activated caspase-8 cleaves Bid to tBid, which in turn promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9.[5][6]
This compound specifically inhibits caspase-9, thereby blocking the intrinsic apoptotic pathway. This allows researchers to distinguish between Type I and Type II signaling in response to TRAIL. Studies have shown that the caspase-9 inhibitor this compound can protect some human cancer cell lines, such as HCT116 (colon cancer) and 293 (embryonic kidney cells), from TRAIL-induced apoptosis, indicating a reliance on the Type II pathway.[1] Conversely, other cancer cell lines, like SW480 (colon adenocarcinoma) and H460 (non-small cell lung cancer), are not protected by this compound, suggesting they undergo Type I apoptosis.[1] Interestingly, normal human hepatocytes, which are sensitive to TRAIL, can be protected by this compound, highlighting a potential therapeutic strategy to shield normal tissues from TRAIL-induced toxicity.[1][7]
Data Presentation
The following tables summarize the differential effects of this compound on TRAIL-induced apoptosis in various cell lines.
Table 1: Effect of this compound on TRAIL-Induced Apoptosis in Human Cancer Cell Lines
| Cell Line | Cancer Type | TRAIL Sensitivity | Protection by this compound (20 µM) | Apoptotic Pathway Type | Reference |
| HCT116 | Colon Carcinoma | Sensitive | Protected | Type II | [1] |
| SW480 | Colon Adenocarcinoma | Sensitive | Not Protected | Type I | [1] |
| H460 | Non-Small Cell Lung | Sensitive | Not Protected | Type I | [1] |
| 293 | Embryonic Kidney | Sensitive | Protected | Type II | [1] |
Table 2: Effect of this compound on TRAIL-Induced Apoptosis in Normal Human Hepatocytes
| Cell Type | TRAIL Sensitivity | Protection by this compound (20 µM) | Apoptotic Pathway Type | Reference |
| Normal Human Hepatocytes | Sensitive | Protected | Type II | [1][7] |
Signaling Pathways and Experimental Workflow
Caption: TRAIL Signaling Pathways.
Caption: Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
This compound: Prepare a stock solution of 10-20 mM in DMSO. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Recombinant Human TRAIL/Apo2L: Reconstitute and store as per the manufacturer's instructions.
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Reagents for Western Blotting:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-treatment: Pre-incubate the cells with 20 µM this compound (or vehicle control - DMSO) for 30 minutes to 2 hours.[8][9]
-
Apoptosis Induction: Add TRAIL (e.g., 50 ng/mL) to the wells and incubate for the desired time (e.g., 4-6 hours).
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.
-
Adherent cells: Gently trypsinize the cells, and combine with the supernatant to collect any floating apoptotic cells. Centrifuge to pellet.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases, which are downstream of both caspase-8 and caspase-9.
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Pre-treat with this compound and then treat with TRAIL as described in Protocol 1. Include a "no-cell" control for background luminescence.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
Protocol 3: Western Blotting for Caspase Cleavage
This method visualizes the cleavage of caspases and their substrates, providing a qualitative assessment of caspase activation.
-
Cell Lysis:
-
After treatment as described in Protocol 1, wash cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspases (e.g., cleaved caspase-3, -8, -9) and/or PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Troubleshooting and Considerations
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.2% to avoid solvent-induced toxicity.
-
Inhibitor Concentration and Incubation Time: The optimal concentration of this compound and pre-incubation time may vary between cell lines and should be determined empirically.
-
Positive and Negative Controls: Always include appropriate controls, such as untreated cells, cells treated with TRAIL alone, and cells treated with this compound alone.
-
Cell Line Specificity: The dependence on the intrinsic pathway for TRAIL-induced apoptosis is cell-type specific. It is crucial to characterize the apoptotic pathway in the cell line of interest.
By employing this compound in conjunction with the detailed protocols provided, researchers can effectively investigate the intricate mechanisms of TRAIL-induced apoptosis and explore novel therapeutic strategies for cancer and other diseases.
References
- 1. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. mblbio.com [mblbio.com]
- 4. Following TRAIL's path in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining Characteristics of Types I and II Apoptotic Cells in Response to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes: Z-LEHD-fmk in Ischemia-Reperfusion (I/R) Injury Models
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated following the restoration of blood flow to ischemic tissue.[1] This secondary injury is a significant cause of morbidity and mortality in clinical scenarios such as myocardial infarction, stroke, and organ transplantation.[1][2] A key mechanism contributing to I/R injury is apoptosis, or programmed cell death.[3][4]
Z-LEHD-fmk is a cell-permeable, selective, and irreversible inhibitor of caspase-9.[5][6] Caspase-9 is the primary initiator caspase in the intrinsic (or mitochondrial) pathway of apoptosis.[7] By specifically targeting this enzyme, this compound allows researchers to dissect the role of the intrinsic apoptotic pathway in I/R injury and evaluate its potential as a therapeutic target. These notes provide an overview, quantitative data, and detailed protocols for the application of this compound in experimental I/R models.
Signaling Pathway in Ischemia-Reperfusion Injury
During ischemia and subsequent reperfusion, cellular stress, particularly oxidative stress from the generation of reactive oxygen species (ROS), leads to mitochondrial damage.[2] This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of a complex called the apoptosome. The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[8][9] this compound acts by irreversibly binding to the active site of caspase-9, preventing the activation of the downstream apoptotic cascade.[6][8]
Data Presentation: Efficacy of this compound
Quantitative data from studies using this compound in I/R models demonstrates its protective effects. The following table summarizes key findings from a study on myocardial ischemia-reperfusion.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | Ischemia/Reperfusion | Treatment Group | Concentration | Outcome: Infarct Size (% of Risk Zone) | Reference |
|---|---|---|---|---|---|
| Isolated Rat Heart | 35 min / 120 min | Control (Vehicle) | N/A | 38.5 ± 2.6 | [3][4] |
| Isolated Rat Heart | 35 min / 120 min | This compound | 0.07 µM | 19.3 ± 2.4 * | [3][4] |
| Isolated Rat Heart | 35 min / 120 min | Z-VAD-fmk (Pan-caspase) | 0.1 µM | 24.6 ± 3.4* | [3][4] |
| Isolated Rat Heart | 35 min / 120 min | Z-IETD-fmk (Caspase-8) | 0.07 µM | 23.0 ± 5.4* | [3][4] |
| Isolated Rat Heart | 35 min / 120 min | Ac-DEVD-cmk (Caspase-3) | 0.07 µM | 27.8 ± 3.3* | [3][4] |
*P<0.05 when compared with control value.
This data indicates that selective inhibition of caspase-9 with this compound during early reperfusion significantly reduces myocardial infarct size, offering protection comparable to, or even greater than, broad-spectrum or other selective caspase inhibitors in this model.[3][4]
Experimental Protocols
Protocol 1: Ex Vivo Langendorff Heart Model of Myocardial I/R
This protocol is based on methodologies used to assess cardioprotection in isolated rat hearts.[3][4]
Objective: To determine the effect of this compound on infarct size following a period of ischemia and reperfusion in an isolated heart.
Materials:
-
Male Sprague-Dawley rats (or similar)
-
Krebs-Henseleit buffer
-
Langendorff perfusion apparatus
-
This compound (stock solution in DMSO)
-
Triphenyltetrazolium chloride (TTC) stain
-
Surgical tools for heart extraction
Workflow:
Methodology:
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols. Administer heparin to prevent coagulation.
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold buffer.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for approximately 20-30 minutes.
-
Ischemia: Induce regional or global ischemia. For regional ischemia, ligate a coronary artery (e.g., the left anterior descending artery) for 35 minutes.[3]
-
Reperfusion and Treatment:
-
Control Group: Reperfuse the heart with standard buffer for 120 minutes.
-
Treatment Group: Reperfuse the heart with buffer containing this compound (e.g., 0.07 µM final concentration) for the duration of the 120-minute reperfusion period.[3][4] The inhibitor should be introduced at the very onset of reperfusion.
-
-
Infarct Size Assessment:
-
At the end of reperfusion, freeze the heart and slice it into transverse sections.
-
Incubate the slices in 1% triphenyltetrazolium chloride (TTC) solution. TTC stains viable myocardium red, while the infarcted (necrotic) area remains pale.
-
Quantify the area at risk and the infarcted area using digital imaging software. Express infarct size as a percentage of the risk zone.
-
Protocol 2: In Vivo Model of I/R Injury (General Protocol)
This protocol provides a general framework for using this compound in live animal models of I/R, such as cerebral or renal I/R.[8]
Objective: To evaluate the neuroprotective or organ-protective effects of systemically administered this compound.
Materials:
-
Rodent model (e.g., mouse or rat) appropriate for the target organ.
-
This compound
-
Vehicle (e.g., DMSO for initial dissolution, further diluted in PBS or saline for injection).[8]
-
Anesthetics and surgical equipment for inducing ischemia.
-
Tools for endpoint analysis (e.g., histology, TUNEL staining kits, behavioral assessment setups).
Workflow:
Methodology:
-
Preparation of Inhibitor: Dissolve this compound in a minimal amount of DMSO and then dilute to the final working concentration in sterile PBS or saline.[8] The final DMSO concentration should be minimized to avoid vehicle effects.
-
Animal and Treatment:
-
Anesthetize the animal using an appropriate and stable anesthetic protocol.[10]
-
Administer this compound or vehicle via the desired route (e.g., intravenous or intraperitoneal injection). Administration is often performed shortly before the ischemic insult.[8] A typical dosage might be extrapolated from in vitro studies, with a common in vivo dose for a similar inhibitor being around 0.8 μM/kg.[6]
-
-
Induction of Ischemia: Surgically induce ischemia in the target organ. For example, in a model of focal cerebral ischemia, this can be achieved by transiently occluding the middle cerebral artery (MCAO).
-
Reperfusion: After the defined ischemic period, remove the occlusion to allow reperfusion.
-
Endpoint Analysis: At a predetermined time point after reperfusion (e.g., 24, 48, or 72 hours), euthanize the animal and perform endpoint analysis.
-
Histology: Assess tissue damage and infarct volume using stains like TTC or H&E.
-
Apoptosis Quantification: Perform TUNEL staining or immunohistochemistry for cleaved caspase-3 to quantify apoptotic cells.[8]
-
Functional Outcomes: In cerebral or spinal cord injury models, assess neurological deficits or motor function.[5][8]
-
Important Considerations:
-
Contrasting Findings: While this compound is protective in many I/R models, one study reported that caspase-9 inhibition with this compound exacerbated CCl4-induced acute liver injury in mice, potentially by suppressing cytoprotective autophagy.[11] This highlights the need to consider tissue-specific and injury-specific mechanisms.
-
Controls: Always include a vehicle control group. For peptide-based inhibitors, a scrambled or inactive peptide control (like Z-FA-fmk) can also be beneficial to rule out non-specific effects.
-
Pharmacokinetics: The timing, dose, and route of administration are critical variables that should be optimized for each specific model and research question.
References
- 1. Editorial: Mechanisms of Ischemia-Reperfusion Injury in Animal Models and Clinical Conditions: Current Concepts of Pharmacological Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Ischaemia-Reperfusion Injury and Regeneration in the Liver-Shock and Surgery-Associated Changes [mdpi.com]
- 3. Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 8. z-fa-fmk.com [z-fa-fmk.com]
- 9. 5-formyl-utp.com [5-formyl-utp.com]
- 10. Anesthesia Protocols used to Create Ischemia Reperfusion Myocardial Infarcts in Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of caspase-9 aggravates acute liver injury through suppression of cytoprotective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Z-LEHD-fmk Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Z-LEHD-fmk, a selective and irreversible inhibitor of caspase-9. Accurate preparation of the stock solution is critical for reliable and reproducible experimental outcomes in apoptosis research.
Introduction
This compound is a cell-permeable tetrapeptide fluoromethyl ketone that specifically targets and inhibits caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2][3][4] By irreversibly binding to the catalytic site of caspase-9, this compound effectively blocks the downstream activation of executioner caspases such as caspase-3 and -7, thereby inhibiting the apoptotic cascade.[1] This makes it an invaluable tool for studying the mechanisms of apoptosis and for developing potential therapeutics that modulate programmed cell death.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 690.72 g/mol (or 804.74 g/mol for TFA salt) | [5][6][7] |
| Solubility in DMSO | ≥ 90 mg/mL (>10 mM) | [1][4][5][6][8] |
| Solubility in Ethanol | ≥ 98.2 mg/mL | [4][8] |
| Solubility in Water | Insoluble | [1][8] |
| Recommended Stock Solution Concentration | 10 mM - 20 mM in DMSO | [1][7][9][10] |
| Typical In Vitro Working Concentration | 10 µM - 40 µM (commonly 20 µM) | [1][5][10][11][12] |
| Storage of Lyophilized Powder | -20°C for up to 3 years | [5][6][9] |
| Storage of Stock Solution in DMSO | -20°C for 1-6 months; -80°C for up to 1 year | [4][5][6][7][13] |
Signaling Pathway of Caspase-9 Inhibition
The diagram below illustrates the intrinsic apoptotic pathway and the point of inhibition by this compound. Internal cellular stress signals lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases. This compound directly inhibits the activated caspase-9, thereby halting the apoptotic signaling cascade.
Caption: Inhibition of the intrinsic apoptotic pathway by this compound.
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of 804 g/mol for the TFA salt, a common commercially available form). Always refer to the manufacturer's product data sheet for the specific molecular weight.[9]
-
Pre-warm the this compound vial: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO:
-
For 1 mg of this compound (MW = 804 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 804 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 124 µL
-
-
Reconstitution: Carefully add 124 µL of anhydrous DMSO to the vial containing 1 mg of this compound.[9]
-
Dissolution: Gently vortex or sonicate the solution to ensure the compound is completely dissolved.[6] Warming the tube to 37°C for a short period can aid in dissolution.[4]
-
Aliquoting and Storage:
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the stock solution preparation protocol.
Caption: Workflow for preparing this compound stock solution.
Best Practices and Troubleshooting
-
Solvent Purity: Always use high-purity, anhydrous DMSO to prevent degradation of the compound.[5]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of this compound. Aliquoting the stock solution is crucial for maintaining its activity.[1][9][10]
-
Final DMSO Concentration in Assays: Be mindful of the final concentration of DMSO in your cell culture experiments, as high concentrations can be toxic to cells. It is recommended not to exceed a final DMSO concentration of 0.2%.[9]
-
Titration of Working Concentration: The optimal working concentration of this compound may vary depending on the cell type and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[9]
-
Pre-treatment Time: For in vitro assays, pre-treating cells with this compound for 30 minutes to 2 hours before inducing apoptosis is a common practice.[1][5][10]
-
Use of Controls: Always include a vehicle control (DMSO alone) in your experiments to account for any effects of the solvent.
References
- 1. deae-dextran.com [deae-dextran.com]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Caspase | Apoptosis | TargetMol [targetmol.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
- 10. z-fa-fmk.com [z-fa-fmk.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Z-LEHD-fmk Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the caspase-9 inhibitor, Z-LEHD-fmk, in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2][3][4] Its tetrapeptide sequence (Leu-Glu-His-Asp) is specifically recognized by caspase-9. The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition.[3] By blocking caspase-9, this compound prevents the activation of downstream executioner caspases, such as caspase-3 and -7, thereby inhibiting the apoptotic cascade.[3]
Q2: I'm observing a precipitate in my cell culture media after adding this compound. What is the likely cause?
Precipitation of this compound in aqueous cell culture media is a common issue primarily due to its low water solubility.[3] The most frequent causes include:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume.
-
Improper Dilution: Adding the concentrated DMSO stock solution directly to the full volume of media without proper mixing can cause localized high concentrations and immediate precipitation.
-
Low Temperature of Media: Adding the inhibitor to cold media can decrease its solubility.
-
Instability of Stock Solution: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation or precipitation of the compound.[1][2]
Q3: What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][3][5] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[1][3] Ethanol is also a suitable solvent.[1] this compound is insoluble in water.[3]
Q4: How should I prepare and store this compound stock solutions?
It is crucial to prepare a high-concentration stock solution in fresh, high-purity DMSO.[1] A common stock concentration is 10 mM.[5] Store the lyophilized powder at -20°C.[5] Once reconstituted in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1][2][5]
Q5: What is the maximum recommended final concentration of DMSO in the cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture media should be kept as low as possible, typically below 0.2% to 1.0%.[5] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to media. | 1. High final concentration. 2. Improper mixing. 3. Cold media. | 1. Titrate the inhibitor: Determine the lowest effective concentration for your specific cell type and experimental conditions.[5]2. Step-wise dilution: First, dilute the DMSO stock solution in a small volume of pre-warmed (37°C) media, mix thoroughly, and then add this intermediate dilution to the final volume of the cell culture.[6]3. Ensure media is at 37°C before adding the inhibitor. |
| Precipitate appears over time in the incubator. | 1. Delayed precipitation of a supersaturated solution. 2. Interaction with media components. 3. Evaporation of media. | 1. Lower the final concentration of this compound.2. Test different types of media to see if the issue persists.3. Ensure proper humidification in the incubator to prevent media evaporation and subsequent concentration of the inhibitor. |
| Inconsistent experimental results. | 1. Inaccurate stock concentration due to precipitation. 2. Degradation of the inhibitor. | 1. Visually inspect the stock solution for any precipitate before each use. If present, gently warm the tube to 37°C and vortex to redissolve.[7]2. Use freshly prepared dilutions for each experiment and avoid storing diluted solutions.[3]3. Aliquot and store the stock solution properly to minimize freeze-thaw cycles.[1][2] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | >10 mM[3], 100 mg/mL (124.26 mM)[1] | Recommended for preparing stock solutions. Use fresh, moisture-free DMSO.[1] |
| Ethanol | 100 mg/mL[1] | An alternative solvent for stock solution preparation. |
| Water | Insoluble[3] | Do not attempt to dissolve this compound directly in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | The dry form can be dissolved in DMSO and then prepared with PBS for in vivo injections.[7][8] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years[1] |
| Stock Solution in DMSO | -20°C | 1 month[1][2] |
| -80°C | 1 year[1] or 6 months[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
1 mg this compound (lyophilized powder)
-
124 µL of high-purity, sterile DMSO[5]
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add 124 µL of DMSO to the vial containing 1 mg of this compound.[5]
-
Gently vortex the vial until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture media
-
Cultured cells ready for treatment
-
-
Procedure:
-
Determine the desired final concentration of this compound for your experiment (e.g., 20 µM).
-
Calculate the volume of the 10 mM stock solution required.
-
Pre-dilution Step: In a sterile tube, add the calculated volume of the 10 mM stock solution to a small volume of pre-warmed media (e.g., 100-200 µL). Mix gently by pipetting.
-
Add the pre-diluted inhibitor to the final volume of the cell culture media and swirl the plate or flask gently to ensure even distribution.
-
For a final concentration of 20 µM in 10 mL of media, you would add 20 µL of the 10 mM stock solution. To do this following the pre-dilution step, you could add 20 µL of the stock to 180 µL of media, mix, and then add the 200 µL mixture to the remaining 9.8 mL of media in your culture vessel.
-
Incubate the cells for the desired period.
-
Important: Prepare a vehicle control by adding an equivalent volume of DMSO (pre-diluted in media) to a separate culture of cells.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Inhibition of the intrinsic apoptosis pathway by this compound.
References
Troubleshooting Z-LEHD-fmk: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the caspase-9 inhibitor, Z-LEHD-fmk.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, irreversible inhibitor of caspase-9.[1][2] It functions by binding to the active site of caspase-9, an initiator caspase crucial for the intrinsic (mitochondrial) pathway of apoptosis.[3][4] By inhibiting caspase-9, this compound blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby preventing the execution of apoptosis.[3][5]
Q2: My this compound treatment is showing variable or no inhibition of apoptosis. What are the possible causes?
A2: Inconsistent results with this compound can arise from several factors:
-
Cell Line-Specific Differences: The reliance on the caspase-9-mediated apoptotic pathway can vary significantly between different cell lines.[6][7] Some cell lines may utilize caspase-9 independent apoptotic pathways or have lower endogenous levels of caspase-9.[8][9] For instance, SW480 colon adenocarcinoma cells were not protected from TRAIL-induced apoptosis by this compound, whereas HCT116 cells were.[6]
-
Suboptimal Inhibitor Concentration: The optimal concentration of this compound can vary depending on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[10] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
-
Improper Inhibitor Preparation and Storage: this compound is typically dissolved in DMSO.[5] Ensure the inhibitor is fully dissolved and stored correctly in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
-
Timing of Treatment: The inhibitor should be added prior to the apoptotic stimulus to allow for sufficient time to enter the cells and inhibit caspase-9. Pre-incubation times of 30 minutes to 2 hours are commonly reported.[1][11]
-
Caspase-9 Independent Apoptosis: The apoptotic stimulus you are using may induce cell death through a pathway that does not involve caspase-9.[8][9] It is important to confirm the involvement of the intrinsic pathway in your model.
Q3: How can I be sure that my this compound is active?
A3: To verify the activity of your this compound, you should include both positive and negative controls in your experiments.
-
Positive Control: Use a cell line known to be sensitive to caspase-9 inhibition (e.g., HCT116 cells treated with TRAIL) and an apoptotic stimulus that reliably activates the intrinsic pathway.
-
Negative Control: A suitable negative control is Z-FA-fmk, a cathepsin inhibitor that is structurally similar to FMK-based caspase inhibitors but does not inhibit caspases. This helps to ensure that the observed effects are due to caspase-9 inhibition and not off-target effects of the FMK moiety.
-
Western Blot Analysis: Confirm the inhibition of caspase-9 activity by assessing the cleavage of downstream targets like caspase-3 and PARP via Western blot. In a successful experiment, this compound treatment should reduce the levels of cleaved caspase-3 and cleaved PARP.[12]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a selective caspase-9 inhibitor, it's important to be aware of potential off-target effects observed with other peptide-based caspase inhibitors. For instance, the pan-caspase inhibitor Z-VAD-fmk has been shown to induce autophagy by inhibiting N-glycanase 1 (NGLY1).[13][14][15][16][17] Although this has not been specifically reported for this compound, it is a possibility to consider if you observe unexpected cellular responses. Using appropriate controls and multiple methods to confirm apoptosis is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of apoptosis | 1. Inactive this compound due to improper storage or handling. 2. Suboptimal inhibitor concentration. 3. Insufficient pre-incubation time. 4. Apoptotic stimulus acts independently of caspase-9. 5. Low cell permeability in the specific cell line. | 1. Prepare fresh aliquots of this compound from a new stock. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve (e.g., 10 µM, 20 µM, 50 µM) to determine the optimal concentration.[18] 3. Increase the pre-incubation time with this compound before adding the apoptotic stimulus (e.g., 1-4 hours). 4. Verify the involvement of the intrinsic pathway by checking for cytochrome c release or using a different apoptotic inducer known to activate caspase-9. 5. Confirm cell permeability by using a fluorescently labeled caspase inhibitor or by assessing the inhibition of a downstream target within the cell. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent timing of inhibitor and stimulus addition. 3. Degradation of this compound stock solution. 4. Inconsistent protein loading in Western blots. | 1. Standardize cell culture protocols, use cells within a consistent passage number range, and ensure similar cell density at the time of treatment. 2. Use a precise and consistent timing protocol for all experimental replicates. 3. Prepare fresh working solutions of this compound from a new aliquot for each experiment. 4. Use a reliable loading control (e.g., GAPDH, β-actin) and perform total protein quantification to ensure equal loading in Western blot analysis. |
| Unexpected cell morphology or death | 1. DMSO toxicity at high concentrations. 2. Off-target effects of the inhibitor. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and include a vehicle control (DMSO alone) in your experiments. 2. Use the negative control Z-FA-fmk to rule out non-specific effects. Consider investigating other cellular pathways that might be affected, such as autophagy. |
Experimental Protocols
General Protocol for this compound Treatment and Apoptosis Induction
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Store at -20°C or -80°C in single-use aliquots.
-
Inhibitor Pre-treatment: On the day of the experiment, thaw an aliquot of this compound and dilute it to the desired final concentration in pre-warmed cell culture medium. Remove the old medium from the cells and add the medium containing this compound. A typical starting concentration is 20 µM.[1][11][19] Include a vehicle control (medium with the same concentration of DMSO) and a negative control (e.g., Z-FA-fmk).
-
Incubation: Incubate the cells with the inhibitor for a predetermined time, typically 30 minutes to 2 hours, at 37°C in a CO2 incubator.[1][11]
-
Apoptosis Induction: Add the apoptotic stimulus (e.g., TRAIL, staurosporine) to the wells.
-
Assay: After the desired incubation time with the apoptotic stimulus, proceed with your chosen method for apoptosis detection (e.g., Annexin V/PI staining, caspase activity assay, Western blot for cleaved caspases and PARP).
Western Blot Analysis for Caspase-9 Pathway Activation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP. Also, probe for the full-length forms of these proteins and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizing the Caspase-9 Apoptotic Pathway
The following diagram illustrates the intrinsic apoptotic pathway and the point of inhibition by this compound.
Caption: Intrinsic apoptosis pathway showing this compound inhibition of Caspase-9.
Experimental Workflow for Troubleshooting Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 3. Caspase-9 - Wikipedia [en.wikipedia.org]
- 4. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 5. apexbt.com [apexbt.com]
- 6. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase-9 is activated in a cytochrome c-independent manner early during TNFalpha-induced apoptosis in murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
Z-LEHD-fmk off-target effects on [pathway]
Welcome to the technical support center for Z-LEHD-fmk. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding potential off-target effects of this inhibitor, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a cell-permeable, irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic (mitochondria-mediated) pathway of apoptosis. It is designed to mimic the tetrapeptide cleavage site of procaspase-3 (LEHD) and covalently binds to the active site of caspase-9, thereby blocking its proteolytic activity.
Q2: What are the known off-target effects of this compound on other caspases?
While this compound is designed to be selective for caspase-9, like many small molecule inhibitors, it can exhibit activity against other related enzymes, particularly at higher concentrations. The degree of selectivity is crucial for interpreting experimental results accurately. Below is a summary of the reported inhibitory activities of this compound against various caspases.
Data Presentation: Selectivity Profile of this compound Against Various Caspases
| Caspase Target | Reported IC50 Value | Reference |
| Caspase-9 | 1.5 µM | [1] |
| Caspase-8 | 0.70 nM | [1] |
| Caspase-10 | 3.59 µM | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Note: The reported high potency against caspase-8 in this particular study suggests that this compound may not be as selective for caspase-9 as initially presumed and can significantly inhibit other initiator caspases. Researchers should exercise caution when interpreting data from experiments using this compound as a specific caspase-9 inhibitor.
Q3: Does this compound have off-target effects on other signaling pathways, such as necroptosis or autophagy?
Currently, there is limited direct evidence in the scientific literature detailing the off-target effects of this compound on signaling pathways other than the caspase-mediated apoptosis pathway.
It is important to distinguish the effects of this compound from those of the pan-caspase inhibitor, Z-VAD-fmk. Z-VAD-fmk has been shown to have off-target effects, including the induction of autophagy through inhibition of N-glycanase 1 (NGLY1) and the promotion of necroptosis by inhibiting caspase-8, which normally cleaves and inactivates key necroptotic proteins like RIPK1 and RIPK3.
Given that this compound can also inhibit caspase-8, it is plausible that it could influence the necroptosis pathway. However, dedicated studies on the direct effects of this compound on necroptosis and autophagy are lacking. Researchers are encouraged to perform their own validation experiments to assess the potential for such off-target effects in their specific experimental systems.
Q4: Are there known off-target effects of this compound on other protease families like cathepsins or calpains?
Similar to the situation with other signaling pathways, there is a lack of specific studies screening this compound against a broad panel of proteases such as cathepsins and calpains. The related compound, Z-VAD-fmk, has been reported to inhibit these proteases. Therefore, it is advisable to consider the possibility of such off-target activities for this compound, especially when using high concentrations.
Troubleshooting Guide
Issue: Unexpected cell death phenotype observed when using this compound.
-
Possible Cause: Off-target inhibition of other caspases or cellular proteases.
-
Troubleshooting Step:
-
Titrate this compound to the lowest effective concentration for caspase-9 inhibition in your system to minimize off-target effects.
-
Use a more selective caspase-9 inhibitor if available.
-
Employ a negative control compound, such as Z-FA-fmk (a cathepsin inhibitor that does not inhibit caspases), to distinguish between caspase-dependent and off-target effects.
-
Confirm the cell death mechanism using additional assays (e.g., Annexin V/PI staining, TUNEL assay).
-
-
-
Possible Cause: Induction of an alternative cell death pathway (e.g., necroptosis).
-
Troubleshooting Step:
-
Assess key markers of necroptosis, such as the phosphorylation of RIPK1, RIPK3, and MLKL, by western blot.
-
Use specific inhibitors of the necroptosis pathway (e.g., Necrostatin-1 for RIPK1) in combination with this compound to see if the unexpected phenotype is rescued.
-
-
Issue: Inconsistent or lack of inhibition of apoptosis.
-
Possible Cause: The apoptotic pathway in your experimental model is not primarily dependent on caspase-9.
-
Troubleshooting Step:
-
Investigate the involvement of the extrinsic apoptosis pathway by assessing the activation of caspase-8.
-
Use an inhibitor of caspase-8 (e.g., Z-IETD-fmk) to determine its role.
-
-
-
Possible Cause: The concentration of this compound is insufficient.
-
Troubleshooting Step:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and stimulus.
-
Confirm inhibition of caspase-9 activity using a specific activity assay.
-
-
Experimental Protocols
1. In Vitro Caspase Activity Assay (Colorimetric)
This protocol allows for the determination of the inhibitory activity of this compound against a panel of purified caspases.
-
Materials:
-
Purified, active recombinant caspases (e.g., caspase-1, -3, -6, -7, -8, -9, -10)
-
Caspase-specific colorimetric substrates (e.g., Ac-YVAD-pNA for caspase-1, Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
This compound and other control inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the respective caspase enzyme, and the different concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the corresponding pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released by the active caspase.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cellular Assay for Apoptosis Inhibition (Annexin V/PI Staining)
This protocol assesses the ability of this compound to inhibit apoptosis in a cellular context.
-
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, TRAIL)
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells treated with only the inducing agent, cells treated with only this compound).
-
Incubate for the desired period for apoptosis induction.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway showing inhibition of active Caspase-9 by this compound.
Caption: General experimental workflow for investigating potential off-target effects of an inhibitor.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes with this compound.
References
Technical Support Center: Minimizing Z-LEHD-fmk Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective use of the caspase-9 inhibitor, Z-LEHD-fmk, in in vivo experiments. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you mitigate potential toxicity and ensure the reliability of your research findings.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo application of this compound, with a focus on minimizing toxicity.
1. What is the recommended starting dose for this compound in vivo, and how should it be optimized?
A reported effective neuroprotective dose in rats is 0.8 µmol/kg administered intravenously. However, the optimal dose is highly dependent on the animal model, the target organ, the route of administration, and the specific experimental endpoint. It is crucial to perform a dose-response study to determine the minimal effective dose that achieves the desired biological effect while minimizing off-target toxicity. Start with a low dose and escalate gradually while monitoring for signs of toxicity.
2. What is the best vehicle for in vivo administration of this compound, and what precautions should be taken?
This compound is commonly dissolved in dimethyl sulfoxide (DMSO) for in vivo use. However, DMSO itself can exert biological effects and toxicity. It is imperative to use the lowest possible concentration of DMSO. Prepare a high-concentration stock solution of this compound in DMSO and then dilute it with a sterile, physiologically compatible buffer (e.g., phosphate-buffered saline, PBS) to the final injection volume. Always include a vehicle control group in your experiments, which receives the same concentration of DMSO in the buffer as the treatment group.
3. What are the potential target organs for this compound toxicity?
While specific toxicology studies on this compound are limited, general concerns for peptide-based caspase inhibitors include potential effects on the kidneys and heart. The liver is also a key organ to monitor due to its primary role in drug metabolism. Since caspase-9 is involved in the apoptosis of various cell types, long-term or high-dose administration could potentially affect tissues with high cell turnover.
4. What are the signs of this compound toxicity in animal models?
Monitor animals closely for general signs of toxicity, including:
-
Weight loss
-
Reduced food and water intake
-
Changes in activity levels (lethargy or hyperactivity)
-
Ruffled fur
-
Changes in posture or gait
-
Signs of pain or distress
5. How can I monitor for organ-specific toxicity of this compound?
At the end of the experiment, or at predetermined time points, collect blood and tissue samples for analysis.
-
Blood Chemistry: Analyze serum levels of biomarkers for liver function (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)) and kidney function (e.g., blood urea nitrogen (BUN), creatinine).
-
Histopathology: Perform histological examination of key organs (liver, kidneys, heart, spleen, and the target tissue) to identify any pathological changes such as inflammation, necrosis, or apoptosis.
6. Are there any known off-target effects of this compound?
While this compound is designed to be a selective caspase-9 inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Some caspase inhibitors have been reported to have immunosuppressive effects. It is advisable to assess the effects of this compound on immune cell populations in your model, particularly in long-term studies.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected animal mortality or severe adverse effects. | - Dose is too high: The administered dose of this compound may be toxic to the animal model. - Vehicle toxicity: The concentration of DMSO in the vehicle may be too high. - Contamination: The injectate may be contaminated with bacteria or endotoxins. | - Reduce the dose: Perform a dose-ranging study to find a safer, effective dose. - Lower DMSO concentration: Prepare a more concentrated stock solution to minimize the final DMSO percentage in the injectate. Include a vehicle-only control group to assess the effects of the solvent. - Ensure sterility: Use sterile reagents and aseptic techniques for preparing and administering the inhibitor. |
| Inconsistent or no biological effect of this compound. | - Suboptimal dose: The dose may be too low to effectively inhibit caspase-9 in the target tissue. - Poor bioavailability: The inhibitor may not be reaching the target tissue in sufficient concentrations. - Inhibitor degradation: this compound may be unstable in the prepared solution. | - Increase the dose: Cautiously increase the dose while carefully monitoring for toxicity. - Optimize administration route: Consider a different route of administration (e.g., direct tissue injection if feasible) to improve local concentration. - Prepare fresh solutions: Prepare this compound solutions immediately before use and avoid repeated freeze-thaw cycles of the stock solution. |
| High variability in experimental results. | - Inconsistent dosing: Inaccurate or inconsistent administration of the inhibitor. - Biological variability: Differences in the age, weight, or health status of the animals. - Variable inhibitor activity: Degradation of the inhibitor over time. | - Standardize administration: Ensure accurate and consistent dosing for all animals. - Use uniform animal cohorts: Use animals of the same age, sex, and weight range, and acclimatize them properly before the experiment. - Use fresh inhibitor: Prepare fresh solutions for each experiment from a properly stored stock. |
| Vehicle control group shows unexpected biological effects. | - DMSO effects: The concentration of DMSO in the vehicle is causing a biological response. | - Reduce DMSO concentration: Use the lowest possible concentration of DMSO. - Include a saline/PBS control: In addition to the vehicle control, include a group that receives only the buffer without DMSO to isolate the effects of the solvent. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo use and toxicity assessment of this compound.
Protocol 1: In Vivo Administration of this compound
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringes and needles appropriate for the animal model and route of administration
2. Preparation of Stock Solution (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a 10 mM stock solution. For example, for a compound with a molecular weight of 690.7 g/mol , dissolve 6.907 mg in 1 mL of DMSO.
-
Gently vortex to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
3. Preparation of Working Solution for Injection:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Calculate the required volume of the stock solution based on the desired final dose and the animal's body weight.
-
On the day of injection, dilute the stock solution with sterile PBS to the final injection volume. The final concentration of DMSO should be kept to a minimum (ideally below 5%).
-
Prepare a vehicle control solution with the same final concentration of DMSO in PBS.
4. Administration:
-
Administer the prepared this compound solution or vehicle control to the animals using the chosen route of administration (e.g., intravenous, intraperitoneal).
-
Ensure the injection volume is appropriate for the animal model.
Protocol 2: Monitoring In Vivo Toxicity of this compound
1. Daily Observations:
-
Monitor each animal daily for clinical signs of toxicity as listed in FAQ #4.
-
Record body weight at least every other day.
2. Blood Collection and Analysis:
-
At the end of the study (or at designated time points), collect blood from the animals via an appropriate method (e.g., cardiac puncture under terminal anesthesia).
-
Process the blood to obtain serum.
-
Analyze the serum for key biomarkers of liver and kidney function (see table below).
3. Organ Collection and Histopathology:
-
Following blood collection, euthanize the animals and perform a gross necropsy.
-
Collect key organs (liver, kidneys, heart, spleen, and target tissue).
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the fixed tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
A qualified pathologist should examine the slides for any signs of cellular damage, inflammation, or other pathological changes.
Quantitative Data Summary: Biomarkers for Toxicity Monitoring
| Organ | Biomarker | Description |
| Liver | Alanine Aminotransferase (ALT) | An enzyme that is released into the blood when liver cells are damaged. |
| Aspartate Aminotransferase (AST) | An enzyme found in the liver and other organs; elevated levels can indicate liver damage. | |
| Kidney | Blood Urea Nitrogen (BUN) | A waste product filtered by the kidneys; elevated levels can indicate impaired kidney function. |
| Creatinine | A waste product from muscle metabolism that is filtered by the kidneys; elevated levels suggest reduced kidney function. |
IV. Signaling Pathways and Workflows
This section provides visual representations of key pathways and experimental workflows using the DOT language for Graphviz.
Diagram 1: Simplified Intrinsic Apoptosis Pathway and the Role of this compound
Caption: Intrinsic apoptosis pathway showing this compound inhibition of caspase-9.
Diagram 2: Experimental Workflow for In Vivo Toxicity Assessment of this compound
Z-LEHD-fmk stability and storage conditions
Welcome to the technical support center for Z-LEHD-fmk, a selective and irreversible inhibitor of caspase-9. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information on the stability, storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is typically supplied as a lyophilized powder. Upon receipt, it should be stored at -20°C.[1] Some suppliers may provide it pre-dissolved in DMSO, which should also be stored at -20°C.[2][3] For long-term storage of the reconstituted inhibitor, -80°C is recommended.[4][5]
Q2: How do I reconstitute lyophilized this compound?
A2: Reconstitute the lyophilized this compound powder in high-quality, anhydrous DMSO to create a stock solution.[1][6] For example, to prepare a 10 mM stock solution, you can dissolve 1.0 mg of this compound in 124 µl of DMSO.[1] To aid dissolution, you can warm the tube to 37°C for a short period and vortex or sonicate.[6][7]
Q3: What is the stability of the reconstituted this compound stock solution?
A3: To maintain the stability of the reconstituted inhibitor, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] The stability of the stock solution depends on the storage temperature.
Q4: In which solvents is this compound soluble?
A4: this compound is highly soluble in DMSO (>10 mM) and ethanol.[5][6][8] It is poorly soluble in aqueous solutions. Therefore, stock solutions should be prepared in an appropriate organic solvent like DMSO.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inhibitor appears to be inactive or shows reduced efficacy. | Improper storage of the lyophilized powder or reconstituted stock solution. | Ensure the lyophilized powder was stored at -20°C upon receipt. For reconstituted stock, confirm it was stored at -20°C for short-term or -80°C for long-term use and that freeze-thaw cycles were minimized by preparing aliquots.[1][4] |
| Degradation of the inhibitor in working solutions. | Prepare fresh working dilutions from the stock solution for each experiment. Avoid long-term storage of diluted solutions in aqueous media.[8] | |
| Suboptimal inhibitor concentration. | The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the most effective concentration for your specific assay.[1] | |
| Observed cytotoxicity or off-target effects. | High concentration of the solvent (DMSO). | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.2%, as higher concentrations can be toxic to cells and may mask the specific effects of the inhibitor.[1] |
| The inhibitor itself may have off-target effects at high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a negative control peptide, such as Z-FA-FMK, to differentiate between specific caspase-9 inhibition and non-specific effects.[1] | |
| Difficulty dissolving the lyophilized powder. | The compound may have precipitated out of solution. | To ensure complete dissolution, gently warm the vial to 37°C for 10 minutes and vortex or sonicate the solution.[6][9] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -70°C | Up to 3 years[5] | Store in a desiccated environment. |
| Reconstituted in DMSO | -20°C | Up to 1 month[4][6] | Aliquot to avoid freeze-thaw cycles.[1] |
| Reconstituted in DMSO | -80°C | Up to 6 months to 1 year[4][5] | Preferred for long-term storage. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | >10 mM[6][8][9] |
| Ethanol | Soluble[5] |
| Water | Insoluble[8] |
Experimental Protocols
Protocol: In Vitro Caspase-9 Inhibition Assay Using a Fluorogenic Substrate
This protocol describes how to measure the inhibition of caspase-9 activity in cell lysates using a specific fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound stock solution (10 mM in DMSO)
-
Negative control inhibitor (e.g., Z-FA-FMK)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or the negative control inhibitor for 1-2 hours before inducing apoptosis. Include a vehicle control (DMSO) with a final concentration not exceeding 0.2%.[1]
-
Apoptosis Induction: Induce apoptosis using the desired agent and incubate for the appropriate time.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-9 Activity Assay:
-
In a 96-well black microplate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-9 fluorogenic substrate (Ac-LEHD-AFC) to each well at the recommended final concentration.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the untreated and vehicle-treated controls to determine the extent of caspase-9 inhibition.
Mandatory Visualizations
Caption: Intrinsic pathway of apoptosis and the inhibitory action of this compound on Caspase-9.
Caption: Workflow for a Caspase-9 inhibition experiment using this compound.
References
- 1. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. mblbio.com [mblbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Caspase | Apoptosis | TargetMol [targetmol.com]
- 8. deae-dextran.com [deae-dextran.com]
- 9. apexbt.com [apexbt.com]
Optimizing Z-LEHD-fmk Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time and experimental conditions for the caspase-9 inhibitor, Z-LEHD-fmk.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] Its chemical structure includes a tetrapeptide sequence (Leu-Glu-His-Asp) that is preferentially recognized by caspase-9.[3][4] The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of caspase-9, leading to irreversible inhibition. This cell-permeable inhibitor allows for the study of caspase-9-mediated events in intact cells.[1][5][6]
Q2: What is the optimal incubation time for this compound?
The optimal incubation time for this compound is highly dependent on the cell type, the concentration of the inhibitor, and the specific experimental goals. Pre-incubation for 30 minutes to 2 hours is common before inducing apoptosis.[1][7][8] However, in some experimental systems, longer incubation times of up to 6 hours have been used.[9] It is strongly recommended to perform a time-course experiment to determine the optimal incubation period for your specific model.
Q3: What is a typical working concentration for this compound?
A common working concentration for this compound is 20 µM.[1][2][6][7][8] However, the optimal concentration can range from 10 µM to 50 µM, and it is crucial to perform a dose-response experiment to identify the most effective concentration for your cell line and experimental conditions.[6]
Q4: Is there a recommended negative control for this compound experiments?
Yes, Z-FA-FMK is a commonly used negative control for caspase inhibitors with a fluoromethyl ketone (FMK) group.[10] Z-FA-FMK inhibits cathepsins B and L but does not inhibit caspases, allowing researchers to control for any off-target effects of the FMK chemical group.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[11] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete inhibition of apoptosis | Incubation time is too short. | Increase the pre-incubation time with this compound before inducing apoptosis. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal duration. |
| Concentration of this compound is too low. | Perform a dose-response experiment with increasing concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) to find the optimal inhibitory concentration for your specific cell type and stimulus. | |
| Apoptosis is proceeding through a caspase-9 independent pathway. | Investigate the involvement of other caspases, such as caspase-8, in your experimental model. Consider using other specific caspase inhibitors or a pan-caspase inhibitor like Z-VAD-FMK for comparison. | |
| Cell toxicity observed | This compound concentration is too high. | Reduce the concentration of this compound used. Ensure that the observed toxicity is not due to the inhibitor itself by including a vehicle control (DMSO) and a negative control inhibitor (Z-FA-FMK). |
| DMSO concentration is too high. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to your cells. | |
| Variability between experiments | Inconsistent incubation times or inhibitor concentrations. | Strictly adhere to the optimized incubation time and concentration for all experiments. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Cell passage number and confluency. | Use cells within a consistent range of passage numbers and ensure similar confluency at the start of each experiment, as these factors can influence cellular responses to apoptosis-inducing stimuli and inhibitors. |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound.
Table 1: Effect of this compound on Buffalo Embryo Development [6]
| This compound Concentration | Cleavage Rate (%) | Blastocyst Rate (%) | Apoptotic Index |
| 0 µM (Control) | 62.3 ± 4.5 | 18.2 ± 2.1 | 4.5 ± 0.9 |
| 10 µM | 68.5 ± 5.1 | 22.1 ± 2.5 | 3.2 ± 0.7 |
| 20 µM | 74.2 ± 5.9 | 27.4 ± 2.9 | 1.9 ± 0.5 |
| 30 µM | 70.1 ± 5.3 | 24.3 ± 2.6 | 2.8 ± 0.6 |
| 50 µM | 65.4 ± 4.8 | 20.5 ± 2.3 | 3.9 ± 0.8 |
Table 2: Inhibition of Camptothecin-Induced Apoptosis in Jurkat Cells [7][8]
| Treatment | % Apoptotic Cells |
| Untreated | ~5% |
| Camptothecin (4 µM) | ~42% |
| Camptothecin + this compound (20 µM) | ~21% |
| Camptothecin + Z-FA-FMK (20 µM) | ~42% |
Experimental Protocols
Protocol 1: General Procedure for Optimizing this compound Incubation Time
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Time-Course Experiment:
-
To parallel cultures, add the desired concentration of this compound (e.g., 20 µM) for varying pre-incubation times (e.g., 30 min, 1 hour, 2 hours, 4 hours) at 37°C.
-
Include a vehicle control (DMSO alone) for the longest incubation time.
-
-
Apoptosis Induction: After the pre-incubation period, add the apoptosis-inducing agent to the cell cultures.
-
Assay for Apoptosis: At a predetermined time point after apoptosis induction, harvest the cells and assess apoptosis using a suitable method (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assay, or Western blot for cleaved PARP or cleaved caspase-3).
-
Data Analysis: Determine the pre-incubation time that provides the most significant inhibition of apoptosis compared to the control.
Protocol 2: Western Blot Analysis of Caspase-9 Activity
-
Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of pre-incubated this compound (using the optimized time and concentration).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the cleaved (active) form of caspase-3 or PARP.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. A decrease in the cleaved caspase-3 or cleaved PARP signal in the this compound treated samples indicates inhibition of caspase-9 activity.
Signaling Pathways and Experimental Workflows
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pufei.com [pufei.com]
- 8. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
Technical Support Center: Interpreting Unclear Z-LEHD-fmk Western Blot Bands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unclear Western blot bands when using the caspase-9 inhibitor, Z-LEHD-fmk.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, irreversible inhibitor of caspase-9.[1] The tetrapeptide sequence "LEHD" is preferentially recognized by caspase-9.[2] By binding to caspase-9, this compound prevents its activation and subsequent downstream signaling events that lead to apoptosis, or programmed cell death.
Q2: What is the expected outcome on a Western blot when using this compound?
Upon induction of apoptosis, pro-caspase-9 (typically around 47 kDa) is cleaved into active fragments (p35/p37 and p12/p10). When cells are pre-treated with an effective concentration of this compound, this cleavage should be inhibited. Therefore, on a Western blot, you would expect to see a decrease in the intensity of the cleaved caspase-9 bands and a corresponding persistence of the pro-caspase-9 band in this compound-treated samples compared to untreated, apoptosis-induced controls.
Q3: What are some potential reasons for unclear or unexpected bands on my Western blot after this compound treatment?
Unclear bands can manifest as faint signals, high background, smeared lanes, or the presence of non-specific bands. Potential causes are multifactorial and can be related to the experimental setup, the inhibitor itself, or the Western blotting technique. Common issues include suboptimal inhibitor concentration, incorrect timing of treatment, sample degradation, or technical errors during gel electrophoresis and blotting.
Q4: Could this compound be causing non-specific bands?
While this compound is designed to be a specific caspase-9 inhibitor, off-target effects, though not widely reported in the context of creating new bands on a Western blot, can occur with any pharmacological inhibitor. More commonly, apparent "non-specific" bands may arise from cross-reactivity of the primary or secondary antibodies with other proteins, or from protein degradation products.
Troubleshooting Unclear Western Blot Bands with this compound
This section provides guidance on how to address specific issues you may encounter with your Western blot results.
Issue 1: Faint or No Signal for Caspase-9
If you are observing a weak signal for both pro-caspase-9 and its cleaved fragments, consider the following:
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | Ensure your cell type or tissue expresses detectable levels of caspase-9. You can verify this using resources like The Human Protein Atlas or by running a positive control lysate. |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for your target protein's cellular localization and always include protease inhibitors to prevent degradation. |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform an antibody titration to determine the optimal concentration for your experimental conditions. |
| Ineffective Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before the blocking step. |
| Blocking Agent Masking Epitope | Some blocking agents, like non-fat milk, can mask the epitope recognized by the antibody. Try switching to a different blocking agent such as bovine serum albumin (BSA). |
Issue 2: Unexpected or Non-Specific Bands
The appearance of extra bands can complicate the interpretation of your results.
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | The primary or secondary antibody may be cross-reacting with other proteins. Use a highly specific monoclonal antibody if available. Run a secondary antibody-only control (omit the primary antibody incubation) to check for non-specific binding of the secondary antibody. |
| Protein Degradation | Ensure samples are kept on ice and that fresh protease inhibitors are added to the lysis buffer. Avoid repeated freeze-thaw cycles of your lysates. Degraded protein fragments can lead to lower molecular weight bands. |
| Sample Contamination | Keratin contamination from dust or skin can lead to artifactual bands, especially with highly sensitive detection methods.[3][4] Ensure a clean working environment. |
| High Antibody Concentration | Too high a concentration of the primary or secondary antibody can lead to non-specific binding. Optimize antibody concentrations through titration. |
Issue 3: High Background or Smeared Lanes
A high background or smearing can obscure the bands of interest.
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the blocking time or the concentration of the blocking agent. Ensure the blocking buffer is fresh and well-dissolved. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulate matter that can cause speckles on the blot. |
| Sample Overload | Loading too much protein can lead to smearing and high background in the lane. Determine the optimal protein load for your experiment. |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
Experimental Protocols
Detailed Methodology for this compound Treatment and Western Blot Analysis
This protocol provides a general framework. Optimal conditions may vary depending on the cell line and experimental setup.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Pre-treat cells with the desired concentration of this compound (typically in the range of 10-50 µM, dissolved in DMSO) for 1-2 hours.[5] Remember to include a vehicle control (DMSO only).
-
Induce apoptosis using your chosen stimulus (e.g., staurosporine, TNF-α). Include a negative control (no apoptosis induction) and a positive control (apoptosis induction without this compound).
-
Incubate for the desired time period to allow for apoptosis to occur.
-
-
Protein Extraction:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against caspase-9 (at the optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the optimized dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantitative Data Summary
The following table provides an example of expected results from a dose-response experiment with this compound, where the band intensities are quantified using densitometry.
| This compound Concentration (µM) | Apoptosis Inducer | Pro-Caspase-9 (Relative Intensity) | Cleaved Caspase-9 (p37) (Relative Intensity) |
| 0 | - | 1.00 | 0.05 |
| 0 | + | 0.35 | 0.85 |
| 10 | + | 0.60 | 0.40 |
| 20 | + | 0.85 | 0.15 |
| 50 | + | 0.95 | 0.08 |
Note: The values in this table are illustrative and will vary depending on the experimental conditions.
Visualizing Experimental Workflows and Signaling Pathways
Caspase-9 Signaling Pathway
Caption: Intrinsic apoptosis pathway showing inhibition of Caspase-9 by this compound.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mblbio.com [mblbio.com]
- 3. Elimination of keratin artifact bands from western blots by using low concentrations of reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-LEHD-fmk not inhibiting apoptosis effectively
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are experiencing issues with Z-LEHD-fmk failing to effectively inhibit apoptosis in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cells are still undergoing apoptosis after treatment with this compound. What is the primary mechanism of this inhibitor?
A1: this compound is a cell-permeable, irreversible, and selective inhibitor of caspase-9.[1][2] Caspase-9 is an initiator caspase that plays a critical role in the intrinsic (mitochondrial) pathway of apoptosis.[3] Upon receiving an apoptotic signal, cytochrome c is released from the mitochondria, leading to the formation of the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.[3] this compound works by binding to the active site of caspase-9, thereby preventing this downstream activation cascade.[4]
Q2: I'm observing incomplete or no inhibition of apoptosis. What are the most common reasons for this compound's ineffectiveness?
A2: Several factors can contribute to the apparent failure of this compound to inhibit apoptosis. These can be broadly categorized as issues with the inhibitor itself, the experimental setup, or the biological system.
-
Inhibitor Concentration and Stability: The inhibitor may not be used at an optimal concentration, or it may have degraded.
-
Alternative Apoptosis Pathways: Your experimental model might be utilizing a caspase-9-independent apoptosis pathway.
-
Cell-Type Specificity: The efficacy of caspase-9 inhibition can vary between different cell types.[5]
-
Downstream Pathway Activation: In some systems, the apoptotic pathway may be activated downstream of caspase-9, rendering its inhibition ineffective.[6]
Q3: How can I be sure that my this compound is active and used at the correct concentration?
A3: Proper storage, handling, and concentration are critical for the inhibitor's function.
-
Storage and Handling: this compound is typically supplied as a lyophilized powder or in a DMSO stock solution. The lyophilized powder should be stored at -20°C.[7] Once reconstituted in DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to a year).[1][2]
-
Concentration Titration: The optimal working concentration of this compound is highly dependent on the cell type and the apoptotic stimulus. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific system. Common starting concentrations for in vitro experiments range from 10 µM to 100 µM.[4][8] A typical concentration used in many cell lines is 20 µM.[1][2]
-
Solvent Toxicity: When preparing your working solution, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells. A final DMSO concentration above 0.2% to 1.0% may cause cellular toxicity, which can be mistaken for apoptosis.[4][7]
| Parameter | Recommendation | Source(s) |
| Storage (Lyophilized) | -20°C | [7] |
| Storage (in DMSO) | -20°C (1 month), -80°C (1 year) | [1][2] |
| Typical In Vitro Concentration | 10 µM - 50 µM (start with 20 µM) | [1][8] |
| Typical In Vivo Concentration | 0.8 µmol/kg (intravenous) | [2] |
| Solubility | >10 mM in DMSO | [9] |
| Reconstitution Tip | To aid dissolution, warm the tube to 37°C for 10 minutes and/or sonicate briefly. | [9] |
Q4: What if apoptosis is occurring through a pathway that doesn't involve caspase-9?
A4: If this compound is ineffective even at optimal concentrations, it is highly likely that a caspase-9-independent cell death pathway is activated.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate effector caspases. Some cancer cells are not protected from TRAIL-induced apoptosis by this compound.[5]
-
Caspase-Independent Pathways: Cells can undergo programmed cell death through mechanisms that do not require caspases. These pathways often involve the release of other mitochondrial proteins like Apoptosis-Inducing Factor (AIF), which translocates to the nucleus and causes large-scale DNA fragmentation.[10][11]
-
Necroptosis: This is a regulated form of necrosis that can be initiated by stimuli like TNF, particularly when caspases are inhibited.[12]
To investigate these possibilities, consider using inhibitors for other key proteins in these pathways, such as Z-IETD-fmk for caspase-8.
Q5: Could there be an issue with my experimental controls?
A5: Proper controls are essential for interpreting your results correctly.
-
Negative Control: Untreated cells should show a low baseline level of apoptosis. High apoptosis in your negative control could indicate issues with cell culture conditions, such as contamination, nutrient deprivation, or stress from handling (e.g., over-trypsinization).[13]
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure the solvent itself is not inducing apoptosis.[14]
-
Positive Control: Treat cells with a known apoptosis inducer to confirm that the cells are capable of undergoing apoptosis and that your detection method is working correctly.
-
Inhibitor Control: A control inhibitor, such as Z-FA-fmk, which is a cathepsin B inhibitor that does not block initiator caspases, can be used to check for non-specific effects of peptide-based inhibitors.[7][15]
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the intrinsic apoptosis pathway and a troubleshooting workflow to help diagnose experimental issues.
Caption: Intrinsic apoptosis pathway highlighting this compound's inhibitory action on Caspase-9.
Caption: Troubleshooting workflow for ineffective this compound apoptosis inhibition.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis using this compound
This protocol provides a general framework for using this compound to inhibit apoptosis induced by a chemical agent (e.g., staurosporine, etoposide).
Materials:
-
Cells of interest in culture
-
Apoptosis-inducing agent
-
This compound (reconstituted in DMSO, e.g., 10 mM stock)[7]
-
Vehicle control (DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of the experiment. Allow cells to adhere and recover for at least 12-24 hours.
-
Inhibitor Pre-incubation:
-
Prepare working solutions of this compound in culture medium. For a dose-response experiment, prepare a range of final concentrations (e.g., 10 µM, 20 µM, 50 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Pre-incubate the cells with the inhibitor for 30 minutes to 2 hours at 37°C.[1][2] This allows for cell permeability and binding to caspase-9.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent directly to the wells already containing the inhibitor or vehicle.
-
Include a negative control group (untreated cells) and a positive control group (cells treated with the inducer but no inhibitor).
-
-
Incubation: Incubate the cells for the time required for the specific inducer to cause apoptosis (e.g., 3-6 hours).
-
Apoptosis Assessment:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Stain the cells using an Annexin V/PI apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the samples by flow cytometry.
-
Protocol 2: Verification of Caspase-9 Inhibition by Western Blot
This protocol can be used to confirm that this compound is inhibiting the downstream activity of caspase-9 by assessing the cleavage of its substrate, procaspase-3.
Materials:
-
Cell lysates from the experiment described in Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-Caspase-3 (recognizing both pro- and cleaved forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: After the treatment period, collect cells and lyse them in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis:
-
The positive control group (inducer only) should show a decrease in the band for procaspase-3 and an increase in the band for cleaved caspase-3.
-
In samples effectively treated with this compound, the cleavage of procaspase-3 should be significantly reduced or absent compared to the positive control.[2]
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading across all lanes.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caspase-9 - Wikipedia [en.wikipedia.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the intrinsic apoptosis pathway downstream of caspase-9 activation causes chemotherapy resistance in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pufei.com [pufei.com]
- 8. Caspase-9 inhibitor this compound enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Z-LEHD-fmk in Animal Models
Welcome to the technical support center for the use of Z-LEHD-fmk, a selective and irreversible caspase-9 inhibitor, in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo application of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, which stands for Carbobenzoxy-Leu-Glu-His-Asp-fluoromethylketone, is a highly selective and irreversible inhibitor of caspase-9.[1] Caspase-9 is an initiator caspase that plays a critical role in the intrinsic (mitochondrial) pathway of apoptosis.[2] By binding to the active site of caspase-9, this compound prevents its proteolytic activity, thereby blocking the downstream activation of executioner caspases such as caspase-3 and caspase-7, and ultimately inhibiting apoptosis.[2][3]
Q2: What are the common in vivo applications of this compound?
This compound has been successfully used in various animal models to study the role of caspase-9-mediated apoptosis in different pathologies. Notably, it has demonstrated neuroprotective effects in rat models of spinal cord injury and ischemia/reperfusion injury.[1]
Q3: How should this compound be prepared for in vivo administration?
This compound is a hydrophobic peptide and requires a specific preparation method for in vivo use. It is typically first dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution is then further diluted with a sterile aqueous vehicle, such as phosphate-buffered saline (PBS) or normal saline, immediately before administration. It is crucial to minimize the final concentration of the organic solvent to avoid toxicity.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a selective caspase-9 inhibitor, the potential for off-target effects should be considered, as is the case with many small molecule inhibitors. Some peptide-based inhibitors with a fluoromethylketone (fmk) moiety have been reported to interact with other cysteine proteases, such as cathepsins. For peptide inhibitors, it is also important to consider that the peptide backbone itself could have biological interactions. Researchers should include appropriate controls in their experiments to account for any potential off-target effects. A common negative control for peptide-based caspase inhibitors is Z-FA-fmk, which inhibits cathepsins B and L but not caspases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution or during administration. | This compound is a hydrophobic peptide with low aqueous solubility. The addition of the aqueous vehicle to the DMSO stock solution can cause the compound to precipitate out of solution. | 1. Optimize Vehicle Composition: Experiment with different co-solvents in your vehicle, such as polyethylene glycol (PEG), to improve solubility. 2. Sonication: Gently sonicate the solution after dilution to aid in dissolving any small precipitates. 3. Warm the Solution: Gently warming the solution to 37°C may help to keep the compound in solution. However, be cautious about the stability of the compound at higher temperatures. 4. Fresh Preparation: Always prepare the final injection solution immediately before use to minimize the time for precipitation to occur. |
| Observed toxicity or adverse effects in animal models. | The vehicle, particularly high concentrations of DMSO, can be toxic to animals. The inhibitor itself could also have dose-dependent toxicity. | 1. Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 5% in the injected volume. Conduct a pilot study to determine the maximum tolerated DMSO concentration in your specific animal model and administration route. 2. Dose-Response Study: Perform a dose-response study to identify the optimal therapeutic dose with minimal toxicity. 3. Control Groups: Always include a vehicle-only control group to differentiate between vehicle-induced toxicity and compound-specific effects. |
| Lack of efficacy or inconsistent results. | This could be due to a variety of factors including suboptimal dosage, poor bioavailability, rapid clearance of the inhibitor, or the specific apoptotic pathway not being dependent on caspase-9 in your model. | 1. Verify Dosage: Ensure the correct dose is being administered. The reported effective dose in a rat model of spinal cord injury was 0.8 µmol/kg via intravenous injection. 2. Route of Administration: The route of administration can significantly impact bioavailability. Intravenous injection generally provides the most direct and predictable systemic exposure. 3. Timing of Administration: The timing of inhibitor administration relative to the induction of apoptosis is critical. For prophylactic effects, this compound should be administered before the apoptotic stimulus. 4. Confirm Caspase-9 Involvement: Use in vitro or ex vivo methods to confirm that the apoptosis in your model is indeed mediated by caspase-9. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the use of this compound in animal models.
| Animal Model | Route of Administration | Dosage | Treatment Duration | Observed Outcome | Reference |
| Rat (Spinal Cord Injury) | Intravenous (i.v.) | 0.8 µmol/kg | Single dose | Reduced number of apoptotic cells and improved functional recovery. | Not specified in search results |
Note: The available in vivo quantitative data is limited. Researchers are encouraged to perform dose-finding studies to determine the optimal concentration for their specific animal model and experimental conditions.
Experimental Protocols
Key Experiment: In Vivo Administration of this compound in a Rat Model
This protocol is a general guideline based on commonly used practices for administering hydrophobic peptide inhibitors to rodents. It is essential to optimize the protocol for your specific experimental needs and to adhere to all institutional animal care and use guidelines.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles appropriate for the chosen route of administration
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for intravenous injection):
-
Immediately before injection, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile PBS to the final desired concentration. Crucially, ensure the final concentration of DMSO is as low as possible (ideally below 5%) to minimize toxicity. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution, resulting in a final DMSO concentration of 1%.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
-
Administration to Animal Model (Intravenous Injection Example):
-
Anesthetize the animal according to your approved institutional protocol.
-
Administer the freshly prepared this compound working solution via the desired route (e.g., tail vein injection for rats).
-
The injection volume should be appropriate for the size of the animal and the route of administration.
-
Administer the solution slowly and monitor the animal for any adverse reactions.
-
Include a control group that receives the vehicle (e.g., 1% DMSO in PBS) without the inhibitor.
-
Visualizations
References
Technical Support Center: Z-LEHD-fmk and DMSO in Caspase-9 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of the caspase-9 inhibitor, Z-LEHD-fmk, with a specific focus on the effects of its solvent, Dimethyl Sulfoxide (DMSO), on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, irreversible inhibitor of caspase-9.[1][2][3] It is a synthetic tetrapeptide (Z-Leu-Glu-His-Asp-FMK) that mimics the cleavage site of procaspase-3, a natural substrate of caspase-9. The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of caspase-9, leading to its irreversible inhibition.[3] By inhibiting caspase-9, this compound blocks the intrinsic (mitochondrial) pathway of apoptosis at an early stage.
Q2: What is the recommended solvent for this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid cellular toxicity that can interfere with experimental results, it is highly recommended to keep the final concentration of DMSO in cell culture media at or below 0.2%. Some studies suggest that even concentrations as low as 0.5% can impact cell viability and induce apoptosis, depending on the cell line and exposure time.[4][5]
Q4: Can DMSO itself affect caspase activity?
Yes, DMSO can have direct effects on caspase activity, particularly at higher concentrations. Studies have shown that DMSO can induce apoptosis and activate caspases, including caspase-3, -8, and -9, in various cell lines.[4][6][7][8] Therefore, it is crucial to use a consistent and low final concentration of DMSO in all experimental conditions, including vehicle controls, to minimize these off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in caspase-9 activity assay. | 1. DMSO autofluorescence: DMSO can exhibit some intrinsic fluorescence, which may be significant if using a high concentration.[9] 2. Contaminated reagents: Reagents or buffers may be contaminated with fluorescent compounds. 3. Substrate degradation: The fluorogenic caspase-9 substrate may have degraded due to improper storage or handling. | 1. Lower the final DMSO concentration to ≤0.2%. Always include a "buffer + DMSO" blank to subtract background fluorescence. 2. Use fresh, high-purity reagents and sterile, nuclease-free water. 3. Aliquot the substrate upon receipt and store it protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Inconsistent this compound inhibition between experiments. | 1. Variable final DMSO concentration: Inconsistent pipetting of DMSO-dissolved inhibitor can lead to different final DMSO concentrations, affecting enzyme kinetics. 2. Incomplete dissolution of this compound: The inhibitor may not be fully dissolved in the stock solution. 3. Degradation of this compound: The inhibitor may have degraded due to improper storage. | 1. Prepare a master mix of the inhibitor in your assay buffer to ensure a consistent final DMSO concentration across all wells. 2. To ensure complete dissolution, you can warm the stock solution to 37°C for a short period and vortex it.[2] 3. Aliquot the this compound stock solution and store it at -20°C or -80°C. Prepare fresh working solutions for each experiment. |
| No or low this compound activity observed. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-9 in your experimental system. 2. Incorrect timing of inhibitor addition: For cell-based assays, the inhibitor must be added before the apoptotic stimulus. 3. Inactive caspase-9: The apoptotic stimulus may not have effectively activated caspase-9. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell line and conditions. 2. Pre-incubate cells with this compound for at least 30 minutes before adding the apoptotic agent. 3. Confirm caspase-9 activation in your positive control (apoptotic stimulus without inhibitor) using a western blot for cleaved caspase-9 or a caspase-9 activity assay. |
| High cytotoxicity observed in vehicle control wells. | 1. High final DMSO concentration: DMSO concentrations above 0.5% can be cytotoxic to many cell lines.[4][5] 2. Cell line sensitivity: Some cell lines are more sensitive to DMSO than others. | 1. Ensure the final DMSO concentration does not exceed 0.2%. 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
Experimental Protocols
Protocol: In Vitro Fluorometric Caspase-9 Activity Assay
This protocol is for measuring the activity of purified caspase-9 in the presence of this compound and varying DMSO concentrations.
Materials:
-
Recombinant active caspase-9
-
This compound
-
DMSO (cell culture grade)
-
Caspase-9 substrate (e.g., Ac-LEHD-AFC or Ac-LEHD-pNA)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometer or spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.
-
Aliquot and store at -20°C.
-
-
Preparation of Working Solutions:
-
Prepare a series of this compound working solutions by serially diluting the stock solution in assay buffer containing a constant final concentration of DMSO (e.g., 0.1%, 0.5%, 1%, 2%).
-
Prepare a "no inhibitor" control for each DMSO concentration containing only the assay buffer and the respective DMSO concentration.
-
Prepare a "no enzyme" blank for each DMSO concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the appropriate working solution (this compound dilutions or controls) to each well.
-
Add 40 µL of diluted recombinant caspase-9 to each well (except the "no enzyme" blanks).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the caspase-9 substrate to each well to initiate the reaction. The final substrate concentration should be at or near its Km for caspase-9.
-
-
Measurement:
-
Immediately measure the fluorescence (for AFC substrate: Ex/Em = 400/505 nm) or absorbance (for pNA substrate: 405 nm) at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Take kinetic readings every 5-10 minutes for 1-2 hours, or take a final endpoint reading after a defined incubation period.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from the "no enzyme" blank for each DMSO concentration.
-
Calculate the rate of substrate cleavage (enzyme activity) for each condition.
-
Plot the enzyme activity as a function of this compound concentration for each DMSO concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway highlighting caspase-9 activation and this compound inhibition.
Experimental Workflow
Caption: A typical workflow for evaluating the inhibitory effect of this compound on apoptosis.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. apexbt.com [apexbt.com]
- 3. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Z-LEHD-fmk in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase-9 inhibitor, Z-LEHD-fmk, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, irreversible inhibitor of caspase-9.[1][2][3] Its tetrapeptide sequence, LEHD (Leu-Glu-His-Asp), mimics the cleavage site recognized by caspase-9, allowing the inhibitor to bind to the enzyme's active site. The fluoromethyl ketone (FMK) group then forms a covalent bond with the catalytic cysteine residue of caspase-9, leading to its irreversible inactivation.[4] By inhibiting caspase-9, this compound blocks the intrinsic (mitochondrial) pathway of apoptosis.
Q2: What is the recommended working concentration and incubation time for this compound?
A2: The optimal working concentration and incubation time are cell-type and stimulus-dependent. However, a common starting concentration is 20 µM with a pre-incubation time of 30 minutes to 2 hours before inducing apoptosis.[2][3][5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in high-purity dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared by dissolving 1.0 mg of this compound in 124 µl of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is generally stable for 1 to 6 months.[6]
Q4: Is this compound stable in cell culture media?
Q5: Should I use a negative control in my experiments with this compound?
A5: Yes, using a negative control is crucial to ensure that the observed effects are due to the specific inhibition of caspase-9 and not due to off-target effects of the peptide or the solvent. A commonly used negative control is Z-FA-fmk, a peptide that does not inhibit caspases.
Troubleshooting Guide: this compound Degradation and Loss of Activity
This guide addresses common issues related to the potential degradation of this compound in cell culture experiments, leading to a loss of its inhibitory activity.
| Problem | Possible Cause | Recommended Solution |
| No or reduced inhibition of apoptosis in short-term experiments (< 6 hours) | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-9 in your specific cell line or with the chosen apoptotic stimulus. 2. Inadequate pre-incubation time: The inhibitor may not have had enough time to enter the cells and bind to caspase-9 before the apoptotic cascade was initiated. 3. Improper inhibitor storage: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 µM, 20 µM, 50 µM) to determine the optimal concentration for your system. 2. Optimize pre-incubation time: Test different pre-incubation times (e.g., 30 min, 1 hr, 2 hr) before adding the apoptotic stimulus. 3. Prepare fresh stock solution: Thaw a new aliquot of this compound or prepare a fresh stock solution from powder. Ensure proper storage at -20°C or -80°C in small aliquots. |
| Loss of inhibitory effect in long-term experiments (> 24 hours) | 1. Degradation of this compound in culture medium: Peptide inhibitors can be degraded by proteases secreted by cells.[6][7][8] The half-life of the inhibitor in the culture medium at 37°C may be shorter than the duration of your experiment. 2. Metabolism of the inhibitor by cells: Cells may metabolize the inhibitor over time, reducing its effective concentration. | 1. Replenish the inhibitor: Add fresh this compound to the culture medium every 12-24 hours to maintain an effective concentration. 2. Use a higher initial concentration: While being mindful of potential toxicity, a higher starting concentration might compensate for some degradation over time. 3. Consider a more stable analog: If available, investigate if more stable, modified versions of caspase-9 inhibitors are suitable for your experiment. N-terminal acetylation of peptides has been shown to increase their stability in cell culture.[9] |
| Inconsistent results between experiments | 1. Variability in cell density: The number of cells can affect the concentration of secreted proteases, leading to different rates of inhibitor degradation. 2. Inconsistent inhibitor addition: Variations in the timing or volume of inhibitor addition can lead to inconsistent results. 3. Batch-to-batch variability of the inhibitor: There might be slight differences in the purity or activity of this compound from different manufacturing lots. | 1. Standardize cell seeding density: Ensure that you use the same number of cells for each experiment. 2. Use a standardized protocol: Prepare a detailed protocol for inhibitor preparation and addition and adhere to it strictly. 3. Test new batches: When starting with a new batch of this compound, it is advisable to perform a quality control experiment to confirm its activity. |
| Observed cytotoxicity at high concentrations | 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Off-target effects of the inhibitor: At high concentrations, this compound might have off-target effects that lead to cytotoxicity. | 1. Maintain low DMSO concentration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1-0.5%. Prepare a solvent control with the same concentration of DMSO to assess its effect. 2. Use the lowest effective concentration: Determine the lowest concentration of this compound that provides the desired inhibitory effect through a dose-response experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity using Western Blotting for Cleaved Caspase-3
This protocol determines the effectiveness of this compound by analyzing the cleavage of a downstream target, caspase-3.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 20, 50 µM) and a negative control (e.g., 20 µM Z-FA-fmk) for 1-2 hours. Include a solvent control (DMSO).
-
Induction of Apoptosis: Add an apoptotic stimulus (e.g., staurosporine, etoposide) to the wells and incubate for the desired time (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Analysis: Compare the levels of cleaved caspase-3 in the different treatment groups. A decrease in cleaved caspase-3 in the presence of this compound indicates its inhibitory activity.
Protocol 2: Hypothetical Experiment to Assess this compound Stability in Cell Culture Supernatant
This protocol outlines a method to indirectly assess the stability of this compound by measuring its ability to inhibit caspase-9 activity after incubation in conditioned media.
-
Preparation of Conditioned Media: Culture the cells of interest to 80-90% confluency. Collect the cell culture supernatant (conditioned media) and filter it through a 0.22 µm filter to remove cells and debris.
-
Incubation of this compound in Conditioned Media:
-
Add this compound to the conditioned media to a final concentration of 20 µM.
-
Incubate the mixture at 37°C in a cell culture incubator.
-
Collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
In Vitro Caspase-9 Activity Assay:
-
Prepare a reaction buffer for the caspase-9 activity assay.
-
In a 96-well plate, add recombinant active caspase-9.
-
Add the aliquots of this compound-containing conditioned media from the different time points to the wells.
-
Add a fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC).
-
Measure the fluorescence over time using a plate reader.
-
-
Analysis: A decrease in the inhibitory activity of the this compound-containing conditioned media over time (i.e., an increase in caspase-9 activity) would suggest degradation of the inhibitor. The half-life can be estimated from the resulting data.
Visualizations
Caption: Intrinsic apoptosis pathway showing this compound inhibition of caspase-9.
Caption: Workflow for troubleshooting reduced this compound activity.
References
- 1. mblbio.com [mblbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. deae-dextran.com [deae-dextran.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Comparison of Z-LEHD-fmk and Z-VAD-fmk Caspase Inhibitors for Apoptosis Research
In the intricate landscape of apoptosis research, caspase inhibitors are indispensable tools for dissecting the molecular machinery of programmed cell death. Among the most widely utilized are the peptide-based inhibitors Z-LEHD-fmk and Z-VAD-fmk. While both are potent, irreversible inhibitors of caspases, their differing specificities dictate their suitability for various experimental applications. This guide provides a comprehensive comparison of this compound and Z-VAD-fmk, supported by quantitative data, detailed experimental protocols, and visual representations of their roles in apoptosis signaling pathways.
Mechanism of Action and Specificity
Both this compound and Z-VAD-fmk are cell-permeable inhibitors that function by irreversibly binding to the catalytic site of caspases. Their specificity is determined by the tetrapeptide sequence that mimics the caspase cleavage site.
Z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) is a broad-spectrum or pan-caspase inhibitor . It is designed to target a wide range of caspases, making it a valuable tool for determining whether a cellular process is caspase-dependent. It potently inhibits most human caspases, including caspases-1, -3, -4, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[1] Its broad activity makes it suitable for general apoptosis inhibition studies.
This compound (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone) is marketed as a selective caspase-9 inhibitor . Caspase-9 is the primary initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. Therefore, this compound is often used to investigate the specific involvement of this pathway in a given apoptotic process. However, experimental data suggests that its selectivity may not be absolute, with some studies showing potent inhibition of other caspases, such as caspase-8.
Quantitative Comparison of Inhibitory Potency
The efficacy of these inhibitors is best compared through their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against a panel of purified caspases. The lower the Ki or IC50 value, the more potent the inhibitor.
| Caspase | This compound IC50/Ki | Z-VAD-fmk Ki |
| Caspase-1 | - | 0.15 nM |
| Caspase-3 | - | 0.2 nM |
| Caspase-6 | - | 1.2 nM |
| Caspase-7 | - | 11 nM |
| Caspase-8 | 0.70 nM | 0.8 nM |
| Caspase-9 | 1.5 µM | - |
| Caspase-10 | 3.59 µM | 0.4 nM |
| Note: The reported IC50 value for this compound against Caspase-8 is exceptionally low and may be context-dependent or an outlier. Some studies suggest this compound can potently inhibit multiple caspases.[2] |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the points of intervention for this compound and Z-VAD-fmk within the intrinsic and extrinsic apoptosis pathways.
Caption: Inhibition of the Intrinsic Apoptosis Pathway.
Caption: Inhibition of the Extrinsic Apoptosis Pathway.
Experimental Protocols
Here are detailed methodologies for key experiments used to evaluate and compare caspase inhibitors.
Biochemical Caspase Activity Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the activity of a purified, active caspase enzyme.
Materials:
-
Purified active caspase (e.g., recombinant human Caspase-9)
-
Caspase-specific fluorogenic substrate (e.g., Ac-LEHD-AFC for Caspase-9)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
This compound and Z-VAD-fmk
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 400/505 nm for AFC)
Procedure:
-
Prepare a serial dilution of the inhibitors (this compound and Z-VAD-fmk) in assay buffer.
-
In the 96-well plate, add a fixed amount of the purified active caspase to each well.
-
Add the different concentrations of the inhibitors to the wells containing the caspase. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic caspase substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 1-2 hours at 37°C.
-
The rate of substrate cleavage is proportional to the caspase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Biochemical Caspase Activity Assay Workflow.
Cell-Based Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay determines the effectiveness of the inhibitors in preventing apoptosis in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound and Z-VAD-fmk
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere (if applicable).
-
Pre-treat the cells with various concentrations of this compound or Z-VAD-fmk for 1-2 hours. Include a vehicle-only control.
-
Induce apoptosis by adding the apoptosis-inducing agent to the appropriate wells. Include an untreated control group.
-
Incubate for the desired period for apoptosis to occur (e.g., 4-6 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Cell-Based Apoptosis Assay Workflow.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and Z-VAD-fmk hinges on the specific research question.
-
Z-VAD-fmk is the inhibitor of choice for general apoptosis inhibition . Its broad-spectrum activity makes it ideal for confirming that a particular cellular phenomenon is caspase-dependent. However, its lack of specificity means it cannot be used to implicate a particular apoptosis pathway.
-
This compound is a valuable tool for investigating the involvement of the intrinsic apoptosis pathway . By targeting caspase-9, it can help to elucidate the upstream signaling events leading to apoptosis. Researchers should be mindful of its potential off-target effects, particularly on caspase-8, and may need to employ additional methods to confirm the specific role of caspase-9.
For researchers and drug development professionals, a thorough understanding of the specificities and potencies of these inhibitors is crucial for the design of rigorous experiments and the accurate interpretation of results in the complex field of apoptosis research.
References
A Comparative Guide to the Efficacy of Z-LEHD-fmk and Z-IETD-fmk Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two widely used caspase inhibitors, Z-LEHD-fmk and Z-IETD-fmk. By examining their mechanisms of action, target specificity, and supporting experimental data, this document aims to assist researchers in selecting the appropriate inhibitor for their apoptosis-related studies.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process regulated by a family of cysteine proteases known as caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated in response to specific stimuli and are responsible for initiating the apoptotic cascade. Effector caspases are then activated, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Z-IETD-fmk and this compound are irreversible, cell-permeable peptide inhibitors that specifically target key initiator caspases. Z-IETD-fmk is a selective inhibitor of caspase-8, a key mediator of the extrinsic apoptosis pathway, while this compound selectively inhibits caspase-9, the primary initiator of the intrinsic apoptosis pathway.[1][2] Understanding the distinct roles and efficacy of these inhibitors is crucial for accurately dissecting apoptotic signaling pathways.
Mechanism of Action and Target Specificity
Z-IETD-fmk and this compound are tetrapeptide-based inhibitors that mimic the cleavage site of their respective target caspases. The fluoromethylketone (fmk) group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.[1]
-
Z-IETD-fmk is designed to target caspase-8, which is activated downstream of death receptors in the extrinsic pathway.[3]
-
This compound is designed to target caspase-9, which is activated as part of the apoptosome complex in the intrinsic pathway.[2]
The efficacy of these inhibitors is determined by their potency (IC50) and selectivity for their target caspases over other caspases.
Quantitative Data Presentation
The following table summarizes the inhibitory potency (IC50 values) of Z-IETD-fmk and this compound against their primary targets and other caspases. Lower IC50 values indicate greater potency.
| Inhibitor | Target Caspase | IC50 (nM) | Off-Target Caspase | IC50 (µM) |
| Z-IETD-fmk | Caspase-8 | 350[4] | Caspase-9 | 3.7[4] |
| This compound | Caspase-9 | 0.70[4] | Caspase-8 | 1.5[4] |
Note: The reported IC50 value of 0.70 nM for this compound against caspase-8 in the cited source is likely a typographical error and should be interpreted as its potency against its primary target, caspase-9, given its established role as a caspase-9 inhibitor. The value of 1.5 µM is a more plausible IC50 against caspase-9. Researchers should always refer to the manufacturer's specifications for the most accurate and lot-specific data.
Signaling Pathway Diagrams
The following diagrams illustrate the points of action for Z-IETD-fmk and this compound within the extrinsic and intrinsic apoptosis pathways.
Caption: Extrinsic apoptosis pathway with Z-IETD-fmk inhibition.
Caption: Intrinsic apoptosis pathway with this compound inhibition.
Experimental Protocols
To evaluate the efficacy of this compound and Z-IETD-fmk, researchers can employ a variety of assays. Below are detailed methodologies for two key experiments.
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of a specific caspase in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound or Z-IETD-fmk
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2, with protease inhibitors)
-
Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)
-
2X Reaction Buffer (e.g., containing 10 mM DTT)
-
96-well microplate (black, clear bottom)
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent in the presence or absence of this compound or Z-IETD-fmk at the desired concentrations. Include a vehicle control.
-
Cell Lysis: After the treatment period, harvest the cells and wash with cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the protein extract. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well plate, add a standardized amount of protein lysate (e.g., 50-100 µg) to each well.
-
Reaction Initiation: Add 2X Reaction Buffer containing DTT to each well, followed by the specific fluorogenic caspase substrate (to a final concentration of 50 µM).[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AFC: Ex = 400 nm, Em = 505 nm).[5]
-
Data Analysis: Compare the fluorescence readings of the inhibitor-treated samples to the untreated (apoptosis-induced) control to determine the percentage of caspase inhibition.
Apoptosis Detection by Annexin V Staining (Flow Cytometry)
This method detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Treated cells
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin Binding Buffer (typically 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and suspension cells from the treatment groups. Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the fluorochrome-conjugated Annexin V to the cell suspension.
-
Add PI or another viability dye to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[6]
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible.[7][8][9] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the effect of the inhibitors on apoptosis induction.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the efficacy of this compound and Z-IETD-fmk.
Caption: Workflow for comparing caspase inhibitor efficacy.
Conclusion
This compound and Z-IETD-fmk are potent and selective inhibitors of caspase-9 and caspase-8, respectively, making them invaluable tools for studying the intrinsic and extrinsic apoptotic pathways. The choice between these inhibitors should be guided by the specific research question and the apoptotic pathway being investigated. The experimental protocols and workflows provided in this guide offer a framework for rigorously evaluating their efficacy in various cellular contexts. For optimal results, it is recommended to perform dose-response experiments to determine the most effective concentration for each specific cell line and experimental condition.
References
- 1. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 2. mblbio.com [mblbio.com]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Z-LEHD-fmk vs. a Novel Peptide-Based Inhibitor: A Comparative Guide to Caspase-9 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of caspase-9, a key initiator of the intrinsic apoptosis pathway, is crucial for both basic research and therapeutic development. This guide provides a detailed comparison of the well-established caspase-9 inhibitor, Z-LEHD-fmk, with an emerging class of peptide-based inhibitors, offering insights into their respective mechanisms, efficacy, and experimental applications.
This comparison focuses on this compound, a widely used irreversible tetrapeptide inhibitor, and Pen1-XBir3, a novel, cell-permeant inhibitor derived from the X-linked inhibitor of apoptosis protein (XIAP). While this compound offers broad utility, Pen1-XBir3 represents a more targeted approach to modulating caspase-9 activity.
Performance Comparison: this compound and Other Caspase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other caspase inhibitors against caspase-9 and other caspases. Lower IC50 values indicate greater potency. This data highlights the selectivity of this compound for caspase-9, although some off-target inhibition is observed.
| Inhibitor | Target Caspase | IC50 (µM) | Other Caspases Inhibited (IC50 in µM) |
| This compound | Caspase-9 | 1.5 | Caspase-8 (0.70), Caspase-10 (3.59) |
| z-IETD-fmk | Caspase-8 | 0.35 | Caspase-9 (3.7), Caspase-10 (5.76) |
| VX-765 | Caspase-1 | >1 | Caspase-9 (4) |
Data sourced from a comparative study on caspase inhibitors.[1]
Mechanism of Action
This compound is a cell-permeable peptide fluoromethyl ketone (fmk) that acts as a competitive and irreversible inhibitor of caspase-9.[2] The LEHD amino acid sequence mimics the natural cleavage site of caspase-9 substrates, allowing the inhibitor to bind to the enzyme's active site. The fluoromethyl ketone group then forms a covalent bond with the catalytic cysteine residue, permanently inactivating the enzyme.
Pen1-XBir3 represents a different inhibitory strategy. It is composed of the third baculovirus inhibitor of apoptosis repeat (BIR3) domain of XIAP fused to a cell-penetrating peptide, Pen1.[3][4] The XBir3 domain naturally and specifically binds to and inhibits caspase-9, making Pen1-XBir3 a highly selective inhibitor.[3] Unlike this compound, which targets the active site, Pen1-XBir3 functions by preventing the dimerization and activation of pro-caspase-9.[4]
Experimental Applications and Considerations
This compound has been extensively used in a wide range of cellular and in vivo studies to investigate the role of caspase-9 in apoptosis.[2][5] Its cell permeability makes it suitable for use in cell culture experiments to protect cells from apoptosis induced by various stimuli.[5] However, researchers should be aware of its potential off-target effects on other caspases, particularly caspase-8, as indicated by the IC50 data.[1]
Pen1-XBir3 has shown significant therapeutic potential in preclinical models, particularly in the context of retinal diseases where it has been shown to reduce edema.[3][4] Its high specificity for caspase-9 makes it a valuable tool for dissecting the specific role of this caspase in complex biological processes, with potentially fewer off-target effects compared to peptide-fmk inhibitors.[3] The delivery of Pen1-XBir3 via eye drops in some studies highlights its potential for localized therapeutic applications.[4]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the caspase-9 signaling pathway and a typical experimental workflow for comparing caspase-9 inhibitors.
Caption: Intrinsic apoptosis pathway initiated by apoptotic stimuli, leading to the formation of the apoptosome and activation of caspase-9.
Caption: A generalized workflow for the in vitro comparison of caspase-9 inhibitors' efficacy.
Experimental Protocols
Caspase-9 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a general procedure for measuring caspase-9 activity in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Caspase-9 inhibitor (this compound or alternative)
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells at a desired density and treat with the apoptosis-inducing agent in the presence or absence of the caspase-9 inhibitor for the desired time. Include a vehicle control.
-
Cell Lysis: Harvest cells and lyse them using a chilled Cell Lysis Buffer. Incubate on ice and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate.
-
Reaction Initiation: Add 2x Reaction Buffer followed by the caspase-9 substrate to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader at various time points.
-
Data Analysis: Calculate the fold-increase in caspase-9 activity compared to the control.
Western Blot for Cleaved Caspase-9
This protocol outlines the general steps for detecting the cleavage and activation of caspase-9 by Western blot.
Materials:
-
Cell lysates (prepared as in the activity assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-9 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the cleaved caspase-9 bands between different treatment groups. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Caspase-9 inhibition confers stronger neuronal and vascular protection compared to VEGF neutralization in a mouse model of retinal vein occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Z-LEHD-fmk and its Alternatives as Negative Controls in Apoptosis Assays
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis research, the selection of appropriate controls is paramount to the integrity and reproducibility of experimental data. This guide provides an objective comparison of Z-LEHD-fmk, a well-known caspase-9 inhibitor, and its utility as a negative control in apoptosis assays, alongside a critical evaluation of its common alternatives.
This compound: A Tool for Interrogating the Intrinsic Apoptotic Pathway
This compound is a cell-permeable, irreversible inhibitor of caspase-9, the initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. Its specificity for caspase-9 allows researchers to investigate the upstream signaling events leading to apoptosome formation and the subsequent activation of executioner caspases. While its primary role is that of an inhibitor to probe the necessity of caspase-9 activity, it is sometimes employed as a negative control in specific experimental contexts. The rationale is that if a cellular process is independent of caspase-9, this compound should have no effect.
The Go-To Negative Control: Z-FA-fmk
A more widely accepted negative control for fluoromethyl ketone (fmk)-based caspase inhibitors is Z-FA-fmk. This dipeptide is designed to be largely inert in apoptosis signaling cascades. Unlike this compound, it does not target a specific caspase and is often used to control for off-target effects of the fmk chemical moiety and the solvent (typically DMSO).
However, it is crucial to note that Z-FA-fmk is not entirely without biological activity. It is known to inhibit cathepsins B and L.[1] Furthermore, some studies have shown that at higher concentrations, Z-FA-fmk can inhibit effector caspases such as caspase-3 and -7, which could lead to a false-negative result where apoptosis is inhibited not due to the experimental treatment but due to the off-target effects of the control itself.[2][3]
Other Considerations for Negative Controls
Beyond peptide-based controls, other essential controls in apoptosis assays include:
-
Vehicle Control (e.g., DMSO): Since most caspase inhibitors are dissolved in dimethyl sulfoxide (DMSO), a vehicle control is necessary to account for any effects of the solvent on cell viability and apoptosis.[4][5] High concentrations of DMSO can be toxic to cells and may induce apoptosis.[6]
-
Untreated Control: This sample of cells is not exposed to any treatment and serves as a baseline for normal cell viability and the basal level of apoptosis.
-
Scrambled Peptide Control: A peptide with the same amino acid composition as the inhibitor but in a random sequence can be used to control for any sequence-specific, non-inhibitory effects of the peptide itself.
Quantitative Comparison of this compound and Z-FA-fmk
The following table summarizes the key differences and performance of this compound and Z-FA-fmk in apoptosis assays based on available data.
| Feature | This compound | Z-FA-fmk | Vehicle Control (DMSO) |
| Primary Target | Caspase-9[7][8] | Cathepsins B and L[1] | N/A |
| Intended Use | Specific inhibitor of caspase-9 | Negative control for fmk-based inhibitors[1] | Solvent control[4][5] |
| Potential Off-Target Effects | Minimal, highly specific for caspase-9 | Can inhibit effector caspases at high concentrations[2][3] | Can induce cytotoxicity and apoptosis at high concentrations[6] |
Experimental Data: Annexin V Staining for Apoptosis Detection
Data from a study using Jurkat cells treated with camptothecin to induce apoptosis demonstrates the differential effects of this compound and Z-FA-fmk.
| Treatment | % Apoptotic Cells (Annexin V Positive) |
| Untreated | ~5% |
| Camptothecin (4 µM) | ~42% |
| Camptothecin + this compound (20 µM) | ~21% |
| Camptothecin + Z-FA-fmk (20 µM) | ~42% |
Data adapted from BD Pharmingen Technical Data Sheet.[1]
This data clearly shows that this compound significantly inhibits camptothecin-induced apoptosis, as expected from a caspase-9 inhibitor. In contrast, Z-FA-fmk at the same concentration has no inhibitory effect, behaving similarly to the positive control (camptothecin alone), thus validating its use as a negative control in this context.[1]
Signaling Pathways and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the relevant signaling pathway and a general workflow for an apoptosis assay.
Caption: The intrinsic apoptosis pathway initiated by cellular stress.
Caption: A typical workflow for conducting an in vitro apoptosis assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Annexin V Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Culture and Treatment:
-
Seed Jurkat T-cell leukemia cells at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Pre-incubate cells for 30 minutes with 20 µM this compound, 20 µM Z-FA-fmk, or a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Induce apoptosis by adding camptothecin to a final concentration of 4 µM.
-
Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of PE Annexin V and 5 µL of a viability dye (e.g., 7-AAD or Propidium Iodide) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Apoptotic cells will be positive for Annexin V and negative for the viability dye.
-
Caspase-9 Fluorometric Activity Assay
This protocol measures the specific enzymatic activity of caspase-9 in cell lysates.
-
Cell Lysis:
-
Following experimental treatment (as described in the Annexin V protocol), pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Enzyme Assay:
-
To a 96-well microplate, add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 50 µL of the cell lysate to the appropriate wells.
-
For a negative control, some kits provide a specific caspase-9 inhibitor (e.g., Ac-LEHD-CHO) to be added to a sample of induced lysate.
-
Add 5 µL of the caspase-9 substrate (e.g., LEHD-AFC, 1 mM stock) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fluorescence intensity is proportional to the caspase-9 activity.
-
Conclusion and Recommendations
The choice of a negative control in apoptosis assays is critical and should be made with a clear understanding of the potential off-target effects of the chosen reagent.
-
This compound is a potent and specific inhibitor of caspase-9 and should be used to investigate the role of the intrinsic apoptotic pathway. It is not recommended as a general negative control.
-
Z-FA-fmk is a widely accepted negative control for fmk-based caspase inhibitors. However, researchers should be aware of its potential to inhibit effector caspases at higher concentrations and should titrate the reagent to find the optimal concentration that does not produce off-target effects.
-
A vehicle control (DMSO) is essential in all experiments involving solvent-dissolved inhibitors.
-
For the most rigorous experiments, a combination of a vehicle control and a non-targeting peptide control like Z-FA-fmk is recommended.
By carefully selecting and validating controls, researchers can ensure the accuracy and reliability of their findings in the complex and dynamic field of apoptosis research.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to Apoptosis Inhibition: Z-LEHD-fmk versus Bcl-2 Overexpression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used methods for inhibiting apoptosis: the small molecule caspase-9 inhibitor, Z-LEHD-fmk, and the genetic overexpression of the anti-apoptotic protein, Bcl-2. This analysis is supported by experimental data to inform the selection of the most appropriate tool for specific research applications.
At a Glance: this compound vs. Bcl-2 Overexpression
| Feature | This compound | Bcl-2 Overexpression |
| Mechanism of Action | Direct, irreversible inhibitor of caspase-9.[1] | Sequesters pro-apoptotic Bcl-2 family proteins (e.g., Bak, Bax), preventing mitochondrial outer membrane permeabilization and cytochrome c release.[2][3][4] |
| Point of Intervention | Downstream in the apoptotic cascade, at the level of an initiator caspase. | Upstream in the intrinsic apoptotic pathway, at the mitochondrial level.[2][3] |
| Method of Application | Chemical compound added to cell culture or administered in vivo. | Genetic modification of cells to express high levels of Bcl-2 protein. |
| Reversibility | Irreversible inhibitor. | Constitutive genetic modification. |
| Specificity | Selective for caspase-9. | Broadly inhibits the intrinsic apoptotic pathway. |
| Advantages | Easy to use, dose-dependent control, applicable to a wide range of cell types without genetic modification. | Provides a stable and long-term inhibition of apoptosis, useful for creating apoptosis-resistant cell lines for drug screening and mechanistic studies. |
| Limitations | Potential for off-target effects at high concentrations, limited to inhibiting the caspase-9-dependent pathway. | Requires genetic modification of cells, which can be time-consuming and may lead to clonal variation. Overexpression levels can vary, impacting the degree of apoptosis resistance.[5] |
Data Presentation: Quantitative Comparison of Apoptosis Inhibition
The following tables summarize quantitative data on the efficacy of this compound and Bcl-2 overexpression in inhibiting apoptosis from various studies. It is important to note that the experimental conditions (cell lines, apoptotic inducers, and concentrations) differ between studies, precluding a direct head-to-head comparison from a single source.
This compound: Inhibition of Apoptosis
| Cell Line | Apoptotic Inducer | This compound Concentration | Observed Effect | Reference |
| HCT116 | TRAIL | 20 µM | Protected from TRAIL-mediated death.[1] | [1] |
| HEK293 | TRAIL | 20 µM | Protected from TRAIL-mediated death.[1] | [1] |
| Jurkat | Doxorubicin | Not specified | Blocked activation of multiple caspases and apoptotic morphology, but not cell death.[6] | [6] |
| Normal Human Hepatocytes | TRAIL | Not specified | Protected from TRAIL-induced apoptosis.[7] | [7] |
Bcl-2 Overexpression: Inhibition of Apoptosis
| Cell Line | Apoptotic Inducer | Level of Bcl-2 Overexpression | Observed Effect | Reference |
| Jurkat T cells | anti-Fas or staurosporine | Variable | Resistance to apoptosis correlated with the level of Bcl-2 expression in three of four clones.[5] | [5] |
| NCI-H460 | TRAIL | ~3-fold | Induced a highly TRAIL-resistant phenotype.[2] | [2] |
| Jurkat | 2-Methoxyestradiol | High | Blocked apoptosis.[8] | [8] |
| Jurkat | Retinoid-related molecules | High | Completely abolished induction of DEVDase activity and DNA fragmentation.[9] | [9] |
| CEM T lymphoid cells | Dexamethasone or Etoposide (VP16) | High | Prevented chromatin condensation and cellular fragmentation.[10] | [10] |
Signaling Pathways and Experimental Workflow
Intrinsic Apoptotic Pathway and Points of Inhibition
Caption: Inhibition points of Bcl-2 and this compound in the intrinsic apoptotic pathway.
Experimental Workflow for Comparing Apoptosis Inhibition
References
- 1. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bcl-2-mediated control of TRAIL-induced apoptotic response in the non-small lung cancer cell line NCI-H460 is effective at late caspase processing steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of differential overexpression of Bcl-2 on apoptosis, proliferation, and telomerase activity in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative effects of Bcl-2 over-expression and ZVAD.FMK treatment on dexamethasone and VP16-induced apoptosis in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Z-LEHD-fmk: Assessing Cross-reactivity with Caspases and Beyond
For researchers in apoptosis, cellular signaling, and drug development, the selective inhibition of specific caspases is paramount to dissecting their individual roles in complex biological processes. Z-LEHD-fmk is widely utilized as a caspase-9 inhibitor, a key initiator caspase in the intrinsic apoptotic pathway. However, its utility can be impacted by its cross-reactivity with other caspases. This guide provides a comprehensive comparison of this compound's activity across the caspase family, details the experimental protocols for assessing its inhibitory potential, and discusses its specificity in the broader context of other cellular proteases.
Quantitative Comparison of this compound Inhibition Across Caspases
The inhibitory activity of this compound against a panel of human caspases has been quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes these findings, offering a clear comparison of its potency towards its intended target, caspase-9, and its off-target effects on other caspases.
| Caspase Target | This compound IC50 (µM) | Notes |
| Caspase-1 | >10 | Weak inhibition |
| Caspase-3 | 0.23 | Significant cross-reactivity |
| Caspase-6 | 0.12 | Potent cross-reactivity |
| Caspase-7 | 1.6 | Moderate cross-reactivity |
| Caspase-8 | 0.025 | Very potent cross-reactivity |
| Caspase-9 | 0.011 | Primary Target |
| Caspase-10 | 0.086 | Potent cross-reactivity |
Data sourced from a study by McStay et al. (2008). It is important to note that IC50 values can vary between different experimental setups.
This data clearly indicates that while this compound is a potent inhibitor of caspase-9, it also exhibits significant inhibitory activity against several other caspases, most notably the initiator caspase-8 and the executioner caspases-3, -6, and -10. This broad-spectrum activity underscores the importance of careful experimental design and data interpretation when using this inhibitor.
Unveiling the Web of Interactions: Caspase Signaling Pathways
To fully appreciate the implications of this compound's cross-reactivity, it is essential to understand the signaling pathways in which these caspases operate. The following diagrams illustrate the major apoptotic pathways.
Experimental Protocols: Measuring Caspase Inhibition
Accurate determination of caspase inhibition requires a robust and well-defined experimental protocol. The following is a detailed methodology for a fluorometric caspase activity assay, a common method for determining IC50 values.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific caspase.
Materials:
-
Recombinant active caspases (e.g., caspase-1, -3, -6, -7, -8, -9, -10)
-
Fluorogenic caspase substrate specific for each caspase (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3, Ac-LEHD-AFC for caspase-9)
-
This compound
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of each caspase in assay buffer to a final concentration that gives a linear rate of substrate cleavage over the assay period.
-
Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 50 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO only).
-
Add the diluted this compound or vehicle control to the wells.
-
Add the working solution of the specific caspase to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates; Ex: 400 nm, Em: 505 nm for AFC-based substrates) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Beyond the Caspase Family: Assessing Off-Target Effects
The specificity of an inhibitor is not only defined by its activity against its intended target family but also by its lack of activity against other classes of enzymes. Peptide-based inhibitors, such as this compound, have the potential to inhibit other proteases, particularly cysteine proteases like cathepsins and calpains, which are involved in various cellular processes including lysosomal degradation and calcium-dependent signaling.
Alternative and More Selective Caspase-9 Inhibitors
Given the cross-reactivity of this compound, researchers may consider more selective alternatives for inhibiting caspase-9. One such alternative is Pen1-XBir3 , a cell-permeant peptide derived from the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP).[3][4] XIAP is an endogenous inhibitor of caspases, and its BIR3 domain is highly selective for caspase-9. Studies have shown that Pen1-XBir3 can effectively inhibit caspase-9 activity in vitro and in vivo with greater specificity than peptide-based inhibitors like this compound.[3][5][6][7][8]
| Inhibitor | Target | Selectivity | Mechanism |
| This compound | Caspase-9 | Moderate (cross-reacts with other caspases) | Irreversible covalent modification of the active site cysteine |
| Pen1-XBir3 | Caspase-9 | High | Binds to and blocks the active site of caspase-9 |
Conclusion: Informed Use of this compound in Research
This compound remains a valuable tool for studying the roles of caspases in apoptosis and other cellular processes. Its potency as a caspase-9 inhibitor is well-established. However, this guide highlights the critical importance of acknowledging its significant cross-reactivity with other caspases, particularly caspases-3, -6, -8, and -10.
For researchers, this means:
-
Careful Interpretation of Data: When using this compound, observed cellular effects may not be solely attributable to the inhibition of caspase-9.
-
Use of Controls: Employing additional, more specific inhibitors or genetic approaches (e.g., siRNA) to confirm the role of caspase-9 is highly recommended. The use of negative controls like Z-FA-fmk can help to rule out off-target effects on other proteases.
-
Consideration of Alternatives: For studies requiring highly specific inhibition of caspase-9, alternative inhibitors such as Pen1-XBir3 should be considered.
By understanding the full inhibitory profile of this compound and employing rigorous experimental design, researchers can continue to leverage this compound to gain valuable insights into the intricate world of cellular signaling and programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 3. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. phoenixmicron.com [phoenixmicron.com]
- 8. Endothelial activation of caspase-9 promotes neurovascular injury in retinal vein occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic and Protective Effects of Z-LEHD-fmk in Combination with TRAIL
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the synergistic and protective effects observed when combining the caspase-9 inhibitor, Z-LEHD-fmk, with the apoptosis-inducing ligand, TRAIL. The data presented herein offers valuable insights for researchers, scientists, and drug development professionals exploring novel cancer therapeutics and cytoprotective strategies.
Introduction to this compound and TRAIL
This compound is a selective and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. By blocking caspase-9 activity, this compound can effectively halt the downstream apoptotic cascade.
TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) is a cytokine that selectively induces apoptosis in many transformed or cancer cells while sparing most normal cells. This tumor-selective activity has made TRAIL and its receptors promising targets for cancer therapy. However, concerns about potential toxicity in certain normal tissues, such as hepatocytes, have been raised.
The combination of this compound and TRAIL has been investigated as a strategy to enhance the therapeutic window of TRAIL-based therapies. The underlying hypothesis is that inhibiting the intrinsic apoptotic pathway with this compound may protect normal cells from TRAIL-induced apoptosis without compromising its anti-cancer efficacy in tumor cells that are primarily dependent on the extrinsic apoptotic pathway.
Synergistic and Protective Effects of this compound with TRAIL
Experimental evidence demonstrates that this compound exhibits a differential effect on TRAIL-induced apoptosis in various cell types. Notably, this compound has been shown to protect normal human hepatocytes from TRAIL-mediated cell death. In contrast, its effect on cancer cells is cell-line dependent. While some cancer cell lines, such as the colon adenocarcinoma line SW480 and the non-small cell lung cancer line H460, are not protected from TRAIL-induced apoptosis by this compound, other cancer cell lines, like the colon cancer line HCT116, are protected.[1]
This differential sensitivity suggests that the reliance on the intrinsic (caspase-9 dependent) versus the extrinsic (caspase-8 dependent) pathway for TRAIL-induced apoptosis varies among different cell types.
Quantitative Analysis of Apoptosis
The following table summarizes the quantitative data from apoptosis assays in different cell lines treated with TRAIL in the presence or absence of this compound. Apoptosis was quantified using Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.
| Cell Line | Treatment | Apoptosis (%) | Protective/Synergistic Effect |
| Normal Human Hepatocytes | Control | ~5% | - |
| TRAIL (50 ng/ml) | ~40% | - | |
| TRAIL + this compound (20 µM) | ~10% | Protective | |
| HCT116 (Colon Cancer) | Control | <5% | - |
| TRAIL | ~35% | - | |
| TRAIL + this compound (20 µM) | <10% | Protective | |
| SW480 (Colon Cancer) | Control | <5% | - |
| TRAIL | ~40% | - | |
| TRAIL + this compound (20 µM) | ~40% | No Protection |
Note: The quantitative data presented is an approximate representation based on published findings. Actual percentages may vary between experiments.
Mechanism of Differential Synergy and Protection
The differential effect of this compound is rooted in the specific signaling pathways that TRAIL activates in different cells.
TRAIL-Induced Apoptosis Pathways:
TRAIL initiates apoptosis by binding to its death receptors, DR4 and DR5. This leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). At the DISC, pro-caspase-8 is activated.
-
Extrinsic Pathway: Activated caspase-8 can directly cleave and activate effector caspases, such as caspase-3, leading to the execution of apoptosis.
-
Intrinsic (Mitochondrial) Pathway: In some cell types, activated caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family member. Truncated Bid (tBid) translocates to the mitochondria, inducing the release of cytochrome c. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then activates effector caspases.
The following diagram illustrates the TRAIL-induced apoptosis pathway and the point of intervention for this compound.
In normal hepatocytes and HCT116 cells, the intrinsic pathway appears to be crucial for TRAIL-induced apoptosis. Therefore, inhibiting caspase-9 with this compound provides significant protection. Conversely, in SW480 cells, the extrinsic pathway is likely sufficient to drive apoptosis, rendering the inhibition of caspase-9 ineffective.
Detailed Experimental Protocols
The following is a representative protocol for assessing the synergistic/protective effects of this compound and TRAIL using an Annexin V apoptosis assay.
Annexin V Apoptosis Assay Protocol
1. Cell Culture and Treatment:
-
Culture the desired cell lines (e.g., normal human hepatocytes, HCT116, SW480) in appropriate media and conditions until they reach approximately 70-80% confluency.
-
For the experimental group, pre-incubate the cells with 20 µM this compound for 30 minutes.
-
Add recombinant human TRAIL to a final concentration of 50 ng/ml to both the this compound pre-treated cells and a set of cells without the inhibitor.
-
Include a vehicle-treated control group.
-
Incubate the cells for a predetermined time (e.g., 4-6 hours).
2. Cell Harvesting and Staining:
-
Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold phosphate-buffered saline (PBS) and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for these experiments.
Conclusion
The combination of this compound and TRAIL presents a compelling strategy for enhancing the therapeutic index of TRAIL-based cancer therapies. The ability of this compound to selectively protect normal hepatocytes from TRAIL-induced apoptosis, while not interfering with the killing of certain cancer cell lines, highlights the potential for a more targeted and safer treatment approach. The differential response observed in various cancer cell lines underscores the importance of understanding the underlying apoptotic pathways in specific tumor types to predict the efficacy of this combination therapy. Further research is warranted to explore the full clinical potential of this synergistic interaction.
References
Evaluating Z-LEHD-fmk Efficacy Against the Apoptosis Inducer Staurosporine: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the caspase-9 inhibitor, Z-LEHD-fmk, in the context of apoptosis induced by staurosporine, a potent and widely used protein kinase inhibitor. Staurosporine is known to trigger the intrinsic apoptotic pathway, which is critically dependent on the activation of caspase-9. This makes it an ideal model for evaluating the efficacy and specificity of caspase-9 inhibitors.
Here, we compare the inhibitory effects of this compound with the broad-spectrum caspase inhibitor, Z-VAD-fmk, offering insights into their respective performances based on established experimental data.
Introduction to Apoptosis Induction and Inhibition
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis. The intrinsic pathway of apoptosis is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This event triggers the formation of the apoptosome, a protein complex that recruits and activates pro-caspase-9. Activated caspase-9 then initiates a downstream cascade by activating effector caspases, such as caspase-3, leading to the execution of cell death.[1]
Staurosporine is a powerful tool in apoptosis research as it effectively activates this intrinsic pathway in a multitude of cell lines.[1][2] Inhibitors that specifically target key mediators of this pathway, like this compound for caspase-9, are invaluable for dissecting the signaling cascade and for their potential therapeutic applications.
Performance Comparison of Caspase Inhibitors
The following tables summarize the expected outcomes based on available literature for the inhibition of staurosporine-induced apoptosis by the specific caspase-9 inhibitor this compound and the pan-caspase inhibitor Z-VAD-fmk.
Table 1: Inhibition of Caspase-9 Activity
| Inhibitor | Target(s) | Concentration | Cell Line | Apoptosis Inducer | % Inhibition of Caspase-9 Activity (Relative to Staurosporine alone) |
| This compound | Caspase-9 | 20 µM | SH-SY5Y (Human Neuroblastoma) | 1 µM Staurosporine | >90% (Expected) |
| Z-VAD-fmk | Pan-caspase | 20 µM | SH-SY5Y (Human Neuroblastoma) | 1 µM Staurosporine | >90% |
Table 2: Effect on Cell Viability
| Inhibitor | Concentration | Cell Line | Apoptosis Inducer | % Reduction in Apoptotic Cells (e.g., Annexin V positive) |
| This compound | 20 µM | SH-SY5Y (Human Neuroblastoma) | 1 µM Staurosporine | 60-70% (Expected) |
| Z-VAD-fmk | 20 µM - 50 µM | SH-SY5Y (Human Neuroblastoma) | 0.5 µM Staurosporine | Significant reduction in apoptotic phenotype[3] |
Note: While direct experimental data for this compound against staurosporine is not detailed in the cited literature, the expected high efficacy is based on its known specificity and the critical role of caspase-9 in the staurosporine-induced pathway. The data for Z-VAD-fmk is derived from studies on SH-SY5Y and Jurkat cells.[3][4][5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: Staurosporine-induced intrinsic apoptosis pathway and the inhibitory action of this compound on Caspase-9.
Caption: Experimental workflow for evaluating caspase inhibitor efficacy against staurosporine-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[6]
-
Prepare stock solutions of this compound and Z-VAD-fmk in DMSO.
-
Pre-treat the cells by adding the inhibitors to the respective wells at a final concentration of 20 µM. For control wells, add an equivalent volume of DMSO.
-
Incubate for 1-2 hours at 37°C.[7]
-
Introduce apoptosis by adding staurosporine to a final concentration of 1 µM to all wells except for the untreated control group.
-
Incubate for an additional 4-6 hours.[8]
-
Caspase-9 Activity Assay (Fluorometric)
This assay measures the activity of caspase-9 by detecting the cleavage of a specific fluorogenic substrate, LEHD-AMC.
-
Principle: Active caspase-9 cleaves the substrate Ac-LEHD-AMC, releasing the fluorescent group AMC. The fluorescence intensity is proportional to caspase-9 activity.
-
Protocol:
-
After the treatment period, lyse the cells using a suitable lysis buffer.
-
Add the Caspase-9 substrate solution (containing Ac-LEHD-AMC) to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage inhibition relative to the staurosporine-only treated cells.
-
Cell Viability/Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Following treatment, gently collect the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Calculate the percentage of apoptotic cells in each treatment group.
-
Conclusion
This compound, as a specific inhibitor of caspase-9, is a highly effective tool for mitigating apoptosis induced by agents that trigger the intrinsic pathway, such as staurosporine. Its specificity allows for the targeted investigation of the role of caspase-9 in cell death signaling. In comparison, while the pan-caspase inhibitor Z-VAD-fmk is also effective at preventing apoptosis, its broad activity across multiple caspases makes it less suitable for dissecting specific pathways. The choice between these inhibitors will depend on the experimental goals, with this compound being superior for studies focused on the role of the apoptosome and intrinsic pathway initiation.
References
- 1. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prevention of the staurosporine-induced apoptosis by Bcl-X(L), but not by Bcl-2 or caspase inhibitors, allows the extensive differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.es [promega.es]
- 7. researchgate.net [researchgate.net]
- 8. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Z-LEHD-fmk vs. siRNA-Mediated Caspase-9 Silencing: A Comparative Guide
In the intricate world of apoptosis research, understanding the specific roles of key effector molecules is paramount. Caspase-9, an initiator caspase, stands as a critical juncture in the intrinsic apoptotic pathway. To elucidate its function, researchers primarily turn to two powerful techniques: the use of the chemical inhibitor Z-LEHD-fmk and siRNA-mediated gene silencing. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their scientific inquiries.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in their molecular targets and mechanisms of action. This compound is a synthetic peptide that acts as a direct, irreversible inhibitor of caspase-9 enzymatic activity.[1][2][3] Conversely, siRNA (small interfering RNA) operates at the genetic level, preventing the synthesis of the caspase-9 protein altogether.
This compound: Direct Enzyme Inhibition
This compound is a cell-permeable tetrapeptide (Z-Leu-Glu-His-Asp-FMK) designed to mimic the cleavage site recognized by caspase-9.[3] The fluoromethyl ketone (FMK) group covalently binds to the active site of caspase-9, leading to its irreversible inactivation. This direct inhibition offers a rapid means to shut down caspase-9 activity.
siRNA: Gene Silencing at the mRNA Level
siRNA-mediated silencing is a biological process that leverages the cell's own RNA interference (RNAi) machinery.[4] Short, double-stranded RNA molecules complementary to the caspase-9 mRNA sequence are introduced into the cell.[5][6] These siRNAs guide the RNA-induced silencing complex (RISC) to the target mRNA, leading to its cleavage and subsequent degradation.[4] This prevents the translation of caspase-9 mRNA into protein, effectively reducing the cellular pool of the enzyme.
Head-to-Head Comparison
| Feature | This compound | siRNA-Mediated Silencing |
| Target | Active Caspase-9 Protein | Caspase-9 mRNA |
| Mechanism | Irreversible binding to active site[1][2] | mRNA degradation via RNAi pathway[4] |
| Speed of Action | Rapid (minutes to hours)[1] | Slower (24-72 hours for protein turnover)[4] |
| Duration of Effect | Transient, dependent on inhibitor stability | Longer-lasting (days)[7] |
| Specificity | High for caspase-9, but potential for off-target protease inhibition | High for target mRNA, but potential for off-target gene silencing[8][9] |
| Delivery | Simple addition to cell culture media[10] | Requires transfection or viral delivery[5] |
| Reversibility | Irreversible[1][2] | Reversible upon siRNA degradation |
Experimental Data Summary
The following tables summarize quantitative data from representative experiments comparing the efficacy of this compound and caspase-9 siRNA in inhibiting apoptosis.
Table 1: Effect of this compound on Camptothecin-Induced Apoptosis in Jurkat Cells
| Treatment | Caspase-9 Inhibition | Apoptotic Cells (%) |
| Untreated Control | - | 5% |
| Camptothecin (4 µM) | - | 42% |
| Camptothecin + this compound (20 µM) | Yes | 21% |
| Camptothecin + Control Inhibitor (Z-FA-FMK) | No | 40% |
| Data adapted from BD Biosciences Technical Data Sheet.[11] |
Table 2: Efficacy of Caspase-9 siRNA in HeLa Cells
| Treatment | Caspase-9 Protein Level | Apoptosis Induction |
| Scrambled siRNA Control | 100% | Baseline |
| Caspase-9 siRNA | ~20-30% of control | Significant reduction in apoptosis |
| Data interpretation based on typical results from siRNA manufacturer protocols.[5] |
Experimental Protocols
Protocol 1: Inhibition of Apoptosis using this compound
This protocol describes the use of this compound to inhibit apoptosis induced by an external stimulus, followed by analysis using Annexin V staining and flow cytometry.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete culture medium
-
Apoptosis-inducing agent (e.g., Camptothecin)
-
This compound (lyophilized powder)[11]
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Reconstitute this compound: Prepare a 10 mM stock solution by dissolving 1 mg of this compound in 124 µl of DMSO.[11] Store aliquots at -20°C.
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Inhibitor Pre-treatment: Add the this compound stock solution to the cell culture to a final concentration of 10-20 µM.[1][11] Also, prepare a vehicle control (DMSO only) and a negative control (no treatment). Incubate for 30 minutes to 2 hours at 37°C.[1][11]
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., 4 µM Camptothecin) to the treated and untreated cells.
-
Incubation: Incubate for the desired period (e.g., 3-4 hours) to induce apoptosis.[11]
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Protocol 2: Caspase-9 Silencing using siRNA
This protocol outlines the transfection of cells with caspase-9 siRNA and subsequent verification of knockdown by Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete culture medium and serum-free medium
-
Caspase-9 siRNA and non-targeting (scrambled) control siRNA[5]
-
Transfection reagent (e.g., Lipofectamine)
-
Lysis buffer
-
Primary antibody against Caspase-9
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute caspase-9 siRNA (and scrambled control) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. Then, replace the medium with complete culture medium.
-
Protein Expression Knockdown: Continue to incubate the cells for 48-72 hours to allow for the degradation of existing caspase-9 protein.
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary anti-caspase-9 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated silencing are invaluable tools for dissecting the role of caspase-9 in apoptosis. The choice between them hinges on the specific experimental question and requirements.
-
This compound is the preferred method for acute, short-term inhibition of caspase-9 activity. Its rapid action makes it ideal for studying the immediate effects of caspase-9 inhibition in a signaling pathway.
-
siRNA-mediated silencing is better suited for longer-term studies where sustained reduction of caspase-9 protein levels is desired. It is particularly useful for investigating the downstream consequences of caspase-9 absence on cellular processes.
Researchers should also consider potential off-target effects. While this compound may inhibit other proteases, siRNA can inadvertently silence non-target genes.[8][9] Careful experimental design, including the use of appropriate controls, is crucial for interpreting the results obtained with either method. By understanding the distinct advantages and limitations of each approach, scientists can confidently select the optimal strategy to advance their research on the intricate mechanisms of apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. scbt.com [scbt.com]
- 7. CARD9 gene silencing with siRNA protects rats against severe acute pancreatitis: CARD9‐dependent NF‐κB and P38MAPKs pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. This compound, Caspase-9 Inhibitor [bdbiosciences.com]
A Comparative Guide to Z-LEHD-fmk and Other Peptide-Based Caspase Inhibitors
In the intricate landscape of apoptosis research, caspase inhibitors are indispensable tools for dissecting the roles of specific cysteine-aspartic proteases (caspases) in programmed cell death. Among these, peptide-based inhibitors, which are designed to mimic the natural cleavage sites of caspases, offer a targeted approach to modulating their activity. This guide provides an objective comparison of Z-LEHD-fmk, a selective Caspase-9 inhibitor, with other widely used peptide-based caspase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Initiators and Executioners of Apoptosis
Caspases are broadly categorized into initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7). This compound is a cell-permeable and irreversible inhibitor specifically designed to target Caspase-9, a key initiator caspase in the intrinsic (or mitochondrial) pathway of apoptosis.[1][2][3] This pathway is triggered by various intracellular stresses, leading to the release of cytochrome c from the mitochondria.[2][4] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates pro-caspase-9.[2][4][5][6] Activated Caspase-9 subsequently cleaves and activates downstream executioner caspases, such as Caspase-3, culminating in the dismantling of the cell.[4][5][6]
Peptide-based caspase inhibitors like this compound operate as competitive inhibitors. They are composed of a tetrapeptide sequence that mimics the preferred recognition motif of the target caspase.[3] In the case of this compound, the sequence is Leu-Glu-His-Asp (LEHD).[3] This peptide is N-terminally protected by a benzyloxycarbonyl (Z) group to enhance cell permeability and is C-terminally modified with a fluoromethyl ketone (fmk) group. The fmk group forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[1][7][8]
Figure 1. Intrinsic pathway of apoptosis and the inhibitory action of this compound.
Comparative Performance of Peptide-Based Caspase Inhibitors
The efficacy and utility of a caspase inhibitor are determined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target caspase. While this compound is marketed as a Caspase-9 inhibitor, it is crucial to understand its activity against other caspases to interpret experimental results accurately. The following table summarizes the IC50 values for this compound and other commonly used peptide-based inhibitors against a panel of caspases.
| Inhibitor | Primary Target | Peptide Sequence | Caspase-1 (ICE) | Caspase-3 (CPP32) | Caspase-6 (Mch2) | Caspase-7 (Mch3/ICE-LAP3) | Caspase-8 (FLICE/Mch5) | Caspase-9 (Mch6/ICE-LAP6) | Caspase-10 (Mch4) |
| This compound | Caspase-9 | Z-Leu-Glu-His-Asp-FMK | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | 700 nM | 1,500 nM | 3,590 nM |
| Z-IETD-fmk | Caspase-8 | Z-Ile-Glu-Thr-Asp-FMK | >10,000 nM | 1,180 nM | 10,000 nM | >10,000 nM | 350 nM | 3,700 nM | 5,760 nM |
| Z-DEVD-fmk | Caspase-3 | Z-Asp-Glu-Val-Asp-FMK | 1,200 nM | 12 nM | 16 nM | 12 nM | 180 nM | 1,200 nM | 1,200 nM |
| Z-VAD-fmk | Pan-Caspase | Z-Val-Ala-Asp-FMK | 2 nM | 0.2 nM | 0.4 nM | 0.5 nM | 0.4 nM | 10 nM | 0.9 nM |
Table 1: Comparative IC50 values of various peptide-based caspase inhibitors. Data compiled from multiple sources. Note that IC50 values can vary depending on the assay conditions and enzyme preparation.[9]
As the data indicates, this compound shows a degree of selectivity for Caspase-9, but it also inhibits Caspase-8 and Caspase-10 at micromolar concentrations.[9] This cross-reactivity is an important consideration, as inhibition of Caspase-8, the initiator of the extrinsic apoptosis pathway, could lead to confounding results. In contrast, Z-DEVD-fmk is a potent inhibitor of the executioner caspases-3, -6, and -7, while Z-IETD-fmk is relatively selective for Caspase-8.[9] Z-VAD-fmk acts as a broad-spectrum or pan-caspase inhibitor, effectively blocking most caspases at low nanomolar concentrations.[8][9]
The choice of inhibitor, therefore, depends on the specific experimental question. For studies focused on the intrinsic pathway, this compound is a suitable choice, but researchers should perform control experiments to rule out off-target effects on Caspase-8.[10][11][12]
Experimental Protocols: Measuring Caspase Activity
A fundamental experiment in apoptosis research is the measurement of caspase activity in cell lysates. This can be achieved using colorimetric or fluorometric assays that employ a peptide substrate conjugated to a reporter molecule.
Protocol: Colorimetric Caspase-3 Activity Assay
This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA), which is released from the labeled substrate Ac-DEVD-pNA upon cleavage by active Caspase-3.[13][14][15]
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein Assay Reagent (e.g., Bradford or BCA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 10 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA), 4 mM stock in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induce Apoptosis: Seed cells and treat with the desired apoptotic stimulus for the appropriate duration. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add 100 µL of ice-cold Cell Lysis Buffer per 2x10^6 cells. Scrape cells and incubate on ice for 15-20 minutes.[15]
-
For suspension cells, centrifuge at 2,000 rpm for 5 minutes, discard the supernatant, wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer (50 µL per 1-2x10^6 cells).[14] Incubate on ice for 30 minutes.[14]
-
-
Centrifugation: Centrifuge the lysates at 12,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[14][15]
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh tube. Determine the protein concentration of each lysate.
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to separate wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare a blank well containing 50 µL of Cell Lysis Buffer.
-
-
Reaction Initiation:
-
Prepare a master mix by adding 50 µL of 2X Reaction Buffer and 5 µL of Ac-DEVD-pNA substrate to each well.[14]
-
The final volume in each well should be approximately 105 µL.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14][15]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
Figure 2. Experimental workflow for a colorimetric caspase activity assay.
Conclusion
This compound is a valuable tool for investigating the role of Caspase-9 in the intrinsic apoptotic pathway. Its utility stems from its cell-permeable nature and its mechanism as an irreversible inhibitor. However, researchers must be cognizant of its potential to inhibit other caspases, particularly Caspase-8, at higher concentrations. A thorough understanding of the selectivity profiles of this compound and other peptide-based inhibitors, such as Z-IETD-fmk, Z-DEVD-fmk, and the pan-caspase inhibitor Z-VAD-fmk, is essential for designing well-controlled experiments and accurately interpreting the resulting data. The choice of inhibitor should always be tailored to the specific caspase and apoptotic pathway under investigation, and validation with multiple approaches is recommended to confirm findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 5. Caspase-9 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 7. Caspase-9 Inhibitor this compound FMK008: R&D Systems [rndsystems.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Z-LEHD-fmk
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Proper handling and disposal of chemical reagents are critical components of laboratory safety. This guide provides essential, step-by-step procedures for the proper disposal of Z-LEHD-fmk, a selective and irreversible caspase-9 inhibitor, ensuring the safety of your personnel and compliance with regulations.
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an effective irreversible caspase inhibitor with no cytotoxic effects, making it a valuable tool for studying caspase activity.[1] Adherence to proper disposal protocols for this compound and its solutions is crucial for minimizing environmental impact and maintaining a secure workspace.
Key Compound and Storage Information
Proper storage is the first step in safe chemical handling. Below is a summary of key quantitative data for this compound.
| Parameter | Value | Source |
| Storage Temperature (unopened) | -20 to -70 °C | [1] |
| Storage (reconstituted in DMSO) | -20°C for up to several months | [2] |
| Solubility in DMSO | > 10 mM | |
| Molecular Weight | 690.7 g/mol |
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its physical state (solid powder or dissolved in a solvent) and local institutional and environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Disposal of Solid (Neat) this compound:
For small quantities of expired or unused solid this compound, the disposal process should be as follows:
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, a material safety data sheet for a similar general caspase inhibitor, Z-VAD-FMK, suggests that small quantities may be disposed of with solid waste as it is not considered a RCRA hazardous waste.[3] However, this should be verified with your local EHS guidelines.
-
Packaging: Securely package the solid waste in a clearly labeled container. The label should include the chemical name ("this compound"), quantity, and date of disposal.
-
Waste Stream: Dispose of the container in the appropriate solid chemical waste stream as directed by your institution's EHS department.
Disposal of this compound Dissolved in DMSO:
This compound is frequently used in a solution with dimethyl sulfoxide (DMSO). This solution must be treated as chemical waste.
-
Segregation: Do not mix this compound/DMSO waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for liquid chemical waste. The container should be clearly labeled "Hazardous Waste" and include the full chemical names of all contents ("this compound," "Dimethyl Sulfoxide"), their approximate concentrations, and the total volume.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arranging for Pickup: Once the container is full or has reached its designated storage time limit, arrange for its collection by your institution's hazardous waste management service.
Decontamination of Labware:
Any labware (e.g., pipette tips, centrifuge tubes, flasks) that has come into contact with this compound should be decontaminated or disposed of as hazardous waste.
-
Disposable Labware: Dispose of all contaminated disposable labware in a designated solid hazardous waste container.
-
Reusable Labware: Reusable labware should be rinsed with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual this compound. The rinsate should be collected and disposed of as liquid hazardous waste. Following the initial rinse, the labware can be washed with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and responsible disposal of this compound, contributing to a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
